Technical Documentation Center

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
  • CAS: 182257-03-0

Core Science & Biosynthesis

Foundational

Technical Guide: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Topic: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0) Content Type: Technical Whitepaper / Process Development Guide[1] A Critical Intermediate for Imidazo[4,5-c]pyridine Scaffolds[1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0) Content Type: Technical Whitepaper / Process Development Guide[1]

A Critical Intermediate for Imidazo[4,5-c]pyridine Scaffolds[1]

Executive Summary & Chemical Identity

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0 ) is a highly functionalized pyridine derivative serving as a linchpin intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines .[1][2] These fused systems are privileged structures in medicinal chemistry, appearing frequently in kinase inhibitors, antiviral agents, and modulators of the central nervous system.[1]

This guide addresses the synthesis, regiochemical control, and downstream utility of this compound.[1] Unlike simple pyridines, the simultaneous presence of a nitro group (C3), a chlorine atom (C2), and a methylamino group (C4) creates a unique "push-pull" electronic environment that requires precise synthetic handling to avoid regioisomeric byproducts.[1]

Chemical Identification Data
PropertySpecification
CAS Number 182257-03-0
IUPAC Name 2-Chloro-N,6-dimethyl-3-nitro-4-pyridinamine
Molecular Formula C₇H₈ClN₃O₂
Molecular Weight 201.61 g/mol
SMILES CNC1=C(C(=NC(=C1)C)Cl)[O-]
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Strategy & Regioselectivity

The synthesis of CAS 182257-03-0 typically proceeds via a Nucleophilic Aromatic Substitution (


) on a di-halogenated precursor.[1] The core challenge is regioselectivity .[1]
The Precursor

The standard starting material is 2,4-dichloro-6-methyl-3-nitropyridine .[1] This molecule possesses two electrophilic sites (C2 and C4) activated by the electron-withdrawing nitro group at C3 and the pyridine nitrogen.[1]

The Regioselectivity Paradox
  • C4 Position: Activated by the ortho-nitro group and the para-pyridine nitrogen.[1]

  • C2 Position: Activated by the ortho-pyridine nitrogen and the meta-nitro group (though the nitro group's resonance effect is strongest at ortho/para positions relative to itself).[1]

Expert Insight: In 2,4-dichloro-3-nitropyridines, the C4 chlorine is significantly more labile toward nucleophilic attack by amines than the C2 chlorine.[1] This is due to the stabilization of the Meisenheimer complex intermediate where the negative charge is delocalized onto the nitro group oxygen atoms (a para-like resonance contribution relative to the C4 attack site).[1] Consequently, treating the precursor with methylamine under controlled conditions preferentially yields the 4-methylamino product (our target) rather than the 2-methylamino regioisomer.[1]

Pathway Visualization

The following diagram illustrates the kinetic preference for the C4 substitution and the subsequent cyclization potential.

SynthesisPathway Precursor 2,4-Dichloro-6-methyl- 3-nitropyridine Target TARGET (C4 Attack) 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (CAS 182257-03-0) Precursor->Target Major Pathway (Kinetic Control) Impurity IMPURITY (C2 Attack) 4-Chloro-N,6-dimethyl- 3-nitropyridin-2-amine Precursor->Impurity Minor Pathway (Thermodynamic/Steric) Reagent Methylamine (MeNH2) Reagent->Precursor Cyclization Imidazo[4,5-c]pyridine Scaffold Target->Cyclization 1. Reduction (Fe/HCl) 2. Orthoformate Cyclization

Figure 1: Reaction pathway showing the regioselective


 favoring C4 substitution due to electronic activation by the adjacent nitro group.

Detailed Experimental Protocol

This protocol is designed to maximize the yield of the C4-isomer while suppressing the C2-isomer and bis-substitution.[1]

Materials
  • Precursor: 2,4-Dichloro-6-methyl-3-nitropyridine (1.0 eq)[1]

  • Nucleophile: Methylamine (2.0 M in THF or 40% aq.[1] solution) (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (10 g, 48.3 mmol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Temperature Control: Cool the solution to 0°C using an ice bath.

    • Why: Lower temperatures enhance regioselectivity by favoring the kinetically faster reaction (C4 attack) over the C2 attack.[1]

  • Addition: Add the base (TEA, 6.0 g, 58 mmol). Then, add the Methylamine solution (1.1 eq) dropwise over 30 minutes.

    • Critical Control Point: Do not add excess methylamine rapidly.[1] A large excess can lead to displacement of both chlorines, yielding the 2,4-bis(methylamino) byproduct.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1]

    • Endpoint: Disappearance of starting material.[1] The product usually runs lower (more polar) than the dichloro precursor.[1]

  • Work-up:

    • Quench with water (50 mL).

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2 x 30 mL).[1]

    • Combine organics, wash with brine, and dry over anhydrous

      
      .[1]
      
  • Purification: Concentrate in vacuo. The crude residue is often pure enough for the next step.[1] If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).[1]

Validation Criteria
  • 1H NMR (DMSO-d6): Look for the N-Methyl doublet around

    
     2.8-3.0 ppm and the disappearance of one aromatic proton signal if comparing to a non-chlorinated analog (though here you lose a Cl, so proton count remains similar to other isomers, but shift changes).[1] The key is the NH signal coupling.[1]
    
  • LC-MS: Mass peak

    
    .[1]
    

Downstream Applications: The Imidazo[4,5-c]pyridine Route

The primary value of CAS 182257-03-0 lies in its conversion to imidazo[4,5-c]pyridines .[1] This scaffold mimics the purine ring system (specifically adenine), making it a potent ATP-competitive inhibitor design element.[1]

Synthesis Workflow
  • Reduction: The nitro group (-NO2) at C3 is reduced to an amine (-NH2) using Iron/Ammonium Chloride or Hydrogenation (

    
    , Pd/C).[1]
    
    • Note: Care must be taken during hydrogenation to avoid de-chlorination of the C2-Cl bond.[1] Iron-mediated reduction is chemically selective and safer for preserving the halogen.[1]

  • Cyclization: The resulting diamine (3-amino-4-methylamino-...) is reacted with an orthoester (e.g., triethyl orthoformate) or a carboxylic acid to close the imidazole ring.[1]

  • Functionalization: The remaining C2-Chlorine is now a versatile handle for Suzuki couplings or further

    
     reactions to attach solubilizing groups or pharmacophores.[1]
    

Applications Intermediate 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (CAS 182257-03-0) Reduction Step 1: Nitro Reduction (Fe/NH4Cl or SnCl2) Intermediate->Reduction Diamine Intermediate: 2-Chloro-N4,6-dimethyl- pyridine-3,4-diamine Reduction->Diamine Cyclization Step 2: Cyclization (R-C(OEt)3 or R-COOH) Diamine->Cyclization Scaffold Scaffold: 4-Chloro-6-methyl-1-methyl- 1H-imidazo[4,5-c]pyridine Cyclization->Scaffold Drug Final Drug Candidate (Kinase Inhibitor / Antiviral) Scaffold->Drug Pd-Catalyzed Coupling (Suzuki/Buchwald)

Figure 2: Transformation of the title compound into bioactive scaffolds.[1]

Safety & Handling

As with most nitro-chloropyridines, this compound requires strict safety adherence.[1]

  • Hazards:

    • Skin/Eye Irritation: Strongly irritating.[1][3] The nitro group increases lipophilicity and skin permeation.[1]

    • Sensitization: Pyridine intermediates are known sensitizers.[1]

    • Energetics: While not a high explosive, nitro-compounds can decompose exothermically.[1] Avoid heating the dry solid above 100°C without DSC testing.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the chloride is slow but possible over long durations).[1]

References

  • ChemicalBook. (2024).[1][4] 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE Properties and CAS 182257-03-0. Retrieved from

  • Bide Pharm. (2024).[1][5] Product Data: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024).[1] 2,4-Dichloro-6-methyl-3-nitropyridine (Precursor Data). Retrieved from

  • Beilstein J. Org.[1] Chem. (2011).[1] Regioselective nucleophilic aromatic substitution of 2,4-dichloro-3-nitropyridine derivatives. (General mechanistic reference for pyridine

    
     regioselectivity).
    

Sources

Exploratory

Technical Guide: Regioselective Synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Topic: Synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary This technical guide details the s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary

This technical guide details the synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 24484-93-3), a critical intermediate in the development of fused heterocyclic therapeutics, particularly imidazo[4,5-c]pyridines used as kinase inhibitors and antiviral agents.

The synthesis centers on the functionalization of the pyridine core, requiring precise control over regioselectivity during the nucleophilic aromatic substitution (


) step. This guide provides a validated, three-step protocol starting from commercially available 2,4-dihydroxy-6-methylpyridine, emphasizing process safety, impurity profiling, and structural validation.
Core Challenges & Solutions
ChallengeSolution
Regioselectivity Kinetic control at low temperature (

C) favors C4-substitution over C2 due to steric hindrance from the C3-nitro group.
Safety (Nitration) Stepwise addition of

to

solution controls exotherms during the nitration of the electron-rich pyridone.
Handling

Use of a quaternary ammonium salt catalyst allows for lower reaction temperatures, reducing tar formation during chlorination.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected via a regioselective


 displacement of chloride by methylamine, preceded by deoxychlorination and nitration of the pyridone scaffold.

Retrosynthesis Target Target: 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Intermediate1 Precursor: 2,4-Dichloro-6-methyl- 3-nitropyridine Target->Intermediate1 Regioselective SNAr (MeNH2, THF, -10°C) Intermediate2 Nitrated Scaffold: 2,4-Dihydroxy-6-methyl- 3-nitropyridine Intermediate1->Intermediate2 Deoxychlorination (POCl3, Et4NCl) SM Starting Material: 2,4-Dihydroxy-6-methylpyridine (6-Methyluracil analog) Intermediate2->SM Nitration (HNO3, H2SO4)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the functionalized pyridine core.

Detailed Experimental Protocols

Step 1: Nitration of 2,4-Dihydroxy-6-methylpyridine

Objective: Introduce the nitro group at the C3 position. The hydroxyl groups at C2 and C4 direct the electrophilic aromatic substitution to C3 (ortho to both activating groups).

  • Reagents: 2,4-Dihydroxy-6-methylpyridine (1.0 eq), Fuming

    
     (1.1 eq), Conc. 
    
    
    
    (solvent).[1]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Conc.

    
     (5 vol) and cool to 
    
    
    
    C using an ice/salt bath.
  • Addition: Add 2,4-Dihydroxy-6-methylpyridine portion-wise, maintaining internal temperature

    
    C. The solution may darken.
    
  • Nitration: Add fuming

    
     dropwise over 30 minutes. Caution: Highly exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water until the filtrate is neutral (pH ~6-7), and dry in a vacuum oven at

    
    C.
    
  • Yield: Expect 85-90% of 2,4-dihydroxy-6-methyl-3-nitropyridine .

Step 2: Deoxychlorination (Vilsmeier-Haack Type)

Objective: Convert the tautomeric hydroxy/oxo groups into leaving groups (chlorides) using phosphorus oxychloride.

  • Reagents: 2,4-Dihydroxy-6-methyl-3-nitropyridine (1.0 eq),

    
     (5.0 eq), 
    
    
    
    (1.0 eq, catalyst).
  • Safety Note:

    
     releases HCl gas upon reaction and is violently reactive with water. Use a scrubber.
    

Protocol:

  • Setup: In a dry flask under

    
    , combine the Step 1 product and tetraethylammonium chloride (
    
    
    
    ).
  • Reagent Addition: Add

    
     carefully.
    
  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours. The suspension will dissolve to form a dark solution.
    
  • Workup (Critical):

    • Cool to RT.

    • Concentrate under reduced pressure to remove excess

      
       (trap volatiles in NaOH solution).
      
    • Pour the oily residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature

      
      C to prevent hydrolysis of the reactive chlorides.
      
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate. If necessary, pass through a short silica plug (Hexane/EtOAc 9:1).
    
  • Product: 2,4-Dichloro-6-methyl-3-nitropyridine (Yellow oil or low-melting solid).

Step 3: Regioselective with Methylamine

Objective: Selectively displace the C4-chloride. Scientific Rationale: The C4 position is electronically activated (para to ring Nitrogen) and sterically accessible compared to C2, which is flanked by the ring Nitrogen and the bulky Nitro group.

  • Reagents: 2,4-Dichloro-6-methyl-3-nitropyridine (1.0 eq), Methylamine (2.0M in THF, 1.1 eq), Triethylamine (

    
    , 1.2 eq), THF (10 vol).
    

Protocol:

  • Setup: Dissolve the dichloro-intermediate in anhydrous THF and cool to

    
    C .
    
  • Addition: Add the Methylamine solution dropwise over 1 hour. Control is vital here; rapid addition or higher temperatures promote bis-substitution or C2-attack.

  • Base Addition: Add

    
     dropwise.
    
  • Reaction: Stir at

    
    C for 2 hours. Monitor by HPLC/LCMS.
    
    • Target Mass: [M+H]+ = 216.0 (Cl isotope pattern).

    • Impurity: Bis-methylamino adduct ([M+H]+ = 211).

  • Workup: Quench with water. Extract with EtOAc.[1] Wash with brine.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).

  • Final Product: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Yellow crystalline solid).

Mechanism of Regioselectivity

The regioselectivity is governed by the difference in activation energy between the transition states at C2 and C4.

Mechanism Substrate 2,4-Dichloro- 3-nitropyridine TS_C4 TS: C4 Attack (Favored) Substrate->TS_C4 Low Steric Hindrance TS_C2 TS: C2 Attack (Disfavored) Substrate->TS_C2 High Steric (NO2 + Ring N) Product Major Product: 4-NHMe Isomer TS_C4->Product Byproduct Minor Product: 2-NHMe Isomer TS_C2->Byproduct

Figure 2: Kinetic pathway showing the preference for C4 substitution due to steric crowding at C2.

Evidence of Regiochemistry:

  • 1H NMR Validation:

    • The NH proton at C4 typically appears as a broad singlet around 8.0–8.5 ppm.

    • A key diagnostic is the NOE (Nuclear Overhauser Effect) : Irradiation of the N-methyl group should show an enhancement of the C5-proton (aromatic singlet) for the C4-isomer. The C2-isomer would not show this proximity.

Analytical Specifications

TestSpecificationMethod
Appearance Yellow crystalline powderVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O + 0.1% TFA
Identity (MS) 216.0 / 218.0 (3:1 ratio)ESI-MS (Positive Mode)
1H NMR (DMSO-d6)

2.45 (s, 3H, Ar-Me), 2.95 (d, 3H, N-Me), 6.85 (s, 1H, H-5), 8.20 (br s, 1H, NH)
400 MHz

References

  • Regioselectivity in Pyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloro-3-nitropyridine.
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
    • Context: Establishes the preference for C4 substitution in 3-nitro-2,4-dihalopyridines due to the "vinylogous amide" stabiliz
    • URL:[Link] (Journal Landing Page)

  • Synthesis of Precursor

    • Title: Synthesis of substituted 4-amino-3-nitropyridines as intermedi
    • Source:Bioorganic & Medicinal Chemistry Letters, 2005.
    • Context: Details the nitration and chlorination sequence for 6-methyl-substituted pyridines.
    • URL:[Link]

  • General Methodology (Patents)

    • Title: Preparation of 2-chloro-4-aminopyridine derivatives.[1][2][3]

    • Source: Google P
    • Context: Industrial scalability of the chlorination and amin
    • URL
  • Structural Confirmation

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines (Analogous Chemistry).
    • Source:Journal of Organic Chemistry, 2010.
    • Context: Discusses the steric vs. electronic factors in similar heterocyclic systems.
    • URL:[Link]

Sources

Foundational

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine chemical properties

The following technical guide details the chemical properties, synthesis, and application of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0). This document is structured for researchers requiring actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and application of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0). This document is structured for researchers requiring actionable data on utilizing this scaffold for heterocyclic library generation, specifically in the context of kinase inhibitor development.

[1][2]

Executive Summary

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is a highly functionalized pyridine intermediate characterized by a "push-pull" electronic system. The electron-withdrawing nitro group at C3 activates the ring for nucleophilic aromatic substitution (


), while the electron-donating methylamino group at C4 modulates this reactivity.

This molecule serves as a critical "linchpin" scaffold in medicinal chemistry. It is the primary precursor for imidazo[4,5-c]pyridines , a privileged structure found in inhibitors of JAK2, GSK3, and Aurora kinases. Its orthogonal reactivity profile—allowing sequential functionalization at C4 (amine installation), C3 (nitro reduction/cyclization), and C2 (metal-catalyzed cross-coupling)—makes it indispensable for diversity-oriented synthesis.

Chemical Identity & Physical Properties

PropertyData
IUPAC Name 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
CAS Number 182257-03-0
Molecular Formula

Molecular Weight 201.61 g/mol
SMILES CN(C1=C(C(=NC(=C1)C)Cl)[O-])
Appearance Yellow crystalline solid
Melting Point 155–160 °C (Predicted based on analogues; exp. verification required)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in

pKa (Predicted) ~2.5 (Pyridine N), Weakly basic due to

electron withdrawal

Synthesis & Regioselectivity[3][4][5]

The synthesis of this target hinges on the regioselective nucleophilic aromatic substitution (


)  of 2,4-dichloro-6-methyl-3-nitropyridine.
The Regioselectivity Challenge

In 2,4-dichloro-3-nitropyridines, two electrophilic sites (C2 and C4) are activated by the ortho-nitro group. However, substitution with primary amines occurs preferentially at C4 .

  • Electronic Factor: The Meisenheimer complex formed at C4 is stabilized effectively by the nitro group.

  • Steric Factor: The C2 position is flanked by the ring nitrogen and the bulky nitro group, creating a "steric pocket" that hinders nucleophilic attack. The C4 position is comparatively accessible.

Optimized Synthesis Protocol

Precursor: 2,4-Dichloro-6-methyl-3-nitropyridine (CAS 63897-12-1).[1]

Reagents:

  • Methylamine (2.0 M in THF or Methanol)

  • Solvent: THF or Acetonitrile (ACN)

  • Base: Triethylamine (

    
    ) or DIPEA (optional, to scavenge HCl)
    

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Addition: Add Methylamine solution (1.1 eq) dropwise over 20 minutes. Note: Controlling stoichiometry is critical to prevent bis-substitution at C2.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. The starting material should disappear, yielding a lower

    
     yellow spot.
    
  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the target as a yellow solid.

Synthesis Pathway Diagram

SynthesisPathway SM 4-Hydroxy-6-methyl- 3-nitro-2-pyridone Inter 2,4-Dichloro-6-methyl- 3-nitropyridine (Active Scaffold) SM->Inter POCl3, 95°C Chlorination Target 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (TARGET) Inter->Target MeNH2 (1.1 eq) THF, 0°C (Major Product) Byprod Isomer Byproduct (C2 Substitution) Inter->Byprod MeNH2 (Excess) or High Temp

Figure 1: Synthesis pathway highlighting the critical regioselective step from the dichloro-precursor.

Reactivity Profile & Downstream Applications

This molecule is designed for divergent synthesis . The presence of the nitro group, the secondary amine, and the aryl chloride allows for three distinct reaction vectors.

Vector A: Imidazo[4,5-c]pyridine Formation

This is the most common application. The nitro group is reduced to an amine, creating a vicinal diamine system (positions 3 and 4) that readily cyclizes with aldehydes or orthoesters.

  • Reduction:

    
    , 
    
    
    
    , or
    
    
    yields 2-chloro-N4,6-dimethylpyridine-3,4-diamine .
  • Cyclization: Reaction with

    
     (plus oxidant) or 
    
    
    
    yields the 1-methyl-6-chloro-4-methyl-imidazo[4,5-c]pyridine core.
Vector B: C2-Functionalization (Suzuki/Buchwald)

The chlorine atom at C2 is deactivated relative to the original C4-Cl but remains susceptible to Palladium-catalyzed cross-coupling after the nitro group is reduced or if forcing conditions are used.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces diversity at the 2-position.

  • Buchwald-Hartwig: Coupling with amines creates 2,4-diamino scaffolds.

Functionalization Workflow

Reactivity Core 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Diamine Intermediate: 2-Chloro-N4,6-dimethyl- pyridine-3,4-diamine Core->Diamine Reduction (Fe/AcOH or H2/Pd) Biaryl Scaffold B: 2-Aryl-3-nitropyridine Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd cat) Imidazo Scaffold A: Imidazo[4,5-c]pyridine Diamine->Imidazo Cyclization (R-CHO or Orthoester)

Figure 2: Divergent synthesis pathways. The solid line represents the primary route to imidazopyridines.

Handling & Safety Protocols

  • Energetic Potential: As a nitro-pyridine, this compound possesses high energy density. While generally stable, it should be treated as a potential explosive hazard if heated under confinement or subjected to shock.

  • Skin Sensitization: Nitropyridines and their halo-precursors are potent skin irritants and sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent photo-degradation of the nitro group.

References

  • Regioselective Synthesis of Imidazo[4,5-c]pyridines: Source: Rosenberg, A. J., et al. "Synthesis of 2-amino-imidazo[4,5-b]pyridines and related scaffolds." Org.[2][3] Biomol. Chem., 2013. Context: Establishes the preference for C4 substitution in 2,4-dichloro-3-nitropyridines.

  • Precursor Synthesis (2,4-Dichloro-6-methyl-3-nitropyridine): Source: ChemicalBook / Patent Literature (CN103819398B). Context: Details the chlorination of the pyridone precursor using POCl3.

  • Kinase Inhibitor Applications (JAK2/GSK3): Source: Bussiere, et al. "Synthesis of novel heterocyclic compounds inhibiting GSK3."[4] Pharmaceuticals, 2010. Context: Demonstrates the utility of the nitropyridine scaffold in drug discovery.

  • General Reactivity of Halonitropyridines: Source:Journal of Organic Chemistry, "Regioselectivity of Nucleophilic Aromatic Substitution in 2,4-Dichloropyridines." Context: Theoretical basis for the ortho-nitro effect and steric control in

    
     reactions.
    
    

Sources

Exploratory

Spectroscopic Characterization & Technical Guide: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary This technical guide provides a comprehensive structural and spectroscopic analysis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0). As a highly functionalized pyridine intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and spectroscopic analysis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0). As a highly functionalized pyridine intermediate, this molecule serves as a critical "privileged scaffold" in the synthesis of bicyclic heterocycles, particularly imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines , which are prevalent in kinase inhibitors (e.g., JAK, PI3K) and antiviral therapeutics.

The guide addresses the critical challenge of regioisomeric differentiation during synthesis—specifically distinguishing the target 4-amino isomer from its 2-amino congener—and provides a self-validating spectroscopic framework for quality control.

Structural Elucidation & Theoretical Framework

The target molecule, C₇H₈ClN₃O₂, is characterized by a specific substitution pattern on the pyridine ring that dictates its chemical reactivity and spectroscopic signature.

Structural Connectivity
  • Core: Pyridine ring.[1][2][3][4][5][6][7]

  • C2 Position: Chlorine atom (Electrophilic site, amenable to further SNAr or Pd-catalyzed coupling).

  • C3 Position: Nitro group (–NO₂).[4][7] Sterically bulky and strongly electron-withdrawing, it activates the C2 and C4 positions.

  • C4 Position: Methylamino group (–NHCH₃). An electron-donating group (EDG) via resonance, providing a distinct handle for cyclization.

  • C6 Position: Methyl group (–CH₃).[8] Acts as a spectroscopic anchor.

Regioselectivity in Synthesis

The synthesis typically involves Nucleophilic Aromatic Substitution (S_NAr) of 2,4-dichloro-6-methyl-3-nitropyridine with methylamine.

  • The Challenge: Both C2 and C4 are activated by the electron-withdrawing nitro group (ortho to C2 and C4) and the ring nitrogen.[1]

  • The Outcome: The C4 position is the preferred site of attack.

    • Steric Argument: The C2 position is flanked by the ring nitrogen and the bulky nitro group (a "steric pocket"), hindering nucleophilic approach.

    • Electronic Argument: The C4 position benefits from vinylogous activation and is less sterically encumbered.

SynthesisPath cluster_0 Starting Material cluster_1 Reagents cluster_2 Regioselective Product SM 2,4-Dichloro-6-methyl- 3-nitropyridine Prod 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (Target: C4 Substitution) SM->Prod Major Pathway (Sterically favored) ByProd Isomer Impurity: C2 Substitution (Minor <5%) SM->ByProd Minor Pathway Reag MeNH2 (1.1 eq) THF, 0°C to RT Reag->Prod

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to steric hindrance at C2.

Spectroscopic Data & Characterization

The following data establishes the identity of the molecule. The most critical diagnostic peak is the C5 aromatic proton , which confirms the substitution pattern.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is preferred due to the solubility of the nitro-amine scaffold.

NucleusShift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Logic
¹H 8.15 q (broad)1HNH (Amine)Exchangeable; couples with N-Me.
¹H 6.85 s1HC5-H Key Identifier. Upfield shift (vs. precursor) confirms amino group is adjacent (at C4).
¹H 2.92 d (J=4.8 Hz)3HN-CH₃ Doublet indicates coupling to NH proton.
¹H 2.34 s3HC6-CH₃ Distinct singlet, characteristic of methyl-pyridine.
¹³C 158.2 --C6 Quaternary, deshielded by N and Me.
¹³C 148.5 --C2 Quaternary, deshielded by Cl and N.
¹³C 145.1 --C4 Quaternary, attached to amine.
¹³C 132.0 --C3 Quaternary, attached to Nitro.
¹³C 109.5 --C5 Aromatic CH.
¹³C 29.8 --N-CH₃ Methyl on nitrogen.
¹³C 23.5 --C6-CH₃ Methyl on aromatic ring.[8]

Note: Shifts may vary by ±0.1 ppm depending on concentration and temperature.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Formula: C₇H₈ClN₃O₂

  • Exact Mass: 201.03

  • Observed Peaks:

    • [M+H]⁺: 202.0 / 204.0

    • Isotope Pattern: A distinct 3:1 ratio for the 202:204 peaks is required, confirming the presence of a single Chlorine atom.

Infrared Spectroscopy (FT-IR)
  • 3350 cm⁻¹: N-H stretch (secondary amine).

  • 1520 & 1340 cm⁻¹: N-O stretch (Nitro group asymmetric/symmetric).

  • 1585 cm⁻¹: C=C / C=N aromatic ring stretch.

Experimental Protocols

Synthesis Workflow (Self-Validating)

This protocol ensures high regioselectivity.

  • Preparation: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in anhydrous THF (10 vol).

  • Addition: Cool to 0°C. Add Methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 minutes. Critical: Maintain low temperature to maximize kinetic control (C4 preference).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (25°C) for 2 hours.

  • IPC (In-Process Control): Check by TLC (Hexane:EtOAc 7:3) or HPLC. Starting material should be <1%.

  • Quench & Workup: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with cold water.

  • Purification: If regioisomer (C2-substituted) is >5%, recrystallize from Ethanol/Water.

Quality Control Decision Tree

Use this logic to validate the synthesized batch.

QC_Logic Start Crude Product Isolated HNMR Run 1H NMR (DMSO-d6) Start->HNMR CheckC5 Check C5-H Signal HNMR->CheckC5 IsomerA Singlet at ~6.85 ppm? (Correct C4-Amine) CheckC5->IsomerA Yes IsomerB Singlet at ~7.2-7.5 ppm? (Wrong C2-Amine) CheckC5->IsomerB No CheckMe Check Methyl Groups IsomerA->CheckMe Reprocess Recrystallize (EtOH/H2O) IsomerB->Reprocess Valid Batch RELEASED Proceed to Cyclization CheckMe->Valid Integrals Correct CheckMe->Reprocess Impurity Present

Figure 2: NMR-based Quality Control Decision Tree for batch release.

Stability & Storage

  • State: Yellow to Orange crystalline solid.

  • Melting Point: 168–172°C (Decomposes).

  • Storage: Store at 2-8°C, protected from light. The nitro-amine functionality can be sensitive to oxidative degradation over long periods.

  • Safety: Irritant.[7] Potential sensitizer. Handle in a fume hood.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10702725, 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from [Link] (Precursor data and scaffold properties).

  • Grozinger, K. G., et al. (1995).[3] Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263. (Foundational work on regioselectivity in nitropyridine scaffolds).

Sources

Foundational

Structural Elucidation and Spectral Analysis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

[1][2][3] Executive Summary & Analytical Strategy This guide provides a comprehensive framework for the structural validation of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine using 1H NMR spectroscopy. As this molecule fe...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Analytical Strategy

This guide provides a comprehensive framework for the structural validation of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine using 1H NMR spectroscopy. As this molecule features a highly substituted pyridine scaffold with competing electronic effects (push-pull system), the spectrum is distinct but requires careful interpretation to distinguish it from potential regioisomers (e.g., displacement of the 2-Cl instead of the 4-position during synthesis).[1][2]

The Core Analytical Challenge: The primary challenge lies in confirming the regiochemistry of the substituents.[3] The 3-nitro group creates a "steric and electronic lock" on the adjacent amine, inducing specific spectral features such as intramolecular hydrogen bonding and restricted rotation.[3]

Structural Connectivity

The molecule consists of a pyridine ring substituted at all positions except C5.[3]

  • Position 2: Chlorine (Cl) – Inductive electron-withdrawing group (EWG).[1][2][3]

  • Position 3: Nitro (NO2) – Strong mesomeric/inductive EWG.[2][3]

  • Position 4: N-Methylamine (NH-CH3) – Strong electron-donating group (EDG).[1][2][3]

  • Position 5: Proton (H) – The sole aromatic signal; diagnostic for substitution pattern.[2][3]

  • Position 6: Methyl (CH3) – Weak EDG.[2][3]

Visualization of Structural Logic

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond that defines the NMR profile.

G cluster_0 Core Scaffold cluster_1 Interaction Effects Pyridine Pyridine Ring (Electron Deficient) C2_Cl C2-Cl (Inductive EWG) Pyridine->C2_Cl C3_NO2 C3-NO2 (Strong EWG) Pyridine->C3_NO2 C4_NHMe C4-NHMe (Strong EDG) Pyridine->C4_NHMe C5_H C5-H (Diagnostic Singlet) Pyridine->C5_H C6_Me C6-Me (Reference Singlet) Pyridine->C6_Me HBond Intramolecular H-Bond (NH ... O2N) C3_NO2->HBond Acceptor C4_NHMe->HBond Donor Shielding Ortho-Shielding (C4-Amine -> C5-H) C4_NHMe->Shielding Resonance Shielding->C5_H Upfield Shift

Caption: Structural connectivity and electronic interactions defining the NMR shifts. Note the critical H-bond between C4-NH and C3-NO2.[1][2][3]

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction artifacts, the following protocol is recommended.

Solvent Selection[3][4]
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2][3]

    • Why: Chloroform-d (CDCl3) may not sufficiently solubilize the polar nitro-amine species.[1][2][3] More importantly, DMSO-d6 slows the exchange of the labile N-H proton, allowing for the observation of the N-H coupling to the methyl group (splitting the methyl into a doublet).[3]

  • Concentration: 10–15 mg in 0.6 mL solvent.

Acquisition Parameters[3][4]
  • Frequency: 400 MHz or higher recommended to resolve the aromatic singlet from potential impurities.[3]

  • Temperature: 298 K (25°C).[2][3]

  • Relaxation Delay (D1): Set to ≥ 3.0 seconds to ensure accurate integration of the aromatic proton relative to the methyl groups.

Spectral Assignment & Prediction

Based on substituent additivity rules (Curphy-Morrison) and literature data for 4-amino-3-nitropyridine derivatives, the following chemical shifts are the standard of reference for this compound.

1H NMR Data Summary Table (DMSO-d6)
PositionGroupTypeMultiplicityPredicted Shift (δ ppm)IntegrationJ-Coupling (Hz)Diagnostic Notes
NH AmineExchangeableBroad q or br s8.50 – 9.20 1H~4.5 - 5.0Highly deshielded due to intramolecular H-bond with 3-NO2.[1][2][3]
H-5 AromaticCHSinglet (s)6.70 – 7.00 1H-The only aromatic proton.[1][2][3] Upfield relative to unsubstituted pyridine due to ortho-amino effect.[1][2][3]
N-Me MethylAliphaticDoublet (d)2.90 – 3.05 3H~4.5 - 5.0Couples with NH.[1][2][3] If NH exchanges (wet solvent), this collapses to a singlet.[3]
C6-Me MethylAliphaticSinglet (s)2.40 – 2.55 3H-Typical chemical shift for methyl on pyridine ring adjacent to Nitrogen.[1][2][3]
Detailed Mechanistic Analysis[3]
The Aromatic Region (H-5)

The signal for H-5 is the most critical for purity assessment.[1][2][3]

  • Prediction: δ 6.70 – 7.00 ppm.[3]

  • Mechanism: Although the pyridine ring is electron-deficient, the strong electron-donating power of the amine at C4 dominates the local environment of C5 (ortho position).[2] This shielding effect pushes the signal upfield compared to a standard pyridine proton (typically >7.5 ppm).[2][3]

  • Validation: If this signal appears as a doublet, your synthesis failed (likely missing the 6-methyl or 2-chloro substituent).[1][2][3] It must be a sharp singlet.

The Amine Region (N-H and N-Me) [1][2]
  • Intramolecular H-Bonding: The 3-nitro group and 4-methylamino group form a planar 6-membered pseudo-ring via hydrogen bonding (N-H...O-N=O).[1][2][3]

    • Consequence 1: The N-H proton is "locked" and highly deshielded (shifted downfield to >8.5 ppm).[3]

    • Consequence 2: Proton exchange with the solvent is slowed.[3] This allows the N-Me group to resolve as a doublet (coupling to NH) rather than a singlet.[2][3]

  • N-Me Shift: Found at ~2.95 ppm.[1][2][3] This is downfield from a standard alkyl amine (~2.4 ppm) due to the electron-withdrawing nature of the nitropyridine ring.[2][3]

The C6-Methyl Group [1][2][4]
  • Shift: ~2.45 ppm.[3][5]

  • Differentiation: This singlet is distinct from the N-Me doublet. It is attached directly to the aromatic ring and does not couple to the NH.[3]

Advanced Verification: NOE & Connectivity

To definitively prove the regiochemistry (e.g., to ensure the amine is at C4 and not C2), Nuclear Overhauser Effect (NOE) experiments are required.[3]

NOE Correlation Logic

NOE cluster_signals Observed Signals NMe N-Me (2.9 ppm) C6Me C6-Me (2.4 ppm) NMe->C6Me Weak/No NOE (Separated by H5) H5 H-5 (6.8 ppm) NMe->H5 Strong NOE (Ortho Proximity) C6Me->H5 Strong NOE (Ortho Proximity)

Caption: Key NOE correlations. H-5 should show correlations to BOTH methyl groups, confirming it sits between them.[1][2]

  • Experiment: Irradiate the H-5 singlet at ~6.8 ppm.

  • Expected Result: You should observe enhancement of both methyl signals (N-Me and C6-Me).[1][2][3]

  • Negative Control: If H-5 only enhances one methyl group, the structure is incorrect (e.g., the 2-chloro and 6-methyl might be swapped, or the amine is at the wrong position).[1][2]

Troubleshooting & Common Impurities

Artifact/ImpuritySpectral AppearanceCauseRemediation
Water Peak Broad s at ~3.3 ppm (DMSO)Wet solventUse ampule-sealed DMSO-d6; water can broaden the NH signal.[1][2][3]
Rotamers Broadening/Splitting of signalsRestricted rotation of N-MeRun VT-NMR (Variable Temperature) at 60°C. Signals should coalesce/sharpen.
Regioisomer (2-Amino) H-5 appears as doubletNucleophilic attack at C2 instead of C4Check coupling constants. C4-substitution is thermodynamically favored in 2,4-dichloro precursors but C2 is possible.[1][2][3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[3][6] (Standard text for substituent additivity rules in pyridine systems).

  • ChemicalBook. (2025).[2][3][7] NMR Spectrum of 4-Amino-3-nitropyridine. Retrieved from .[2][3] (Used as the core analogue for C4-amine/C3-nitro electronic effects).[1][2][3]

  • National Institutes of Health (NIH) PubChem. (2025).[2][3] Compound Summary: 2-Chloro-6-methylpyridin-4-amine.[1][2][3][8] Retrieved from .[2][3] (Reference for the scaffold shifts without the nitro group).

  • Urner, et al. (2023).[3][9] Intramolecular Hydrogen Bonding in Heterocycles. eScholarship. Retrieved from .[2][3] (Validation of downfield NH shift mechanism in nitro-amines).

Sources

Exploratory

Structural Elucidation of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine via Carbon-13 NMR

Topic: Structural Elucidation and C NMR Profiling of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Spectroscopists, and Process Development Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and


C NMR Profiling of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
Content Type:  Technical Guide / Whitepaper
Audience:  Medicinal Chemists, Spectroscopists, and Process Development Scientists

Executive Summary & Structural Context

The compound 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine represents a highly functionalized pyridine scaffold, often serving as a critical intermediate in the synthesis of imidazo[4,5-b]pyridines and kinase inhibitors (e.g., PLK1 inhibitors).

For the analytical chemist, this molecule presents a specific spectroscopic challenge: a "push-pull" electronic system containing a highly electron-withdrawing nitro group adjacent to an electron-donating amine, situated on a pyridine ring with four non-hydrogen substituents. This results in a


C NMR spectrum dominated by quaternary carbons, several of which suffer from significant relaxation delays and quadrupolar broadening.

This guide provides a definitive protocol for the acquisition, assignment, and validation of the


C NMR spectrum for this specific scaffold, moving beyond basic acquisition to advanced structural confirmation.
The Molecular Scaffold
  • Core: Pyridine[1][2][3][4][5][6][7]

  • Substituents:

    • C2: Chlorine (Inductive withdrawal, -I)

    • C3: Nitro (Strong Mesomeric/Inductive withdrawal, -M/-I)

    • C4: N-Methylamine (Strong Mesomeric donation, +M)

    • C6: Methyl (Weak Inductive donation, +I)

  • Active Spin Systems: Only one aromatic proton (H5) and two distinct methyl environments.

Experimental Protocol: Optimizing for Quaternary Carbons

Standard proton-decoupled


C experiments often fail to resolve the C3 (nitro-substituted) and C2 (chloro-substituted) carbons due to saturation effects. The following protocol ensures detection and resolution of all 7 carbon environments.
Sample Preparation[2][4][8][9]
  • Solvent: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: It eliminates solubility issues common with nitropyridines and prevents aggregation. Furthermore, it stabilizes the exchangeable N-H proton, sharpening the N-methyl signals.

  • Concentration: Minimum 40–50 mg/0.6 mL .

    • Reasoning:

      
      C sensitivity is low (1.1% natural abundance).[8] High concentration is required to distinguish the weak quaternary signals from the baseline noise within a reasonable timeframe.
      
Acquisition Parameters (Bruker/Varian Standard)
ParameterSettingTechnical Rationale
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE enhancement on quaternary carbons to maintain quantitative accuracy, though standard decoupling is acceptable for structural ID.
Relaxation Delay (D1) 3.0 – 5.0 seconds CRITICAL: The C3 carbon (adjacent to NO

) has no attached protons and a very long T

relaxation time. Short D1 values will saturate this signal, causing it to disappear.
Scans (NS) > 1024Required for sufficient S/N ratio on quaternary carbons.
Spectral Width 240 ppmCovers the full range including potential carbonyl impurities, though the molecule falls within 0–170 ppm.
Temperature 298 KStandard, unless rotamers are observed (rare for this specific substitution pattern).

Theoretical & Predicted Assignments

The chemical shifts below are derived from chemometric additivity rules for substituted pyridines and validated against analogous 4-amino-3-nitropyridine scaffolds.

The "Push-Pull" Electronic Effect

The C4 position is heavily shielded by the electron-donating amine (+M effect), while the C2 and C6 positions are deshielded by the ring nitrogen. The C3 position is unique: it is sterically crowded and electronically chemically deshielded by the nitro group, yet often appears broadened.

Assignment Table
Carbon LabelEnvironmentPredicted Shift (

, ppm)
Multiplicity (DEPT-135)Structural Logic & Diagnostic Features
C-Me (C6) Aliphatic22.0 – 25.0 Positive (+, CH

)
Typical aryl-methyl shift. Distinct from N-Me.
N-Me (C4) Aliphatic29.0 – 31.0 Positive (+, CH

)
Deshielded by Nitrogen. Often slightly broader due to N-coupling.
C5 Aromatic CH105.0 – 110.0 Positive (+, CH)The Anchor. Shielded (beta to amine). The only aromatic signal in DEPT/HSQC.
C3 Ar-C-NO

130.0 – 136.0 Quaternary (Null)Most Difficult Signal. Broad/Weak due to

N quadrupolar coupling and long T

.
C2 Ar-C-Cl140.0 – 145.0 Quaternary (Null)Deshielded by Cl and ortho-N.
C4 Ar-C-NHR148.0 – 152.0 Quaternary (Null)Deshielded by direct amine attachment.
C6 Ar-C-Me158.0 – 162.0 Quaternary (Null)Most deshielded due to alpha-position to Ring N and alpha-Me.

Structural Elucidation Workflow

To ensure high confidence (E-E-A-T) in the assignment, one cannot rely on 1D


C alone. The following logic flow utilizes 2D NMR to "walk" around the ring, starting from the only protonated aromatic carbon (C5).
Graphviz Diagram: Assignment Logic

NMR_Assignment_Flow H_Spectrum 1H NMR Spectrum (Start Here) H5_Signal Identify H5 Proton (Singlet, ~6.5-7.0 ppm) H_Spectrum->H5_Signal Locate HSQC HSQC Experiment (1-Bond Coupling) H5_Signal->HSQC HMBC HMBC Experiment (2/3-Bond Coupling) H5_Signal->HMBC C5_Assign Assign C5 Carbon (~105-110 ppm) HSQC->C5_Assign Direct Correlation C5_Assign->HMBC Anchor Point C3_Assign Assign C3 (C-NO2) Correlation from H5 (3J) Weak intensity in 1D HMBC->C3_Assign H5 -> C3 C6_Assign Assign C6 (C-Me) Correlation from H5 (2J) AND from 6-Me protons HMBC->C6_Assign H5 -> C6 C4_Assign Assign C4 (C-NH) Correlation from H5 (2J) AND from N-Me protons HMBC->C4_Assign H5 -> C4 Validation Final Validation: C2 is the remaining quaternary signal C3_Assign->Validation C6_Assign->Validation C4_Assign->Validation

Caption: Step-by-step logic flow for assigning the quaternary carbons using H5 as the spectroscopic "anchor."

Advanced Troubleshooting & Validation

The "Missing" C3 Signal

Problem: In many nitropyridine spectra, the carbon bearing the nitro group (C3) is invisible or barely distinguishable from noise. Mechanism: The


N nucleus of the nitro group (

) has a quadrupole moment. This facilitates rapid relaxation of the attached carbon's coherence transversely (broadening the line) while the lack of protons slows longitudinal relaxation (saturation). Solution:
  • HMBC is superior: Do not rely on the 1D spectrum. The HMBC cross-peak from H5 to C3 will appear even if the 1D signal is broad, because the magnetization transfer originates from the proton (H5).

  • Delay Extension: If a quantitative 1D is required, increase D1 to 10 seconds.

Distinguishing N-Me vs. C-Me

While chemical shift usually suffices (N-Me is ~30 ppm, C-Me is ~24 ppm), an HMBC experiment provides definitive proof:

  • N-Me protons will show a 3-bond coupling to C4 (Aromatic).

  • C-Me protons will show a 2-bond coupling to C6 (Aromatic) and a 3-bond coupling to C5 .

Electronic Resonance Visualization

Understanding the resonance structures helps explain why C5 is so shielded (~108 ppm) compared to the other carbons.

Resonance_Effects Amine Amine (C4) Electron Donor (+M) Ring Pyridine Ring Electron Deficient Amine->Ring Pushes e- density C5 C5 Position High Electron Density Amine->C5 Ortho-like activation (Shielding) Nitro Nitro (C3) Electron Withdrawer (-M) Nitro->C5 Meta-like positioning (Less de-shielding) Ring->Nitro Pulls e- density

Caption: The "Push-Pull" mechanism. The amine donates electron density into the ring, specifically shielding the beta-position (C5).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[9] (Standard text for additivity rules and pyridine shifts).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation mechanisms of quaternary carbons).[8][10][11][12]

  • National Institutes of Health (PubChem). 4-Amino-3-nitropyridine (Compound Summary).[9] Retrieved from [Link] (Base scaffold spectral data).

  • Grozinger, K. G., et al. (1995).[6] Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263. (Synthesis and characterization of closely related chloro-methyl-nitropyridines).

  • Reich, H. J. (2023). Structure Determination Using NMR: Relaxation and C-13 NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source on T1 relaxation in quaternary carbons).

Sources

Foundational

In-Depth Technical Guide: Solubility of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (C₇H₈ClN₃O₂) is a highly functionalized pyridine derivative characterized by an electron-deficient core due to the ortho-nitro and para-chloro substituents r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (C₇H₈ClN₃O₂) is a highly functionalized pyridine derivative characterized by an electron-deficient core due to the ortho-nitro and para-chloro substituents relative to the ring nitrogen. It serves as a critical intermediate in the synthesis of fused bicyclic heterocycles, particularly imidazo[4,5-c]pyridines and deazapurines used in oncology and antiviral drug discovery.

Understanding the solubility profile of this compound is essential for process chemists optimizing nucleophilic aromatic substitution (SₙAr) reactions and for engineers designing purification via recrystallization. This guide provides a physicochemical analysis, predicted solubility landscape, and validated experimental protocols for solubility determination.

Part 1: Physicochemical Profile & Solubility Landscape

Structural Analysis & Polarity

The solubility behavior of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is dictated by the competition between its lipophilic halogen/methyl groups and its polar nitro/amine functionalities.

  • Nitro Group (-NO₂ at C3): A strong hydrogen bond acceptor and electron-withdrawing group. It significantly enhances solubility in polar aprotic solvents (DMSO, DMF).

  • Methylamino Group (-NHMe at C4): Acts as both a hydrogen bond donor and acceptor. It facilitates solubility in lower alcohols (Methanol, Ethanol) but reduces solubility in strictly non-polar hydrocarbons.

  • Chloro & Methyl Groups (C2-Cl, C6-Me): These lipophilic domains limit water solubility and provide affinity for chlorinated solvents (DCM, Chloroform) and moderate affinity for aromatics (Toluene).

Solubility Tier List

The following table categorizes solvents based on their interaction with the solute's functional groups.

Solvent ClassRepresentative SolventsSolubility PredictionOperational Context
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Reaction Media: Ideal for SₙAr reactions where high concentration is required. Hard to remove; poor for crystallization.
Chlorinated DCM, Chloroform Good (20–50 mg/mL)Extraction: Excellent for partitioning the compound from aqueous workups.
Polar Protic Methanol, Ethanol Moderate (Temp. Dependent)Recrystallization: Moderate solubility at RT, high at reflux. Ideal for purification.
Esters/Ketones Ethyl Acetate, Acetone Moderate General Purpose: Good balance for chromatography and extraction.
Aromatic Toluene Low to Moderate Recrystallization: Often used as the "solvent" in solvent/anti-solvent pairs.
Non-Polar Hexanes, Heptane Insoluble (<1 mg/mL)Anti-Solvent: Used to crash out the product during purification.
Aqueous Water Insoluble Precipitation: Product precipitates upon pouring reaction mixtures into water.

Part 2: Experimental Protocols

Standard Protocol: Saturation Shake-Flask Method

For thermodynamic solubility determination, the Saturation Shake-Flask Method is the gold standard. This self-validating protocol ensures equilibrium is reached and prevents supersaturation artifacts.

Objective: Determine the thermodynamic solubility limit at 25°C.

Reagents & Equipment:

  • Test Compound: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (>98% purity).

  • Solvent: HPLC grade.

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.

Workflow:

  • Preparation: Add excess solid compound (approx. 50 mg) to 2 mL of solvent in a glass vial. The solution must remain opaque (suspension) to ensure saturation.

  • Equilibration: Cap the vial and place it in an orbital shaker at 25°C. Agitate at 200 rpm for 24 hours .

    • Checkpoint: If the solution becomes clear, add more solid until a persistent suspension is observed.

  • Sedimentation: Stop agitation and allow the vial to stand vertically for 2 hours. This allows fine particles to settle.

  • Sampling: Carefully withdraw 1 mL of the supernatant using a syringe.

  • Filtration: Attach a pre-warmed (25°C) 0.45 µm PTFE filter to the syringe and filter the solution into a tared vessel.

    • Note: Pre-warming the filter prevents compound precipitation inside the filter due to cooling.

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent under vacuum/nitrogen stream. Weigh the residue.[1]

    • Method B (HPLC): Dilute the filtrate 100x with mobile phase and inject into HPLC. Compare against a standard curve.

Recrystallization Strategy

Purification of this intermediate often requires removing unreacted starting materials (e.g., 2,6-dichloro-3-nitropyridine).

  • Solvent System: Ethanol/Water (9:1) or Toluene/Heptane.

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol or Toluene.

    • If using Ethanol, add water dropwise until slight turbidity persists, then reheat to clear.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter crystals and wash with cold anti-solvent (Water or Heptane).

Part 3: Visualization & Logic

Solubility Determination Workflow

The following diagram illustrates the logical flow for determining thermodynamic solubility, ensuring data integrity.

SolubilityProtocol Start Start: Excess Solid + Solvent CheckSuspension Is Suspension Visible? Start->CheckSuspension AddSolid Add More Solid CheckSuspension->AddSolid No (Clear) Agitate Agitate 24h @ 25°C CheckSuspension->Agitate Yes (Opaque) AddSolid->CheckSuspension Settle Sedimentation (2h) Agitate->Settle Filter Filter Supernatant (0.45 µm) Settle->Filter Quantify Quantification (HPLC/Gravimetric) Filter->Quantify

Figure 1: Step-by-step workflow for the Saturation Shake-Flask method to ensure thermodynamic equilibrium.

Solvent Selection Decision Tree

This logic tree guides the researcher in selecting the appropriate solvent based on the process goal (Reaction vs. Purification).

SolventSelection Goal Process Goal Reaction Reaction (SnAr) Goal->Reaction Purification Purification (Recryst.) Goal->Purification TempReq Temp > 100°C? Reaction->TempReq Polarity Impurity Polarity? Purification->Polarity HighTemp Use DMSO or DMF TempReq->HighTemp Yes LowTemp Use THF or MeCN TempReq->LowTemp No PolarImp Use Toluene/Heptane Polarity->PolarImp High Polarity NonPolarImp Use EtOH/Water Polarity->NonPolarImp Low Polarity

Figure 2: Decision tree for selecting solvents for reaction optimization versus product purification.

References

  • ChemicalBook. (2025).[2] 2-Amino-6-chloro-3-nitropyridine Properties and Solubility Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 282740, 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from

  • World Health Organization. (2018). Annex 4: General Notes on Solubility and the Shake Flask Method. WHO Technical Report Series. Retrieved from

  • BenchChem. (2025).[1][3] Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents. Retrieved from

  • PrepChem. (2025).[2] Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from

Sources

Exploratory

Physical Properties of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

This guide details the physicochemical profile, synthesis logic, and experimental handling of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0). It is designed for researchers requiring precise data for int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis logic, and experimental handling of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0). It is designed for researchers requiring precise data for intermediate characterization and drug discovery applications.

Molecular Identity & Core Characteristics

This compound is a highly functionalized pyridine derivative, serving as a critical scaffold in the synthesis of tricyclic muscarinic antagonists (e.g., pirenzepine analogues) and antiviral agents. Its reactivity is defined by the "push-pull" electronic system created by the electron-withdrawing nitro group at C3 and the electron-donating methylamino group at C4.

Property Data / Specification Context & Validation
CAS Registry Number 182257-03-0 Unique identifier for procurement and database search.[1][2]
IUPAC Name 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amineAlso referred to as 2-Chloro-6-methyl-3-nitro-4-(methylamino)pyridine.
Molecular Formula C

H

ClN

O

Molecular Weight 201.61 g/mol Essential for stoichiometry calculations.
SMILES Cc1cc(NC)c(c(n1)Cl)[O-]Validated for cheminformatics modeling.
Physical State Solid (Crystalline) Typically appears as a yellow to orange powder , characteristic of nitro-aromatic amines due to

transitions.
Melting Point ~135–145 °C (Predicted) Note: While specific experimental MP is proprietary to batch COAs, structural analogues (e.g., 2-amino-6-chloro-3-nitropyridine) melt at 195°C. The N-methyl substitution typically lowers the lattice energy, reducing the MP relative to the primary amine.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water. The lipophilic chloro and methyl groups dominate over the polar nitro/amine functionality.
LogP (Predicted) 1.8 – 2.2 Indicates moderate lipophilicity; suitable for passive membrane permeability in early drug discovery.
pKa (Base) ~2.5 – 3.5 The basicity of the C4-amine is significantly reduced by the ortho-nitro group (electron-withdrawing), making it a very weak base.

Synthesis & Chemical Reactivity

Mechanistic Insight: Regioselective

The synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine hinges on Nucleophilic Aromatic Substitution (


) . The precursor, 2,4-dichloro-6-methyl-3-nitropyridine , possesses two electrophilic sites (C2 and C4).
  • Why C4 over C2? The C4 position is electronically activated by the para-relationship to the pyridine nitrogen and the ortho-relationship to the nitro group. Sterically, the nitro group forces the incoming nucleophile (methylamine) to attack the more accessible C4 position, although the C2 position is also reactive. Strict temperature control is required to prevent bis-amination.

Experimental Protocol: C4-Selective Amination
  • Precursor: 2,4-Dichloro-6-methyl-3-nitropyridine (CAS: 63897-12-1).

  • Reagent: Methylamine (2.0 M in THF or Methanol).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-methyl-3-nitropyridine in anhydrous DCM at 0°C.

  • Addition: Dropwise add 1.1 eq of Methylamine solution. A tertiary amine base (e.g., Triethylamine, 1.2 eq) is recommended to scavenge the HCl byproduct.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C). Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[3]

    • Critical Control Point: Do not heat above 40°C to avoid displacement of the C2-chloro group.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[4]
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

Visualization: Synthesis & Reactivity Pathway

The following diagram illustrates the regioselective synthesis and potential downstream cyclization pathways relevant to drug development (e.g., formation of tricyclic cores).

G Precursor 2,4-Dichloro-6-methyl- 3-nitropyridine (CAS: 63897-12-1) Target 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (CAS: 182257-03-0) Precursor->Target SnAr @ C4 (0°C, Kinetic Control) Reagent Methylamine (1.1 eq) + Et3N (Base) Reagent->Target SideProduct Bis-substituted Product (Impurity) Target->SideProduct Overheating (>50°C) SnAr @ C2 Cyclization Tricyclic Drug Core (e.g., Pirenzepine Analogues) Target->Cyclization Reduction (-NO2 to -NH2) + Cyclization

Figure 1: Reaction pathway showing the kinetic selectivity for C4-amination and potential impurity formation upon thermal stress.

Safety & Handling (E-E-A-T)

As a halogenated nitro-pyridine, this compound poses specific risks that must be mitigated via engineering controls.

  • Health Hazards:

    • Skin/Eye Irritant: The activated chloro group can alkylate biological nucleophiles. Wear nitrile gloves and safety goggles.

    • Acute Toxicity: Nitro-pyridines can be toxic if inhaled or ingested. Handle solely in a fume hood.

  • Storage Stability:

    • Hydrolysis Risk: The C2-chloro position is susceptible to slow hydrolysis if exposed to moisture over time.

    • Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . Protect from light to prevent photo-degradation of the nitro group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133060156 (Related Analogue). Retrieved from [Link]

  • Arjunan, V., et al. (2012).Spectroscopic analysis of chloronitropyridines. Spectrochimica Acta Part A. (Contextual grounding for spectral properties).

Sources

Foundational

Technical Deep Dive: Biological Potency &amp; Therapeutic Engineering of Substituted Nitropyridines

Topic: Biological Activity and Therapeutic Potential of Substituted Nitropyridines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Therapeutic Potential of Substituted Nitropyridines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

Substituted nitropyridines represent a privileged scaffold in medicinal chemistry, distinct from their carbocyclic analogues (nitrobenzenes) due to the electron-deficient nature of the pyridine ring. This guide analyzes the pharmacophore’s versatility, transitioning from a simple synthetic intermediate to a core motif in antimicrobial and antineoplastic agents.

Key Technical Insight: The biological activity of nitropyridines is frequently driven by two distinct mechanisms:

  • The "Warhead" Mechanism: Enzymatic reduction of the nitro group (

    
    ) to reactive hydroxylamine/amine species, causing DNA damage in hypoxic environments (bacteria/tumors).
    
  • The "Scaffold" Mechanism: The nitro group acts as a steric and electronic modulator, enhancing binding affinity to kinase pockets (e.g., EGFR, c-Met) or inhibiting quorum sensing in biofilms.

Mechanism of Action (MOA)

The therapeutic efficacy of nitropyridines is often predicated on their bio-reduction. Unlike oxidative metabolism, this pathway is reductive, mediated by type I (oxygen-insensitive) and type II (oxygen-sensitive) nitroreductases.

Bioreductive Activation Pathway

In anaerobic bacteria (e.g., H. pylori, M. tuberculosis) or hypoxic tumor cores, the nitro group undergoes a stepwise reduction. The intermediate nitroso (


) and hydroxylamine (

) species are highly electrophilic, forming adducts with guanine residues in DNA, leading to strand breaks and apoptosis.

Bioreduction_Pathway Prodrug Nitropyridine (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Nitroreductase (NTR) + NADPH Radical->Prodrug O2 (Aerobic) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso 2e- Reduction (Hypoxia) Futile_Cycle Futile Cycling (O2 -> Superoxide) Radical->Futile_Cycle ROS Generation Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction DNA_Adduct DNA Adduct Formation (Cytotoxicity) Hydroxylamine->DNA_Adduct Covalent Binding

Figure 1: Bioreductive activation pathway of nitropyridines. Note the "Futile Cycle" in aerobic conditions which generates oxidative stress (ROS) rather than DNA alkylation.

Structure-Activity Relationships (SAR)

The position of the nitro group relative to the pyridine nitrogen determines both reactivity toward nucleophilic aromatic substitution (


) and biological potency.
Positional Efficacy Table
PositionElectronic EffectPrimary Biological UtilityKey Reactivity Feature
3-Nitro Inductive withdrawal; less resonance interaction with ring N.Kinase Inhibition: Often used as a bioisostere for amide/carbonyl groups in kinase inhibitors.Stable to hydrolysis; good for scaffold building.
4-Nitro Strong resonance withdrawal; activates C-2/C-6.Biofilm Inhibition: 4-Nitropyridine-N-oxide (4-NPO) is a potent quorum sensing inhibitor.[1][2]Highly susceptible to nucleophilic attack at C-4 (displacement of NO2).
5-Nitro (Analogous to 3-nitro relative to N).Antimicrobial: 2-amino-5-nitropyridines show high potency against Gram-positive bacteria.[3]Activates C-2 for

(e.g., introduction of amines).
SAR Optimization Workflow

When designing nitropyridine drugs, the balance between solubility (logP) and reactivity (mutagenicity risk) is paramount.

SAR_Workflow Start Lead: 2-Chloro-5-Nitropyridine Step1 Step 1: C-2 Functionalization (S_NAr with Amines) Start->Step1 Branch1 Lipophilic Amine (Piperazine/Morpholine) Step1->Branch1 Improve Membrane Permeability Branch2 Hydrophilic Amine (Amino acids/Alcohols) Step1->Branch2 Improve Solubility Step2 Step 2: Nitro Group Modulation Branch1->Step2 Branch2->Step2 PathA Retain NO2 (Bioreductive Warhead) Step2->PathA PathB Reduce to NH2 -> Amide (Kinase H-Bond Donor) Step2->PathB Outcome1 Antimicrobial/Hypoxic Cytotoxin PathA->Outcome1 Outcome2 Kinase Inhibitor (EGFR/c-Met) PathB->Outcome2

Figure 2: Strategic functionalization workflow for converting a chloronitropyridine precursor into distinct therapeutic classes.

Experimental Protocols

The following protocols are designed for self-validation. The synthesis utilizes the high reactivity of halonitropyridines, while the biological assay accounts for the specific solubility and stability profiles of nitro compounds.

Protocol A: Synthesis of 2-Amino-5-Nitropyridine Derivatives ( )

Objective: Functionalize C-2 of 2-chloro-5-nitropyridine with a secondary amine (e.g., N-methylpiperazine).

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), N-methylpiperazine (1.2 eq),

    
     (2.0 eq), Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine in dry MeCN (0.5 M concentration).

    • Add

      
       followed by dropwise addition of N-methylpiperazine.
      
    • Critical Step: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The nitro group activates the C-2 chloride, making this reaction proceed rapidly compared to non-nitro pyridines.

    • Workup: Cool to RT, filter off inorganic salts, and evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation:

    • 
      : Look for the disappearance of the C-2 proton doublet and appearance of piperazine methylene protons (2.5–3.5 ppm).
      
    • Yield Expectation: >85% due to the strong electron-withdrawing effect of the 5-nitro group.

Protocol B: Modified MIC Assay for Nitro-Compounds

Context: Nitro compounds can be mutagenic and light-sensitive. Standard MIC protocols require modification.

  • Preparation:

    • Dissolve nitropyridine derivative in 100% DMSO to create a 10 mM stock.

    • Light Protection: Perform all dilutions in amber tubes or low-light conditions to prevent photo-degradation of the nitro group to nitroso species prior to bacterial exposure.

  • Assay Execution (Broth Microdilution):

    • Organism: S. aureus (ATCC 29213) or E. coli (ATCC 2592).[4]

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum:

      
       CFU/mL.
      
    • Plate Setup: Serial 2-fold dilutions (128

      
      g/mL to 0.25 
      
      
      
      g/mL).
  • Controls (Self-Validation):

    • Positive Control: Nitrofurantoin (validates nitroreductase activity of the strain).

    • Solvent Control: DMSO max 1% (ensures no toxicity from solvent).

    • Sterility Control: Media only.

  • Readout: Measure OD600 after 18–24h incubation at 37°C.

    • Note: If media turns slightly yellow/orange, it may indicate spontaneous reduction or instability of the nitropyridine; confirm with HPLC if MIC is ambiguous.

Toxicity & De-Risking (The Ames Factor)

A major hurdle in nitropyridine development is potential mutagenicity. The nitro group is a "structural alert" for genotoxicity.

  • Risk: Bacterial nitroreductases (in the Ames test) reduce

    
     to 
    
    
    
    , which mutates DNA.
  • Mitigation Strategy:

    • Steric Hindrance: Placing bulky groups (ortho to nitro) can hinder enzymatic reduction.

    • Electronic Tuning: Lowering the single-electron reduction potential (

      
      ) of the nitro group reduces the likelihood of reduction by mammalian enzymes while potentially retaining bacterial specificity.
      
    • Screening: Early-stage Ames testing (strains TA98, TA100) is mandatory.

References

  • Starosotnikov, A., & Bastrakov, M. (2025).[5] Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.[5] Link

  • Walczak, K., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences. Link

  • Juzeniene, A., et al. (2022).[6] Antimicrobial Activity of Nitropyridine Derivatives against Resistant Strains. Journal of Antibiotics. Link

  • Cho, S. H., et al. (2018). Structure–Activity Relationship of Nitropyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Link

  • Puma, K., et al. (2025). Nitropyridines: Synthesis and Reactions. ResearchGate. Link

Sources

Exploratory

literature review of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

This technical guide provides an authoritative review of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0), a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals, particularly imidaz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an authoritative review of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0), a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals, particularly imidazo[4,5-c]pyridines .[1]

Scaffold Architecture, Synthesis, and Medicinal Utility[1]

Executive Summary

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is a highly functionalized pyridine scaffold used primarily as a regioselective precursor for imidazo[4,5-c]pyridine derivatives.[1][2] Its structural value lies in the orthogonal reactivity of its three functional handles:

  • C4-Methylamino Group: Installed via regioselective ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , serving as the "N1" atom in future imidazole ring fusion.
    
  • C3-Nitro Group: A latent amino group that, upon reduction, provides the "C2" nitrogen for cyclization.[3]

  • C2-Chloro Group: A surviving electrophile amenable to palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is established.[1][3]

This compound is a known intermediate in the development of Corticotropin-Releasing Factor (CRF) antagonists and kinase inhibitors.[3]

Chemical Identity & Properties

PropertyData
IUPAC Name 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
CAS Number 182257-03-0
Molecular Formula

Molecular Weight 201.61 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Key Precursor 2,4-Dichloro-6-methyl-3-nitropyridine (CAS 63897-12-1)

Synthesis & Regioselectivity Logic

The synthesis hinges on the regioselective nucleophilic aromatic substitution (


)  of 2,4-dichloro-6-methyl-3-nitropyridine.[1]
The Regioselectivity Paradox

The precursor contains two electrophilic sites: C2-Cl and C4-Cl.[1][3]

  • C2-Position: Ortho to the nitro group; sterically hindered by the nitro group and the ring nitrogen lone pair.[3]

  • C4-Position: Para to the nitro group; electronically activated by the nitro group's resonance effect but significantly less sterically hindered .[3]

Outcome: Under kinetic control (low temperature, stoichiometric amine), nucleophilic attack by methylamine occurs almost exclusively at C4 , yielding the target 2-chloro-N,6-dimethyl-3-nitropyridin-4-amine.[1] High temperatures or excess amine can lead to bis-substitution.[1][3]

Experimental Protocol: Regioselective Amination

Note: This protocol is reconstructed from standard methodologies for nitropyridine functionalization.

Reagents:

  • 2,4-Dichloro-6-methyl-3-nitropyridine (1.0 equiv)[1]

  • Methylamine (2.0 M in THF, 1.1 equiv)

  • Triethylamine (

    
    , 1.2 equiv)
    
  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolution: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine in anhydrous THF (10 mL/g) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath. Critical Step: Low temperature ensures kinetic selectivity for C4 over C2.

  • Addition: Add the methylamine solution dropwise over 20 minutes. Maintain internal temperature below 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC/LC-MS (Target mass: 202.6 [M+H]+).[3]

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[3][4] Wash combined organics with brine, dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc) to yield the yellow solid.

Downstream Applications: The Imidazo[4,5-c]pyridine Pathway

The primary utility of this scaffold is the construction of the imidazo[4,5-c]pyridine core, a "privileged structure" in drug discovery found in potential antiviral agents and neurological drugs (e.g., CRF antagonists).

Mechanism of Cyclization
  • Reduction: The C3-nitro group is reduced (Fe/AcOH or

    
    /Pd-C) to a primary amine, forming 2-chloro-6-methyl-3,4-diaminopyridine .[1]
    
  • Cyclization: The resulting diamine is condensed with a one-carbon synthon (Formic acid, Triethyl orthoformate, or CDI) to close the imidazole ring.[3]

Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the core and its divergence into bioactive scaffolds.

G cluster_0 Regioselectivity Logic Precursor 2,4-Dichloro-6-methyl- 3-nitropyridine Target 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (CAS 182257-03-0) Precursor->Target MeNH2, THF, -10°C (SNAr @ C4) Diamine 3-Amino-4-(methylamino) intermediate Target->Diamine Reduction (Fe/AcOH or H2/Pd) Cyclized Imidazo[4,5-c]pyridine Scaffold Diamine->Cyclized HC(OEt)3 or R-COOH (Cyclization) Drug CRF Antagonists / Kinase Inhibitors Cyclized->Drug Suzuki Coupling (@ C2-Cl)

Caption: Synthesis and downstream transformation of CAS 182257-03-0 into pharmaceutical scaffolds.

Critical Analysis & Troubleshooting

Stability[1][3][5]
  • Nitro Group: The compound is stable at room temperature but light-sensitive (common for nitropyridines).[3] Store in amber vials.

  • Handling: The C2-chlorine is relatively inert to hydrolysis but can react with strong nucleophiles (alkoxides, thiols) if heated, leading to impurities.

Analytical Signatures
  • 1H NMR (DMSO-d6): Look for the N-Methyl doublet around ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     2.9-3.0 ppm (coupled to NH).[1] The C6-Methyl singlet appears around ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    2.4 ppm. The aromatic C5-H singlet usually appears near ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    6.8-7.0 ppm.[1]
  • Mass Spectrometry: Distinctive chlorine isotope pattern (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ratio of 3:1) is visible in the parent ion.
    

References

  • ChemicalBook. (2024).[3] 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Product Page. Retrieved from

  • BenchChem. (2024).[3] 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Structure and Data. Retrieved from

  • National Institutes of Health (NIH). (2024).[3] PubChem Compound Summary: 2-Chloro-6-methylpyridin-4-amine (Related Structure Analysis). Retrieved from [3]

  • Molaid Chemicals. (1999).[3] Synthesis of Corticotropin-Releasing Factor Antagonists using Nitropyridine Intermediates. (Referenced via CAS 182257-03-0 association).[1][3][5][6][7] Retrieved from

Sources

Foundational

discovery and history of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Discovery and History of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine: A Technical Guide Part 1: Executive Summary 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0 ) is not merely a catalog chemical; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery and History of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine: A Technical Guide

Part 1: Executive Summary

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0 ) is not merely a catalog chemical; it is a linchpin intermediate in the synthesis of fused heterocyclic pharmacophores, specifically imidazo[4,5-c]pyridines . In the landscape of modern drug discovery, this scaffold serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including kinases (e.g., JAK, MAPK), GPCRs (e.g., Adenosine receptors), and metabolic regulators.

This guide analyzes the compound's history, its regioselective synthesis, and its pivotal role in generating chemical diversity for pharmaceutical libraries.

Part 2: Chemical Identity & Structural Logic

The compound is a polysubstituted pyridine designed to facilitate rapid heterocyclization. Its structure is engineered with three distinct reactive handles, allowing for sequential functionalization:

FeaturePositionChemical Role
Chloro Group C2Electrophilic Handle: Allows for late-stage diversification via Suzuki-Miyaura coupling or further SNAr displacement.
Nitro Group C3Latent Nucleophile: Acts as an electron-withdrawing group (EWG) to activate the ring for SNAr, then reduces to an amine for cyclization.
Methylamino C4Nucleophilic Tether: Provides the nitrogen atom required to close the imidazole ring (N1 position of the final imidazopyridine).
Methyl Group C6Steric/Electronic Modulator: Blocks the C6 position, preventing unwanted side reactions and influencing solubility.

Key Physicochemical Data:

  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • Molecular Weight: 201.61 g/mol

  • Appearance: Yellow to orange crystalline solid (characteristic of nitropyridines).

  • Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile).

Part 3: Synthesis & Regioselectivity

The synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is a classic study in regioselective Nucleophilic Aromatic Substitution (SNAr) .

The Precursor

The starting material is 2,4-dichloro-6-methyl-3-nitropyridine (CAS 63897-12-1). This molecule possesses two electrophilic sites (C2-Cl and C4-Cl).

The Challenge: C2 vs. C4 Selectivity

Both chlorine atoms are activated by the electron-withdrawing nitro group at C3 and the ring nitrogen. However, the C4 position is kinetically favored for nucleophilic attack by methylamine due to two factors:

  • Steric Hindrance: The C2 position is flanked by the bulky nitro group (ortho) and the ring nitrogen, creating a more crowded transition state.

  • Electronic Activation: The nitro group activates the para-position (C6) and ortho-positions (C2 and C4). While both are activated, the trajectory for attack at C4 is less obstructed than at C2.

Experimental Protocol
  • Reagents: 2,4-dichloro-6-methyl-3-nitropyridine, Methylamine (2.0 M in THF or MeOH), Triethylamine (base).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol.

  • Temperature: 0°C to Room Temperature (Exothermic reaction).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-methyl-3-nitropyridine in MeCN at 0°C.

  • Addition: Slowly add 1.1 eq of Methylamine solution. The reaction is rapid.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (2 Cl) disappears, yielding the mono-substituted product (1 Cl).

  • Workup: Evaporate solvent. The product often precipitates upon addition of water. Filter and wash with cold water to remove amine salts.

Part 4: Downstream Application – The Imidazo[4,5-c]pyridine Pathway

The primary utility of this compound is the synthesis of imidazo[4,5-c]pyridines . This fused system mimics the purine core (adenine/guanine), making it highly effective for targeting ATP-binding sites in kinases.

Mechanism of Cyclization:

  • Reduction: The nitro group (-NO

    
    ) at C3 is reduced to a primary amine (-NH
    
    
    
    ) using Iron/Ammonium Chloride, Hydrogen/Pd-C, or Sodium Dithionite.
  • Result: This forms the 3,4-diaminopyridine intermediate (specifically: 2-chloro-6-methyl-3-amino-4-(methylamino)pyridine).

  • Condensation: The diamine reacts with an aldehyde (R-CHO) or an orthoester (R-C(OEt)

    
    ).
    
  • Cyclization: Acid-catalyzed dehydration closes the ring between the C3-amine and the C4-methylamine, forming the imidazole ring.

Part 5: Visualization of Reaction Pathways

The following diagram illustrates the synthesis and the divergent pathways available from this core scaffold.

SynthesisPathway cluster_selectivity Regioselectivity Logic Precursor 2,4-Dichloro-6-methyl- 3-nitropyridine Target 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (CAS 182257-03-0) Precursor->Target S_NAr (Regioselective at C4) MeCN, 0°C C2_Attack C2 Attack (Sterically Hindered) Precursor->C2_Attack Minor/Trace C4_Attack C4 Attack (Kinetically Favored) Precursor->C4_Attack Major Product Reagent Methylamine (MeNH2) Reagent->Target Intermediate Diamine Intermediate (Reduced Nitro) Target->Intermediate Reduction (Fe/NH4Cl or H2/Pd) FinalDrug Imidazo[4,5-c]pyridine Scaffold (Kinase Inhibitors) Intermediate->FinalDrug Cyclization w/ Aldehyde (Ring Closure)

Figure 1: Synthesis pathway and regioselective logic for CAS 182257-03-0.

Part 6: References

  • BenchChem. 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Product Information & Applications. Retrieved from

  • ChemicalBook. 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0) Technical Data. Retrieved from

  • ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction. (Note: Discusses the homologous 2-chloro-3-nitro scaffold logic). Retrieved from

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. (Demonstrates the utility of nitropyridine-amine intermediates). Retrieved from

  • PubChem. 2,4-Dichloro-6-methyl-3-nitropyridine (Precursor Data). Retrieved from

Exploratory

Technical Guide: Reactivity &amp; Functionalization of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

protocols, heterocycle synthesis, and safety considerations. Executive Summary: Scaffold Analysis The molecule 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine represents a highly specialized "push-pull" heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026


 protocols, heterocycle synthesis, and safety considerations.

Executive Summary: Scaffold Analysis

The molecule 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine represents a highly specialized "push-pull" heterocyclic scaffold used primarily as a late-stage intermediate in the synthesis of kinase inhibitors (e.g., EGFR, CDK) and antiviral agents.

Its reactivity is defined by the interplay between the electron-withdrawing 3-nitro group and the electron-donating 4-amino group. While the 4-amino substituent provides resonance stabilization, the 2-chloro position remains highly activated for nucleophilic attack due to the ortho-nitro effect and the inherent electron deficiency of the pyridine ring nitrogen.

Key Reactivity Drivers:

  • C2-Electrophilicity: Activated by the adjacent ring Nitrogen (

    
    ) and the ortho-Nitro (
    
    
    
    ) group.
  • Steric Environment: The

    
     group imposes steric hindrance, requiring optimized conditions for bulky nucleophiles.
    
  • Chemoselectivity: The chloride is the exclusive leaving group; the 4-amino group is stable under standard

    
     conditions.
    

Electronic Architecture & Mechanism

To manipulate this scaffold effectively, one must understand the electronic distribution that dictates the reactivity of the C2-Chloro group.

The "Ortho-Effect" Activation

The 3-nitro group is critical. It activates the C2 position via two mechanisms:

  • Inductive (-I) Effect: Strong withdrawal of electron density through the

    
    -bond framework, making C2 highly electropositive.
    
  • Resonance (-R) Effect: Stabilization of the anionic Meisenheimer intermediate formed during nucleophilic attack.

Although the N-methylamino group at C4 is an electron-donating group (EDG), its deactivating influence is overwhelmed by the combined electron-withdrawing power of the nitro group and the pyridine nitrogen. Consequently, the C2-Cl bond is labile and primed for Nucleophilic Aromatic Substitution (


) .
Reaction Mechanism ( )

The displacement of the chloro group follows a classic addition-elimination pathway.

SNAr_Mechanism SM Starting Material (2-Cl-3-NO2-Pyridine) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Addition (RDS) Nu Nucleophile (Nu:) Nu->TS Prod Substituted Product (2-Nu-Pyridine) TS->Prod Elimination LG Leaving Group (Cl-) TS->LG

Figure 1: The


 mechanism. The rate-determining step (RDS) is typically the formation of the Meisenheimer complex, stabilized by the 3-nitro group.

Synthetic Protocols

The following protocols are designed for high reproducibility. They assume the starting material is 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine.

Protocol A: Displacement with Primary Amines ( )

This is the most common transformation, converting the chloride into a diamine precursor for cyclization.

Reagents:

  • Substrate: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 equiv)

  • Nucleophile: Primary Amine (

    
    ) (1.2 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: DMF can be used but NMP often gives cleaner conversion at higher temperatures.

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vial with the chloropyridine substrate and anhydrous NMP (0.2 M concentration).

  • Addition: Add DIPEA followed by the primary amine.

  • Thermal Activation: Heat the mixture to 80–100 °C .

    • Insight: The 4-amino group donates density, making the ring less reactive than a 2,4-dichloro analog. Therefore, room temperature reactions are rarely sufficient; thermal energy is required to overcome the activation barrier.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The chloride is displaced typically within 2–4 hours.

  • Workup: Pour the reaction mixture into ice-water. The product usually precipitates as a yellow/orange solid. Filter, wash with water, and dry.[1]

Protocol B: Chemoselective Nitro Reduction

If the goal is to retain the C2-Chloro group for later functionalization (e.g., Suzuki coupling), the nitro group must be reduced under conditions that do not cause hydrodechlorination.

Reagents:

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (

    
    ) (saturated aq. solution)
    
  • Solvent: Ethanol/THF (1:1)

Methodology:

  • Suspend the substrate in EtOH/THF.

  • Add saturated

    
     solution and Iron powder.
    
  • Heat to 70 °C with vigorous stirring for 1–2 hours.

  • Critical Check: Avoid catalytic hydrogenation (

    
    ) if the chloro group must be preserved, as this will rapidly dechlorinate the C2 position.
    

Downstream Application: Imidazo[4,5-b]pyridine Synthesis[2][3][4][5][6]

The primary utility of reacting the C2-chloro group is to generate Imidazo[4,5-b]pyridines , a privileged scaffold in drug discovery.

The Synthetic Workflow

The transformation involves a "Displace-Reduce-Cyclize" sequence.

Synthesis_Workflow Start Start: 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Step1 Step 1: SNAr Displacement (R-NH2, Heat) Start->Step1 Inter1 Intermediate A: 2-Amino-3-nitro-pyridine Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Inter2 Intermediate B: 2,3-Diamino-pyridine Step2->Inter2 Step3 Step 3: Cyclization (Aldehyde/Acid, Heat) Inter2->Step3 Final Target: Imidazo[4,5-b]pyridine (Fused Heterocycle) Step3->Final

Figure 2: The standard workflow for converting the chloropyridine scaffold into a fused imidazopyridine drug core.

One-Pot Cyclization (Advanced)

Recent literature suggests a "one-pot" reductive cyclization is possible after the initial


 step.
  • Reagents: Sodium dithionite (

    
    ) or Iron/Acetic acid can be used directly in the presence of an aldehyde to facilitate reduction and condensation in a single operational step [1].
    

Troubleshooting & Optimization Data

The following table summarizes common issues encountered when reacting the C2-chloro group and their solutions.

IssueProbable CauseCorrective Action
Low Conversion Deactivation by C4-amine; Insufficient Temp.Increase temp to 120°C; Switch solvent to NMP or DMAc.
Hydrolysis (C2-OH) Wet solvent; Hydroxide contamination.Use anhydrous solvents; Switch base to

or DIPEA (avoid NaOH).
Regioselectivity Loss N/A for this substrate.The C4 position is already blocked. C2 is the only labile site for

.
Dechlorination Over-reduction during Nitro reduction.Use Fe/

or

instead of Catalytic Hydrogenation (

).

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine. Source: ACS Omega, 2018. Context: Describes the tandem

    
    /Reduction/Cyclization workflow in aqueous media.
    URL:[Link]
    
  • Synthesis of Imidazo[4,5-b]pyridines by Palladium Catalyzed Amidation. Source: Organic Letters, 2012.[2] Context: Alternative pathways using Pd-catalysis for sterically hindered amines. URL:[Link]

  • Regioselectivity of SNAr Reactions of Dichloropyrimidines and Pyridines. Source: WuXi AppTec / Chemistry Stack Exchange (Mechanistic Discussion). Context: Explains the electronic bias (LUMO coefficients) that makes the position ortho to the nitro group reactive. URL:[Link]

Sources

Foundational

Technical Guide: The Mechanistic Role of the Nitro Group in 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

The following technical guide details the reactivity profile and synthetic utility of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine , a critical scaffold in the development of fused heterocyclic therapeutics. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile and synthetic utility of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine , a critical scaffold in the development of fused heterocyclic therapeutics.

Executive Summary

In the architecture of heterocyclic drug discovery, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine serves as a "linchpin" intermediate. Its value is derived almost entirely from the 3-nitro (


) group , which performs a dual function:
  • Electronic Activation: It dramatically lowers the energy barrier for Nucleophilic Aromatic Substitution (

    
    ) at the C2 position, enabling the introduction of diverse pharmacophores under mild conditions.
    
  • Latent Nucleophilicity: Upon reduction, the nitro group transforms into an amine, facilitating cyclization with the adjacent C4-amine to form imidazo[4,5-b]pyridine cores—a privileged scaffold in kinase inhibitors (e.g., FLT3, Aurora) and GPCR modulators.

This guide analyzes these roles through the lens of molecular orbital interactions and provides validated protocols for exploiting this reactivity.

Electronic Architecture & Activation

The reactivity of the C2-chlorine atom is not inherent; it is induced. In a standard pyridine ring, a halogen at C2 is moderately reactive. However, the introduction of a nitro group at C3 creates a specific electronic environment known as the "ortho-effect activation."

The Meisenheimer Complex Stabilization

The nitro group is a strong


-acceptor (resonance withdrawing) and 

-acceptor (inductive withdrawing). When a nucleophile attacks the C2 carbon, the resulting negative charge is delocalized into the ring. The C3-nitro group is perfectly positioned to accept this electron density, stabilizing the transition state (Meisenheimer complex).

Key Insight: Without the C3-nitro group, displacing the C2-chlorine typically requires palladium catalysis (Buchwald-Hartwig). With the nitro group, the reaction proceeds via standard


 using weak bases (e.g., 

) in polar aprotic solvents.
Visualization of Electronic Activation

The following diagram illustrates the resonance stabilization provided by the nitro group during nucleophilic attack at C2.

ElectronicActivation cluster_mechanism Nitro Group Role: Resonance Withdrawal Start Starting Material (2-Cl-3-NO2) Attack Nucleophilic Attack (at C2) Start->Attack + Nucleophile (Nu) Complex Meisenheimer Complex (Stabilized by NO2) Attack->Complex Transition State Product Substituted Product (2-Nu-3-NO2) Complex->Product - Cl (Leaving Group)

Figure 1: Mechanism of nitro-mediated activation of the C2 position for


 reactions.

Structural Dynamics: The Intramolecular Lock

Beyond electronics, the nitro group dictates the molecule's 3D conformation. The amine at C4 possesses a proton (


) capable of interacting with the oxygen atoms of the C3-nitro group.
Intramolecular Hydrogen Bonding

Experimental data (X-ray diffraction and NMR shifts) on similar 3-nitro-4-aminopyridines confirms the existence of a strong intramolecular hydrogen bond (


).
  • Consequence 1 (Planarity): This locks the C4-amine and C3-nitro groups into a coplanar arrangement, minimizing steric clashes with the C2-chlorine.

  • Consequence 2 (Passivation): The nucleophilicity of the C4-amine is reduced, preventing self-polymerization or side reactions during the displacement of the C2-chlorine.

Synthetic Utility: Validated Workflows

The primary application of this scaffold is the synthesis of 1,2-disubstituted imidazo[4,5-b]pyridines. The workflow involves three distinct chemical phases, often performed in a "one-pot" cascade.[1]

Phase 1: Regioselective at C2

Objective: Replace the C2-Cl with a functionalized amine or phenol. Protocol:

  • Solvent: IPA/Water (1:1) or DMF. Note: Aqueous IPA is preferred for green chemistry applications.[1]

  • Base: DIPEA (2.0 equiv) or

    
    .
    
  • Conditions: 80°C for 2–4 hours.

  • Observation: The reaction is monitored by TLC. The nitro group ensures complete conversion without affecting the C4-amine.

Phase 2: Nitro Reduction

Objective: Convert C3-


 to C3-

. Protocol (Chemical Reduction):
  • Add Zn dust (3.0 equiv) and Conc. HCl (catalytic) or

    
     directly to the reaction mixture.
    
  • Conditions: Stir at 80°C for 45 mins.

  • Mechanism: The nitro group is reduced to the amine, generating a highly reactive vicinal diamine intermediate (C3-

    
    , C4-
    
    
    
    ).
Phase 3: Cyclization (Imidazo-Formation)

Objective: Close the ring to form the imidazo[4,5-b]pyridine core.[2] Protocol:

  • Add an Aldehyde (R-CHO) (1.0 equiv) to the filtrate (after removing Zn).

  • Conditions: 85°C for 10 hours (oxidative cyclization) or use

    
     as an oxidant helper if yield is low.
    
  • Result: Formation of the N1-methyl-2-substituted-imidazo[4,5-b]pyridine.

Data Summary: Reactivity Comparison

The following table highlights the efficiency gain provided by the nitro group compared to non-nitrated analogs.

FeatureWith 3-Nitro GroupWithout 3-Nitro Group
C2 Reactivity High (

possible with weak nucleophiles)
Low (Requires Pd-catalysis/Buchwald)
Reaction Temp 60–80°C>100°C (often sealed tube)
C4-Amine Stability Stabilized (Intramolecular H-bond)Prone to side-reactions/oxidation
Cyclization Potential Direct precursor to ImidazopyridinesRequires nitration or amination first

Visualizing the Synthetic Pathway

The transformation from the chlorinated precursor to the final drug scaffold is visualized below.

SynthesisWorkflow Input 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Step1 Step 1: C2 Displacement (R-NH2, 80°C) Input->Step1 Inter1 Intermediate: 2-(R-amino)-3-nitro-... Step1->Inter1 Step2 Step 2: Nitro Reduction (Zn/HCl or Fe/AcOH) Inter1->Step2 Inter2 Intermediate: Vicinal Diamine (C3-NH2, C4-NHMe) Step2->Inter2 Step3 Step 3: Cyclization (Aldehyde R'-CHO) Inter2->Step3 Final Target Scaffold: 1-Methyl-2-aryl-imidazo[4,5-b]pyridine Step3->Final

Figure 2: Step-wise synthetic workflow for converting the 3-nitropyridine scaffold into bioactive heterocycles.

References

  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Source: ACS Omega (2018). URL:[Link] Relevance:[1][2][3][4][5][6][7][8][9][10] Defines the primary "green" protocol for

    
     and reduction/cyclization sequences using this specific scaffold.
    
  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Source: Organic Letters (2012).[11] URL:[Link] Relevance: Provides comparative context for metal-catalyzed routes versus the nitro-activated routes.

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Source: Chemistry Stack Exchange / Literature Consensus. URL:[Link] Relevance: Discusses the mechanistic basis for the "ortho-effect" and regioselectivity in nitropyridine substitutions.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. Source: Molecules (MDPI). URL:[Link] Relevance: Validates the biological importance of the final scaffolds derived from the 2-chloro-3-nitropyridine intermediate.

Sources

Protocols & Analytical Methods

Method

using 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine in nucleophilic aromatic substitution

Application Note: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine in Nucleophilic Aromatic Substitution ( ) Executive Summary This technical guide details the reactivity and application of 2-Chloro-N,6-dimethyl-3-nitropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine in Nucleophilic Aromatic Substitution (


) 

Executive Summary

This technical guide details the reactivity and application of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (hereafter referred to as Scaffold A ) as a privileged electrophile in drug discovery. While pyridine electrophiles are common, Scaffold A possesses a unique "push-pull" electronic architecture: the electron-withdrawing nitro group at C3 activates the C2-chloride for nucleophilic aromatic substitution (


), while the electron-donating methylamino group at C4 modulates this reactivity, preventing indiscriminately rapid hydrolysis while maintaining susceptibility to specific nucleophiles.

This scaffold is a critical precursor for synthesizing 1H-imidazo[4,5-b]pyridines , a bicyclic heterocycle found in numerous kinase inhibitors (e.g., Aurora kinase inhibitors) and GPCR modulators.

Chemical Architecture & Reactivity Profile

To design effective protocols, one must understand the electronic forces at play. Scaffold A is not a generic halopyridine; it is a regiochemically "locked" system.

  • The Electrophilic Center (C2): The chlorine atom at position 2 is the leaving group. It is activated by the adjacent ring nitrogen (N1) and the strongly electron-withdrawing nitro group (

    
    ) at C3.
    
  • The Modulator (C4): The N-methylamino group acts as a resonance donor (+M effect). This pushes electron density into the ring, slightly deactivating the C2 center compared to 2-chloro-3-nitropyridine. This requires optimized thermal conditions for

    
     but ensures high chemoselectivity (avoiding side reactions at C6).
    
  • The Blocker (C6): The methyl group at C6 prevents nucleophilic attack at this position and adds lipophilicity, often desirable in medicinal chemistry.

Mechanism of Action: Pathway

The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.

SNAr_Mechanism Figure 1: Mechanism of SNAr on 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Substrate Scaffold A (2-Cl, 3-NO2, 4-NHMe) Transition Meisenheimer Complex (Anionic Intermediate) Substrate->Transition Addition (Rate Limiting) Nucleophile Nucleophile (Nu-H) Nucleophile->Transition Product Substituted Product (2-Nu, 3-NO2) Transition->Product Elimination (Aromatization) LeavingGroup HCl / Cl- Transition->LeavingGroup

Experimental Protocols

Protocol A: General Displacement with Primary Amines

Objective: Synthesis of 2,4-diamino-3-nitropyridine derivatives. Application: Creating diverse libraries for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Substrate: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 equiv)

  • Nucleophile: Primary amine (

    
    ) (1.2 – 1.5 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Ethanol (Green alternative) or DMF (for low solubility amines)

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve Scaffold A (1.0 mmol, 201 mg) in Ethanol (5 mL).

  • Addition: Add the primary amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS. The starting material (Cl-substrate) typically elutes later than the diamino product on reverse-phase LC due to the polar nitro/amino shift.

  • Work-up:

    • Option 1 (Precipitation): Cool to room temperature. Add cold water (15 mL). The product often precipitates as a yellow/orange solid. Filter and wash with cold water.

    • Option 2 (Extraction): If no precipitate forms, remove ethanol in vacuo, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from EtOH/Water or flash chromatography (0-50% EtOAc in Hexanes).

Data Validation:

  • Yield Expectations: 75–95% for unhindered amines.

  • Color: Products are typically bright yellow or orange solids due to the nitro-amine conjugation.

Protocol B: Synthesis of Imidazo[4,5-b]pyridines (The "One-Pot" Cascade)

Objective: Cyclization to form the fused bicyclic core found in kinase inhibitors. Mechanism:


 followed by Nitro reduction and Imidazole ring closure.

Workflow Diagram:

Imidazo_Synthesis Figure 2: Cascade Synthesis of Imidazo[4,5-b]pyridines Start Scaffold A (2-Cl-3-NO2) Step1 Step 1: SNAr (R-NH2, 80°C) Start->Step1 Intermed Intermediate: 2,4-Diamino-3-nitropyridine Step1->Intermed Step2 Step 2: Reduction (Fe/AcOH or H2/Pd-C) Intermed->Step2 AmineIntermed Intermediate: 2,3,4-Triaminopyridine Step2->AmineIntermed Step3 Step 3: Cyclization (Orthoformate or Aldehyde) AmineIntermed->Step3 Final Final Product: Imidazo[4,5-b]pyridine Step3->Final

Procedure (Iron-Mediated Reductive Cyclization):

  • Substitution: Perform Protocol A to isolate the 2-amino-3-nitro intermediate.

  • Reduction/Cyclization: Dissolve the intermediate (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Reagent Addition: Add Iron powder (Fe, 5.0 equiv) and the cyclization partner (e.g., Triethyl orthoformate for R=H, or an aldehyde).

  • Reflux: Heat to 100–110°C for 3 hours.

    • Chemistry: Fe reduces the

      
       to 
      
      
      
      . The acetic acid/orthoformate facilitates the condensation of the new adjacent amines to close the imidazole ring.
  • Work-up: Filter through Celite to remove iron residues. Neutralize the filtrate with

    
     (aq) and extract with EtOAc.
    

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (

)
Nucleophile steric hindranceSwitch solvent to DMSO or NMP and increase temp to 100°C.
Hydrolysis Byproduct Wet solvent / Hydroxide competitionUse anhydrous solvents. Ensure base (e.g.,

) is dry. Avoid strong hydroxide bases.
Incomplete Reduction Poisoned Catalyst (if Pd/C used)Sulfur-containing amines can poison Pd. Use Fe/NH4Cl or SnCl2 reduction methods instead.
Regioselectivity Loss N/A for this scaffoldThe C4-amino and C6-methyl groups effectively block alternative sites, ensuring high C2 selectivity.

Safety & Handling (E-E-A-T Compliance)

  • Energetic Potential: Low molecular weight nitro-compounds can be energetic. While this scaffold is stable, avoid heating dry solids.

  • Toxicity: Nitropyridines are potential skin sensitizers and irritants. Handle in a fume hood with nitrile gloves.

  • Waste: Aqueous waste from the Iron reduction protocol contains heavy metals; dispose of according to hazardous waste regulations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.[1] Organic Letters, 14(7), 1761–1767. Retrieved from [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from [Link]

  • Sebbar, N. K., et al. (2022). New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures... Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Retrieved from [Link]

Sources

Application

reaction conditions for amination of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Technical Application Note: Amination Strategies for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine )[1] Executive Summary This guide details the synthetic protocols for the amination of 2-Chloro-N,6-dimethyl-3-nitropyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Amination Strategies for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine


)[1]

Executive Summary

This guide details the synthetic protocols for the amination of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (referred to herein as Substrate 1 ). This transformation utilizes the labile C2-chlorine atom, activated by the adjacent C3-nitro group, to introduce diverse amine nucleophiles via Nucleophilic Aromatic Substitution (


).

While the C4-methylamino group exerts a mesomeric electron-donating effect (


) that theoretically reduces electrophilicity, the strong inductive (

) and mesomeric (

) withdrawal of the ortho-nitro group ensures the C2 position remains sufficiently reactive. This scaffold is a critical intermediate in the synthesis of imidazopyridines and deazapurine analogs for kinase inhibitor discovery.

Mechanistic Insight & Reactivity Profile

The reaction proceeds via an addition-elimination mechanism (


). The rate-determining step is typically the formation of the anionic Meisenheimer complex.
  • Activation: The C3-nitro group is essential. It stabilizes the negative charge on the intermediate

    
    -complex through resonance.
    
  • Deactivation (Modulation): The C4-NHMe group donates electron density into the ring, raising the LUMO energy slightly compared to a simple 2-chloro-3-nitropyridine. Consequently, this substrate often requires mild heating (50–80°C) rather than room-temperature stirring, which is sufficient for more electron-deficient analogs.

  • Regioselectivity: The C2-Cl is the exclusive leaving group. The C4-NHMe is a poor nucleofuge, and the C6-Methyl is inert.

Reaction Pathway Diagram

SNAr_Mechanism Fig 1. SNAr Pathway for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Substrate Substrate 1 (2-Cl, 3-NO2, 4-NHMe) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Nucleophilic Attack (Rate Limiting) Amine Nucleophile (R-NH2) Amine->TS Product 2-Amino-Product (Displaced Cl) TS->Product Aromatization (Fast) HCl Byproduct (HCl / Salt) TS->HCl

Experimental Protocols

Method A: Standard Thermal Displacement (The "Workhorse" Protocol)

Best for: Primary aliphatic amines, cyclic secondary amines (morpholine, piperidine).[1]

Rationale: Alcoholic solvents promote proton transfer in the transition state. The addition of a tertiary amine base scavenges the generated HCl.

Reagents:

  • Substrate 1 (1.0 equiv)[1]

  • Amine Nucleophile (1.1 – 1.2 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)[1]

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA) [0.2 M concentration][1]

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate 1 (1.0 mmol, 216 mg) and Ethanol (5.0 mL).

  • Add Reagents: Add DIPEA (1.5 mmol, 261 µL) followed by the Amine Nucleophile (1.1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1] The starting material (Cl-SM) should disappear; the product is typically more polar and often yellow/orange.

  • Workup:

    • Cool to room temperature.[2]

    • Option 1 (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold EtOH, and dry.[1]

    • Option 2 (Extraction): Concentrate the solvent in vacuo.[1] Redissolve residue in DCM (10 mL), wash with water (2 x 5 mL) and brine. Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Method B: Aprotic Polar Conditions (Sterically Hindered/Weak Nucleophiles)

Best for: Anilines, hindered secondary amines, or acid-sensitive substrates.[1]

Rationale: Polar aprotic solvents (DMF, DMSO) stabilize the polar transition state and enhance the nucleophilicity of the amine.[1] Inorganic bases are used to avoid competing alkylation of the base.

Reagents:

  • Substrate 1 (1.0 equiv)[1]

  • Amine Nucleophile (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)[1]
  • Solvent: DMF or NMP (anhydrous) [0.3 M]

Step-by-Step Protocol:

  • Charge: Dissolve Substrate 1 (1.0 mmol) in DMF (3.0 mL).

  • Add Base: Add powdered, dry

    
      (2.0 mmol, 276 mg).
    
  • Add Nucleophile: Add the amine (1.2 mmol).

  • Heat: Stir at 90°C for 8–12 hours.

    • Note: For anilines, increase temperature to 110°C.[3]

  • Workup:

    • Pour the reaction mixture into ice-water (30 mL) with vigorous stirring.

    • Collect the resulting precipitate by filtration.[3]

    • If no solid forms, extract with EtOAc (3 x 15 mL), wash organics with LiCl solution (5%) to remove DMF, then brine.[1]

  • Purification: Column chromatography is usually required to remove traces of high-boiling solvent.

Optimization & Troubleshooting Guide

IssueProbable CauseSolution
No Reaction Nucleophile is too weak or bulky.Switch to Method B (DMF/100°C) or use Microwave irradiation (120°C, 30 min).
Hydrolysis Product (2-OH) Wet solvent or hygroscopic base.[1]Use anhydrous solvents; ensure

is freshly dried. Switch base to DIPEA.
Incomplete Conversion Equilibrium or deactivation.[1]Increase amine equivalents to 2.0. Add catalytic KI (10 mol%) to form the more reactive 2-Iodo intermediate in situ.
Dark/Tarry Mixture Oxidation or thermal decomposition.[1]Degas solvents with

before heating. Lower temp to 60°C and extend time.

Safety & Handling

  • Nitro Compounds: Although stable, nitropyridines can be energetic.[1][4] Avoid heating dry solids.

  • Halopyridines: Can be sensitizers.[1] Wear gloves and work in a fume hood.

  • Solvents: DMF and NMP are reproductive toxins; handle with appropriate PPE.

References

  • Regioselective Amination of Chloronitropyridines

    • Study: Analysis of regioselectivity in 2,4-dichloro-3-nitropyridines and rel
    • Source:Tetrahedron Letters, "Regioselective nucleophilic aromatic substitution of 2,4-dichloro-3-nitropyridine."
    • URL:[Link][1]

  • General Protocols for Pyridine Functionalization

    • Study: Comprehensive review of displacing leaving groups in activ
    • Source:Journal of Organic Chemistry, "Practical Synthesis of 2-Amino-3-nitropyridines."
    • URL:[Link][1]

  • Synthesis of Imidazopyridine Precursors

    • Context: Use of 2-chloro-3-nitropyridine derivatives in drug synthesis.[5][6]

    • Source:Bioorganic & Medicinal Chemistry Letters, "Synthesis and SAR of imidazo[4,5-b]pyridines."[1]

    • URL:[Link]

Sources

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary This Application Note details the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Substrate 1 ) as the electrophile. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Substrate 1 ) as the electrophile.

While 2-chloropyridines are standard substrates for palladium-catalyzed coupling, this specific scaffold presents a unique "Push-Pull" electronic environment and significant steric congestion due to the ortho-nitro group. This guide moves beyond generic procedures, offering a targeted "Method A" (Robust) and "Method B" (High-Performance) approach to ensure high yields and reproducibility in drug discovery workflows.

Substrate Analysis & Mechanistic Logic

Electronic Landscape ("The Push-Pull Effect")

The reactivity of Substrate 1 is defined by the competition between the electron-withdrawing nitro group and the electron-donating amine:

  • Activation (Pull): The 3-nitro group (

    
    ) and the pyridine nitrogen strongly withdraw electron density from the C2 position. This makes the C-Cl bond highly electrophilic, significantly accelerating the Oxidative Addition  step of the catalytic cycle.
    
  • Deactivation (Push): The 4-amino group (

    
    ) donates electron density into the ring. However, the ortho-nitro group largely sequesters this resonance, leaving the C2-Cl bond activated.
    
  • Catalyst Poisoning Risk: The free amine (

    
    ) and the pyridine nitrogen are competent ligands that can coordinate to Palladium, potentially displacing phosphine ligands and arresting the catalytic cycle (formation of "Pd-black").
    
Steric Challenge (The "Ortho Effect")

The primary failure mode for this substrate is not oxidative addition, but Transmetallation . The bulky nitro group at position 3 creates a "steric wall" next to the reaction site (C2).

  • Consequence: Standard bulky ligands (like

    
    ) may struggle to accommodate the incoming boronic acid during transmetallation.
    
  • Solution: Utilization of Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which are designed to facilitate coupling on sterically demanding substrates.

Mechanistic Visualization

The following diagram illustrates the specific catalytic challenges for this substrate.

SuzukiMechanism cluster_warning Critical Failure Mode Substrate Substrate 1 (2-Cl-3-NO2-Pyridine) OxAdd Oxidative Addition (Fast due to NO2 activation) Substrate->OxAdd Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd + Substrate 1 TransMet Transmetallation (Rate Limiting: Steric Clash) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product Boronic Boronic Acid/Ester (R-B(OH)2) Base Base Activation (OH- / CO3--) Boronic->Base Base->TransMet

Figure 1: Catalytic cycle highlighting the steric bottleneck at the Transmetallation step caused by the 3-nitro group.

Experimental Protocols

Reagent Selection Table
ComponentRecommendationRationale
Catalyst (Method A)

Robust Workhorse: The bidentate dppf ligand resists displacement by the substrate's amine/pyridine nitrogens. Excellent for general aryl boronic acids.
Catalyst (Method B) XPhos Pd G4 High Performance: Designed for sterically hindered chlorides. The precatalyst ensures rapid activation without reducing agents.
Base

(3.0 equiv)
Buffering: Phosphate provides a milder buffering zone than carbonates, preventing hydrolysis of the reactive chloro-nitro-pyridine.
Solvent System 1,4-Dioxane /

(4:1)
Solubility: High solubility for the nitro-pyridine; water is essential for the boronate activation mechanism.
Scavenger QuadraPure™ TUPurification: Thiourea-based scavenger essential to remove Pd from the amine-rich product.
Method A: Standard Protocol (General Purpose)

Use this for coupling with simple phenyl or heteroaryl boronic acids.

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add Substrate 1 (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (5 mol%).
    
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Base: Add degassed aqueous

    
     (1.0 M solution, 3.0 equiv).
    
  • Reaction: Heat block to 80°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: The starting material (Cl-Py) should disappear. If hydrolysis (OH-Py) is observed, lower temp to 60°C.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over

    
    .
    
Method B: High-Performance Protocol (Sterically Demanding)

Use this for coupling with ortho-substituted boronic acids or if Method A results in low conversion.

Step-by-Step:

  • Charge: Add Substrate 1 (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2–3 mol%).

  • Solvent: Add Toluene /

    
     (10:1 ratio).
    
    • Note: Toluene is non-polar and often boosts yields with Buchwald ligands by suppressing competitive coordination.

  • Base: Add solid

    
     (3.0 equiv).
    
  • Reaction: Heat to 100°C vigorously stirring (biphasic mixture requires high agitation).

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Workflow Visualization

Workflow Setup Setup (Inert Atmosphere) Mix Reagent Mixing (Substrate + Cat + Base) Setup->Mix Degas Degassing (Critical: O2 Removal) Mix->Degas Heat Reaction (80-100°C) Degas->Heat Check LCMS Checkpoint Heat->Check Check->Heat Incomplete Workup Workup & Scavenging Check->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow emphasizing the critical degassing step to prevent catalyst deactivation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis Product (2-OH) Reaction too basic or wet; Chloride too labile.Switch base to

or

. Reduce water ratio to 10:1. Lower temp to 60°C.
No Reaction (SM Recovery) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to Method B (XPhos Pd G4). Increase catalyst loading to 10 mol%.
Protodeboronation Boronic acid instability.Add boronic acid in portions (0.5 eq at t=0, 0.5 eq at t=2h). Use Boronic Ester (Pinacol) instead of Acid.
Pd-Black Formation Catalyst decomposition."Free" amine is coordinating. Add 10 mol% extra ligand (e.g., dppf or XPhos) to stabilize the metal center.

Safety & Handling

  • Energetic Material: Substrate 1 contains a nitro group.[1] While generally stable on this scaffold, avoid heating dry solids above 150°C. Perform DSC (Differential Scanning Calorimetry) if scaling above 10g.

  • Toxicity: Aminopyridines are known toxicophores. Handle in a fume hood.

  • Heavy Metals: All palladium waste must be segregated for reclamation.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Heteroaryl Halides. Organic Process Research & Development, 15(3).
  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

Sources

Application

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine as an intermediate in pharmaceutical synthesis

Executive Summary 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0) is a high-value heterocyclic building block used primarily in the synthesis of fused bicyclic systems, specifically 1-methyl-1H-imidazo[4,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0) is a high-value heterocyclic building block used primarily in the synthesis of fused bicyclic systems, specifically 1-methyl-1H-imidazo[4,5-b]pyridines . These scaffolds are ubiquitous in medicinal chemistry, serving as the core architecture for ATP-competitive kinase inhibitors (e.g., JAK, EGFR, and MAPK pathways) and GPCR modulators.[1]

This application note details the regioselective synthesis of this intermediate, its critical role in "scaffold-hopping" strategies, and a validated protocol for its downstream conversion into bioactive cores.[1]

Chemical Profile & Reactivity

PropertySpecification
Chemical Name 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
CAS Number 182257-03-0
Molecular Formula

Molecular Weight 201.61 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functional Groups C2-Cl: Handle for Suzuki/Buchwald couplings.C3-NO2: Latent amine for cyclization.C4-NHMe: Nucleophilic anchor for imidazole ring formation.[2]
Structural Logic: The "Linchpin" Effect

This molecule is designed with orthogonal reactivity.[1][3] The C4-amino group is installed regioselectively, leaving the C2-chlorine intact. This is crucial because the C2-chlorine is less reactive towards nucleophilic aromatic substitution (


) than the C4 position in the precursor, but becomes highly reactive for palladium-catalyzed cross-couplings after the imidazole ring is formed.[1]

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine from 2,4-dichloro-6-methyl-3-nitropyridine with >95% regioselectivity.

Mechanism of Regioselectivity

In 2,4-dichloro-3-nitropyridines, nucleophilic attack can occur at C2 or C4.

  • C4 Position: Activated by the para-nitro group (resonance withdrawal) and the pyridine nitrogen.[1][3] Sterically, it is often more accessible than C2, which is flanked by the ring nitrogen and the nitro group.[1][3]

  • C2 Position: Activated by the ortho-nitro group and the ring nitrogen.[1][3][4]

  • Control: Using a non-polar solvent (DCM or THF) and controlled temperature (-10°C to 0°C) favors the kinetic product at C4 .[1][3]

Experimental Procedure

Reagents:

  • Starting Material: 2,4-Dichloro-6-methyl-3-nitropyridine (1.0 eq)

  • Nucleophile: Methylamine (2.0 M in THF, 1.1 eq)[1]

  • Base: Triethylamine (

    
    ) (1.2 eq)[1][3]
    
  • Solvent: Dichloromethane (DCM) (anhydrous)[1][3]

Step-by-Step Protocol:

  • Setup: Charge a dry 3-neck round-bottom flask with 2,4-dichloro-6-methyl-3-nitropyridine (10.0 g, 48.3 mmol) and DCM (100 mL). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add

    
     (8.1 mL, 58.0 mmol). Then, add the Methylamine solution (26.6 mL, 53.1 mmol) dropwise  over 30 minutes via an addition funnel. Crucial: Maintain internal temperature < 0°C to prevent bis-substitution.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][3] The starting material (

    
    ) should disappear, and a fluorescent yellow spot (
    
    
    
    ) should appear.[1][3]
  • Workup: Quench with water (50 mL). Separate the organic layer.[1][3][5] Extract the aqueous layer with DCM (2 x 30 mL).[1][3]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude yellow solid from Ethanol/Water (9:1) to yield the target compound.[1][3][6][7][8]

Expected Yield: 85-92% Purity: >98% (HPLC)

Downstream Application: Synthesis of Imidazo[4,5-b]pyridine Core

This intermediate is the precursor to 5-chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine (Note: numbering changes upon fusion).

Workflow Diagram (DOT)

SynthesisPathway cluster_0 Critical Process Parameter SM 2,4-Dichloro-6-methyl- 3-nitropyridine Intermediate 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (The Topic) SM->Intermediate MeNH2, -10°C (Regioselective SNAr) Diamine 2-Chloro-N4,6-dimethyl- pyridine-3,4-diamine Intermediate->Diamine Fe/AcOH or H2/Pd (Nitro Reduction) Cyclized 5-Chloro-1,7-dimethyl- 1H-imidazo[4,5-b]pyridine (Kinase Scaffold) Diamine->Cyclized HC(OEt)3 or HCOOH (Cyclization)

Figure 1: Synthetic pathway from dichloro-precursor to the pharmaceutical scaffold.[1][3] The blue node represents the topic of this guide.

Protocol: Reduction and Cyclization
  • Reduction (Nitro

    
     Amine): 
    
    • Dissolve the intermediate (5.0 g) in MeOH (50 mL).

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq) in water (10 mL).

    • Reflux for 2 hours.[1][3] Filter hot through Celite.[1][3] Concentrate to obtain the oxidation-sensitive diamine.[1][3]

    • Note: Use immediately in the next step to avoid darkening (oxidation).[1][3]

  • Cyclization (Formation of Imidazole Ring):

    • Suspend the crude diamine in Triethyl Orthoformate (TEOF) (10 vol).

    • Add a catalytic amount of p-TsOH (0.1 eq).[1][3]

    • Reflux (100°C) for 3 hours.

    • Cool and concentrate.[1][3][7] Purification by column chromatography yields the bicyclic core.[1][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-substitution (Loss of Cl) Temperature too high during amine addition.Ensure addition is strictly at -10°C. Dilute the amine further.[1][3]
Regioisomer formation (C2-amino) Solvent polarity effects.[1][3][7]Switch to non-polar solvents (DCM or Toluene) to favor C4 attack via H-bonding assistance.[1][3]
Low Yield in Reduction Incomplete reduction or product oxidation.[1][3]Switch to

(balloon) if Fe reduction is messy.[1][3] Perform under

atmosphere.

Safety & Handling

  • Nitropyridines: Potential skin sensitizers and irritants.[1][3] Handle in a fume hood with nitrile gloves.[1][3]

  • Energetics: While this specific intermediate is stable, polynitro compounds are explosive.[1][3] Do not heat the reaction residue to dryness if unreacted starting material (potentially unstable byproducts) is present.[1][3]

  • Waste: Aqueous layers from the reaction contain methylamine salts; dispose of as basic organic waste.[1][3]

References

  • Regioselectivity in Nitropyridines

    • Title: Regioselective nucleophilic aromatic substitution of 2,4-dichloro-3-nitropyridine.
    • Source:Tetrahedron Letters, 2010.[1][3]

    • Context: Defines the electronic preference for C4 substitution in 3-nitro-4-halo-pyridines.
    • (Generalized Ref)

  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: Synthesis and SAR of imidazo[4,5-b]pyridine-based kinase inhibitors.[1][3]

    • Source:Journal of Medicinal Chemistry, 2015.[1][3]

    • Context: Describes the use of 2-chloro-3-nitropyridin-4-amines as key intermedi
    • [1][3]

  • Chemical Properties & Safety

    • Title: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0) Entry.[2][9][10][11][12]

    • Source: PubChem / ChemicalBook.[1][3]

    • Context: Physical property data and hazard classification.[1][3]

    • [1][3]

(Note: Specific patent literature often covers these intermediates.[1][3] See WO2010089773 for analogous nitropyridine handling protocols.)

Sources

Method

Application Note: Strategic Utilization of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine in Medicinal Chemistry

Executive Summary The molecule 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine represents a "privileged scaffold" in modern drug discovery. Its high utility stems from its dense functionalization: an electrophilic chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine represents a "privileged scaffold" in modern drug discovery. Its high utility stems from its dense functionalization: an electrophilic chlorine at C2, a reducible nitro group at C3, and a nucleophilic methylamine at C4.

This application note details the use of this scaffold as a primary building block for 1,6-dimethyl-1H-imidazo[4,5-c]pyridines , a heterocyclic core found in JAK inhibitors, H+/K+ ATPase antagonists, and antiviral agents. By leveraging the orthogonal reactivity of the C2-chloride (susceptible to


) and the C3-nitro group (precursor to cyclization), researchers can rapidly generate diverse libraries with high Fsp3 character and tunable physicochemical properties.

Chemical Architecture & Reactivity Profile

To effectively utilize this scaffold, one must understand its electronic distribution. The pyridine ring is electron-deficient, activated further by the C3-nitro group.

  • C2-Position (Chlorine): Highly electrophilic. The ortho-nitro group and the ring nitrogen create a strong dipole, making this position exceptionally reactive toward nucleophilic aromatic substitution (

    
    ) with amines, thiols, or alkoxides.
    
  • C3-Position (Nitro): Latent nucleophile. Upon reduction to

    
    , it serves as the partner for the C4-amine to form imidazole rings.
    
  • C4-Position (N-Methylamine): Electron-donating. The N-methyl group fixes the regiochemistry of subsequent cyclizations, forcing the formation of 1-methyl-imidazo[4,5-c]pyridines , avoiding the tautomeric ambiguity often seen in NH-analogs.

Pathway Visualization

The following diagram illustrates the core synthetic pathways diverging from this scaffold.

ReactionPathway cluster_0 Key Transformation Scaffold 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Intermediate C2-Functionalized Intermediate Scaffold->Intermediate Step 1: SnAr Displacement (R-NH2, R-SH, R-OH) Reduced 3-Amino-4-(methylamino) Intermediate Intermediate->Reduced Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Product 1,6-Dimethyl-1H-imidazo [4,5-c]pyridine Core Reduced->Product Step 3: Cyclization (Orthoformate/Aldehyde)

Figure 1: Sequential functionalization strategy converting the chloronitropyridine scaffold into the bioactive imidazopyridine core.

Detailed Experimental Protocols

These protocols are designed for scalability (100 mg to 10 g scale).

Protocol A: Regioselective C2-Diversification ( )

Objective: To introduce structural diversity at the C2 position before ring closure. This is the primary vector for tuning potency and selectivity against protein targets.

Materials:

  • Substrate: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the chloropyridine substrate in NMP (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction:

    • For aliphatic amines: Stir at RT for 2–4 hours . The electron-withdrawing nitro group makes the C2-Cl highly labile; heat is rarely needed.

    • For anilines (aromatic amines): Heat to 60–80°C for 4–6 hours .

  • Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to

    
    .
    
  • Workup: Pour reaction mixture into ice-water (10x volume). The product usually precipitates as a yellow/orange solid. Filter, wash with water, and dry.[1]

    • Troubleshooting: If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove NMP, and concentrate.

Critical Insight: Do not use alcohol solvents (MeOH/EtOH) with strong alkoxide bases, as this will lead to competitive formation of the C2-alkoxy ether byproduct.

Protocol B: "One-Pot" Reductive Cyclization

Objective: To convert the nitro-intermediate into the fused imidazo[4,5-c]pyridine system.

Materials:

  • C2-substituted intermediate (from Protocol A)

  • Iron Powder (Fe) (5.0 equiv)[2]

  • Ammonium Chloride (

    
    ) (saturated aq. solution)
    
  • Solvent: Ethanol/Water (4:1)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) or an Aldehyde.

Step-by-Step Methodology:

  • Reduction Phase:

    • Suspend the intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux (80°C) for 2 hours. The yellow nitro compound will turn colorless/dark as the amine forms.

    • Check: LC-MS should show

      
       (loss of O2, gain of H2).
      
    • Filter hot through Celite to remove iron sludge. Concentrate the filtrate.

  • Cyclization Phase:

    • Redissolve the crude diamine in TEOF (Triethyl orthoformate).

    • Add a catalytic amount of p-TsOH (1 mol%).

    • Reflux at 100°C for 3–5 hours.

  • Purification:

    • Evaporate volatiles.

    • Neutralize with saturated

      
      .
      
    • Extract with DCM. Purify via flash chromatography (MeOH/DCM gradient).

Medicinal Chemistry Applications

Target Class: Janus Kinase (JAK) Inhibitors

The imidazo[4,5-c]pyridine core is a bioisostere of the purine scaffold found in ATP. By utilizing the N,6-dimethyl variant, researchers can access a specific vector that projects substituents into the ribose-binding pocket or the solvent-exposed region of the kinase.

SAR Optimization Table:

PositionChemical ModificationBiological Impact
C2 (via

)
Solubilizing groups (e.g., N-methylpiperazine, morpholine)Improves ADME; targets solvent-front residues.
N1 (Scaffold Fixed) Methyl group (Fixed)Prevents tautomerization; improves lipophilicity and membrane permeability.
C8 (Imidazole C) Aryl/Heteroaryl (via Aldehyde cyclization)Critical: Forms "Gatekeeper" interactions in the ATP pocket.
Case Study: Designing a Type I Kinase Inhibitor

Hypothetical Workflow based on verified chemistry.

  • Starting Material: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine.

  • Step 1 (

    
    ):  React with 4-aminocyclohexanol.
    
    • Result: Introduces a H-bond donor/acceptor tail at C2 to interact with the solvent channel.

  • Step 2 (Reductive Cyclization): Reduce nitro; cyclize with 3-cyanobenzaldehyde.

    • Result: Places a 3-cyanophenyl group at the C8 position (standard numbering for fused system), mimicking the binding mode of drugs like Tofacitinib.

Troubleshooting & Safety

Safety Mechanisms
  • Nitro Compounds: Potentially explosive if heated dry. Always keep wet or in solution during scale-up.

  • Exotherms: The

    
     reaction with aliphatic amines is exothermic. Add amines slowly at 0°C for large batches (>10g).
    
Analytical Validation
  • NMR Signature:

    • The N-methyl group (C4-amine) usually appears around

      
       3.0–3.2 ppm (doublet or broad singlet).
      
    • After cyclization to the imidazole, this signal shifts downfield and becomes a sharp singlet (N-Me), confirming ring closure.

    • Disappearance of the broad

      
       signal of the starting material is a key indicator of reaction completion.
      

References

  • Imidazo[4,5-c]pyridine Synthesis: Wang, X., et al. "Efficient Synthesis of Imidazo[4,5-c]pyridines via Reductive Cyclization."[3] Journal of Organic Chemistry, 2013.

  • Kinase Inhibitor Design: Smith, J., et al. "Purine Bioisosteres in Kinase Inhibitor Design: The Imidazo[4,5-c]pyridine Scaffold." Journal of Medicinal Chemistry, 2015.

  • 
     Reactivity:  Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction."[4] VCH Publishers, 1991. (Standard Text for Mechanism).
    
  • General Reactivity of 2-chloro-3-nitropyridines: Goker, H., et al. "Synthesis and antimicrobial activity of some new 2-substituted-phenyl-1H-imidazo[4,5-c]pyridines." Bioorganic & Medicinal Chemistry, 2008.

(Note: Specific CAS-linked papers for this exact methylation pattern are proprietary in many databases; the references above cover the verified chemistry of the parent scaffold class.)

Sources

Application

Application Note: Heterocyclic Synthesis from 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary This technical guide details the synthetic utility of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine , a highly functionalized pyridine scaffold. Due to its unique substitution pattern—featuring an electr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine , a highly functionalized pyridine scaffold. Due to its unique substitution pattern—featuring an electron-withdrawing nitro group, a reactive 2-chloro handle, and a 4-methylamino donor—this compound serves as a "linchpin" intermediate for accessing fused bicyclic heterocycles, particularly imidazo[4,5-c]pyridines and [1,2,3]triazolo[4,5-c]pyridines . These scaffolds are privileged structures in drug discovery, frequently observed in kinase inhibitors (e.g., JAK, PI3K) and antiviral agents.

Key Reactivity Features
  • 3-Nitro & 4-Methylamino Pairing: Pre-installed nitrogen functionality at positions 3 and 4 allows for rapid reductive cyclization to form the imidazole or triazole core.

  • Activated 2-Chloro Substituent: The 2-chloro position is electronically activated by the adjacent pyridine nitrogen and the 3-nitro group, enabling facile Nucleophilic Aromatic Substitution (

    
    ) either before or after ring fusion.
    

Chemical Analysis & Strategic Pathways

The synthesis of heterocycles from this starting material relies on manipulating the orthogonal reactivity of its functional groups. We define three primary workflows:

  • Pathway A (The Imidazole Route): Reduction of the nitro group followed by condensation with a one-carbon source (e.g., orthoformate) to yield 1-methyl-1H-imidazo[4,5-c]pyridines .

  • Pathway B (The Triazole Route): Reduction of the nitro group followed by diazotization to yield 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridines .

  • Pathway C (Late-Stage Diversification): Utilization of the 2-chloro handle for

    
     or Palladium-catalyzed cross-couplings to install diversity elements.
    
Reaction Logic Diagram

G SM Starting Material 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine INTER Intermediate 3-Amino-2-chloro- N,6-dimethylpyridin-4-amine SM->INTER Reduction (Fe/AcOH or H2/Pd) FUNC Target C 2-Functionalized Derivatives SM->FUNC SnAr / Pd-Cat (Displacement of Cl) IMID Target A Imidazo[4,5-c]pyridine Core INTER->IMID Cyclization (HC(OEt)3 / H+) TRIAZ Target B [1,2,3]Triazolo[4,5-c]pyridine Core INTER->TRIAZ Diazotization (NaNO2 / HCl) IMID->FUNC Late-Stage Functionalization

Caption: Strategic diversion pathways from the core pyridine scaffold to fused heterocyclic systems.

Protocol A: Synthesis of Imidazo[4,5-c]pyridines

This is the most common application for this scaffold. The resulting imidazo[4,5-c]pyridine core mimics the purine system and is a bioisostere for benzimidazole.

Step 1: Nitro Reduction

The first critical step is the chemoselective reduction of the 3-nitro group to the primary amine without dechlorinating the sensitive 2-position.

  • Preferred Method: Iron-mediated reduction (Bechamp conditions). This is milder than catalytic hydrogenation and prevents hydrogenolysis of the C-Cl bond.

Materials:

  • Starting Material (1.0 eq)

  • Iron Powder (Fe, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, suspend 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (50 mmol) and Iron Powder (50 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring for 2–4 hours. Monitor by TLC (the amine is more polar and often fluorescent).
    
  • Workup: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated

    
    . Dry the organic layer (
    
    
    
    ) and concentrate to yield the 3-amino intermediate .
    • Note: This intermediate oxidizes easily; proceed immediately to Step 2.

Step 2: Cyclization

Condensation of the diamine (3-


, 4-

) with a one-carbon electrophile closes the imidazole ring.

Materials:

  • 3-Amino Intermediate (from Step 1)

  • Triethyl Orthoformate (

    
    , Solvent/Reagent)
    
  • Catalytic p-Toluenesulfonic acid (pTSA, 5 mol%) or Sulfamic Acid.

Procedure:

  • Setup: Dissolve the crude diamine in Triethyl Orthoformate (10 mL per gram of substrate). Add catalytic pTSA.

  • Reaction: Heat to reflux (

    
    ) for 3–6 hours.
    
  • Monitoring: The reaction is complete when the starting diamine disappears.

  • Purification: Evaporate excess orthoformate. The residue is often a solid. Triturate with diethyl ether or purify via flash chromatography (DCM/MeOH gradient).

  • Product: 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine .

Mechanistic Insight: The 4-methylamino group acts as the nucleophile that eventually becomes N-1 of the imidazole ring, while the 3-amino group forms the N-3. The pre-existing methyl group on the amine dictates the regiochemistry, yielding the N1-methylated isomer exclusively.

Protocol B: Synthesis of [1,2,3]Triazolo[4,5-c]pyridines

The triazolo-fused system is accessed via diazotization.[1] This reaction exploits the proximity of the newly formed 3-primary amine to the 4-secondary amine.

Materials:

  • 3-Amino Intermediate (from Protocol A, Step 1)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Hydrochloric Acid (conc. HCl) or Acetic Acid (

    
    )
    
  • Water[2][3][4]

Procedure:

  • Acidification: Dissolve the 3-amino intermediate (5 mmol) in 50% aqueous Acetic Acid (20 mL) or dilute HCl at

    
    .
    
  • Diazotization: Dropwise add a solution of Sodium Nitrite (6 mmol) in water (2 mL) while maintaining the temperature below

    
    .
    
  • Cyclization: Stir at

    
     for 30 minutes, then allow to warm to room temperature. The diazonium species formed at position 3 is trapped intramolecularly by the nitrogen at position 4.
    
  • Workup: Neutralize with

    
     or 
    
    
    
    to precipitate the product. Filter the solid and wash with cold water.
  • Product: 4-Chloro-1,6-dimethyl-1H-[1,2,3]triazolo[4,5-c]pyridine .

Protocol C: Functionalization of the 2-Chloro Handle

The 2-chloro group is preserved in both Protocols A and B. It serves as a versatile handle for library generation.

Option 1: Nucleophilic Aromatic Substitution ( )

Due to the electron-deficient nature of the pyridine ring (especially in the fused systems), the chlorine can be displaced by amines or alkoxides.

  • Reagent: Primary/Secondary Amines (e.g., Morpholine, Piperazine).

  • Conditions: DMF or DMSO,

    
    , 
    
    
    
    .
  • Outcome: 2-Amino substituted fused heterocycles.

Option 2: Suzuki-Miyaura Coupling
  • Reagent: Aryl Boronic Acids.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (aq).
    
  • Solvent: Dioxane/Water.

  • Outcome: 2-Aryl substituted fused heterocycles.

Summary of Physical Properties & Data

Compound StageKey Functional GroupsMolecular WeightExpected StateKey Reactivity
Starting Material 2-Cl, 3-

, 4-

~201.61Yellow Solid

active at C-2; Nitro reduction
Intermediate 2-Cl, 3-

, 4-

~171.63Brown Oil/SolidOxidation prone; Cyclization precursor
Imidazo Product Imidazole fused, 4-Cl~181.62Off-white SolidC-4 (original C-2) is active for coupling
Triazolo Product Triazole fused, 4-Cl~182.61Tan SolidHigh nitrogen content; Bioactive core

References

  • Synthesis of imidazo[4,5-c]pyridines via reduction/cyclization: Wang, X., et al. "Efficient Synthesis of Imidazo[4,5-c]pyridines."[5] Journal of Organic Chemistry.

  • Reduction of Nitro-Pyridines (Iron/Acetic Acid Method): BenchChem Protocols. "Synthesis of 3-Amino-4-nitropyridine derivatives."

  • Triazolopyridine Synthesis via Diazotization: Batra, A., et al. "Synthesis of Triazolo-fused Pyridines via Post Modification." ACS Omega, 2024. [1]

  • Reactivity of 2-Chloro-3-nitropyridines (

    
     Regioselectivity): 
    StackExchange Chemistry Discussion on Regioselectivity of 2,6-dichloro-3-nitropyridine.
    
    
  • General Heterocyclic Synthesis Reviews: Organic Chemistry Portal. "Synthesis of Imidazo[1,2-a]pyridines and related fused systems."

Sources

Method

experimental procedure for reduction of the nitro group in 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary This Application Note details the experimental procedure for the reduction of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine to 2-Chloro-N4,6-dimethylpyridine-3,4-diamine . The critical challenge in this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the experimental procedure for the reduction of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine to 2-Chloro-N4,6-dimethylpyridine-3,4-diamine .

The critical challenge in this transformation is the chemoselectivity required to reduce the nitro group (


) without causing hydrodehalogenation (loss of the Chlorine atom at C-2). While catalytic hydrogenation (H

, Pd/C) is a standard method for nitro reduction, it poses a high risk of dechlorinating the pyridine ring, rendering the product useless for downstream nucleophilic substitutions.

Therefore, this guide prioritizes Dissolving Metal Reductions (specifically Fe/NH


Cl) as the "Gold Standard" for this substrate, offering a robust, scalable, and highly selective protocol.

Strategic Analysis: Method Selection

The following table summarizes the evaluation of potential reduction strategies for chloronitropyridines.

MethodReagentsChemoselectivity (Cl Retention)ScalabilityRecommendation
Method A Fe / NH

Cl / EtOH / H

O
High High Primary Protocol
Method BSnCl

/ HCl / EtOH
HighLow (Toxic Waste)Secondary (Small Scale)
Method CH

/ Pd/C
Low (High Dechlorination Risk)HighNot Recommended
Method DZn / AcOHModerateModerateAlternative
Mechanistic Rationale for Method A (Fe/NH Cl)

The reduction proceeds via a Single Electron Transfer (SET) mechanism on the surface of the iron metal. Unlike catalytic hydrogenation, which activates the C-Cl bond via oxidative addition to the metal center (Pd), the reduction potential of Iron in the presence of mild acid (NH


Cl) is sufficient to reduce the nitro group (

) but generally insufficient to cleave the aryl-chloride bond under mild conditions.

Experimental Protocol: Fe/NH Cl Reduction

Reagents and Stoichiometry[1][2]
  • Substrate: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh or finer is preferred for surface area) (5.0 equiv)

  • Additive: Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent System: Ethanol / Water (3:1 v/v) or Methanol / Water (3:1 v/v)

  • Concentration: 0.1 M to 0.2 M relative to substrate.

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Nitrogen purging is recommended to prevent oxidation of the resulting diamine product.

  • Solvation: Charge the flask with 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine and the Ethanol . Stir until partially suspended/dissolved.

  • Activation: Add the Water and Ammonium Chloride .[1] Stir for 5–10 minutes at room temperature.

  • Addition: Add the Iron Powder in a single portion.

    • Note: The reaction is heterogeneous. Efficient stirring is critical to keep the iron suspended.

  • Reaction: Heat the mixture to 70–80 °C (Reflux) .

    • Observation: The yellow/orange color of the nitro starting material should fade or darken as the reaction proceeds.

    • Time: Typically 1–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or LCMS.

  • Workup (Critical for Purity):

    • Hot Filtration: While still warm, filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the iron sludge. Wash the pad with hot Ethanol or Ethyl Acetate.

    • Caution: Do not let the iron residue dry out completely on the filter paper in air, as finely divided iron can be pyrophoric. Keep wet.

  • Extraction:

    • Concentrate the filtrate under reduced pressure to remove most of the Ethanol.

    • Dilute the aqueous residue with Ethyl Acetate (or DCM).

    • Adjust pH to ~9-10 using saturated NaHCO

      
       or mild NaOH solution (if necessary, though NH
      
      
      
      Cl usually leaves it neutral/mildly acidic).
    • Separate layers.[2][3] Extract the aqueous layer 2x with Ethyl Acetate.[4]

  • Isolation:

    • Combine organic layers and wash with Brine .[4]

    • Dry over anhydrous Na

      
      SO
      
      
      
      .
    • Filter and concentrate in vacuo to yield the crude product.

Handling the Product (Risk of Oxidation)

The product, 2-Chloro-N4,6-dimethylpyridine-3,4-diamine , is an electron-rich ortho-diamine. These compounds are prone to air oxidation (turning purple/brown).

  • Storage: Store under Argon/Nitrogen at -20 °C.

  • Next Step: Ideally, use immediately in the subsequent cyclization step.

Visualization of Workflows

Reaction Scheme & Selectivity Logic

This diagram illustrates the divergent pathways between the recommended Iron method and the risky Hydrogenation method.

ReactionPathway Substrate 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Fe_Method Method A: Fe / NH4Cl (Electron Transfer) Substrate->Fe_Method Pd_Method Method C: H2 / Pd-C (Catalytic Hydrogenation) Substrate->Pd_Method Product TARGET PRODUCT: 2-Chloro-N4,6-dimethyl pyridine-3,4-diamine Fe_Method->Product Chemoselective (-NO2 to -NH2) Byproduct BYPRODUCT: Dechlorinated Amine (N,6-dimethylpyridine-3,4-diamine) Pd_Method->Byproduct Side Reaction (-Cl Removal)

Figure 1: Chemoselectivity comparison.[1] The Fe/NH4Cl pathway preserves the critical Chlorine substituent.

Experimental Workflow (Fe/NH4Cl)

Workflow Start Start: Substrate + EtOH AddReagents Add Water, NH4Cl, Fe Powder Start->AddReagents Reflux Reflux @ 80°C (1-4h) Monitor via TLC AddReagents->Reflux Filter Hot Filtration (Celite) Remove Fe Sludge Reflux->Filter Concentrate Evaporate Volatiles (EtOH) Filter->Concentrate Extract Extraction: Add EtOAc + Sat. NaHCO3 Concentrate->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry End Isolate Crude Diamine (Store under Inert Gas) Dry->End

Figure 2: Step-by-step operational workflow for the Iron-mediated reduction.[5][6]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Reaction Iron surface passivation (oxidation).Add 2-3 drops of conc. HCl to activate the iron or use fresh "activated" iron powder. Increase agitation.
Low Yield Product trapped in Iron sludge.Thoroughly wash the Celite pad with hot solvent (MeOH or EtOAc) during filtration.
Dechlorination Reaction temperature too high or wrong metal (e.g., Zn at high temp).Strictly maintain 70-80°C. Do not switch to Zn/HCl unless necessary.
Dark Product Oxidation of the diamine.Perform workup quickly; purge solvents with N

; store in freezer.
Analytical Markers (NMR)[1][7]
  • Proton NMR (

    
    H): 
    
    • Substrate: Distinct signal for the -NO

      
       group (or lack of NH
      
      
      
      ).
    • Product: Appearance of a broad singlet (exchangeable with D

      
      O) around 4.0–6.0 ppm corresponding to the new 
      
      
      
      group.
    • Methyl Groups: The N-Me and C-Me signals will shift slightly upfield due to the shielding effect of the new amino group.

References

  • General Methodology (Fe/NH4Cl): Ramadas, K., & Srinivasan, N. (1992).[5] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications. 4

  • Analogous Substrate Synthesis: Graceffa, R., et al. (2010).[7] Synthesis of 2-chloro-4-methyl-6-nitropyrimidine reduction. PMC/NIH. 7[5][1][6][8][9][10]

  • Educational Review of Methods: Hurst, et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Fe/NH4Cl vs H2/Pd. Journal of Chemical Education. 9

  • Patent Context (Chloronitropyridine Reduction): US Patent 6,399,781.[11] Process for making 3-amino-2-chloro-4-methylpyridine. 11[5][6][8][9][10]

Sources

Application

Scalable Synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine: Process Optimization and Impurity Control

Executive Summary 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is a critical heterocyclic scaffold, widely employed as an intermediate in the synthesis of next-generation kinase inhibitors and antiviral agents. Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is a critical heterocyclic scaffold, widely employed as an intermediate in the synthesis of next-generation kinase inhibitors and antiviral agents. Its structural complexity—specifically the dense functionalization of the pyridine ring—presents a unique synthetic challenge: regioselectivity .

The synthesis hinges on the differentiation between two electrophilic sites (C2 and C4) on the pyridine core.[1] This application note details a robust, scalable 3-step protocol starting from commercially available 4-hydroxy-6-methyl-2-pyridone . The guide emphasizes the thermodynamic and kinetic controls required to achieve exclusive C4-amination while suppressing the formation of the C2-isomer and bis-aminated impurities.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a Nucleophilic Aromatic Substitution (


) strategy.[1][2][3][4][5][6][7] The pivotal step is the regioselective displacement of the C4-chloride in 2,4-dichloro-6-methyl-3-nitropyridine  by methylamine.
Mechanistic Rationale
  • Activation: The nitro group at C3 activates both C2 and C4 positions towards nucleophilic attack.[1]

  • Regioselectivity (C4 vs C2):

    • Electronic: The C4 position is "para-like" to the ring nitrogen and ortho to the nitro group, making it highly electrophilic.

    • Steric: The C2 position is flanked by the ring nitrogen and the bulky nitro group (ortho-effect), creating significant steric hindrance.[1]

    • Outcome: Under kinetically controlled conditions (low temperature, aprotic solvent), nucleophilic attack occurs preferentially at C4.

Retrosynthesis Target Target Molecule 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Intermediate Key Intermediate 2,4-Dichloro-6-methyl-3-nitropyridine Target->Intermediate Regioselective SNAr (MeNH2, -10°C) Precursor Starting Material 4-Hydroxy-6-methyl-2-pyridone Intermediate->Precursor 1. Nitration (HNO3/H2SO4) 2. Chlorination (POCl3)

Figure 1: Retrosynthetic disconnection showing the critical SNAr step.

Detailed Experimental Protocols

Step 1: Nitration of 4-Hydroxy-6-methyl-2-pyridone

Objective: Introduce the nitro group at the C3 position. Reaction Type: Electrophilic Aromatic Substitution.[8]

Safety Warning: This reaction involves fuming nitric acid and generates significant heat. A runaway exotherm can lead to decomposition or explosion.

  • Equipment: 5L Jacketed Glass Reactor, overhead stirrer (Teflon impeller), internal temperature probe, dropping funnel.

  • Charge: Add Sulfuric Acid (98%, 1.5 L) to the reactor. Cool to 0–5°C .

  • Addition 1: Portion-wise, add 4-Hydroxy-6-methyl-2-pyridone (300 g, 2.4 mol) . Maintain internal temp < 15°C. Stir until fully dissolved.

  • Addition 2: Dropwise, add Fuming Nitric Acid (90%, 180 mL) over 2 hours.

    • Critical Control: Do not allow temperature to exceed 10°C . Higher temperatures promote dinitration and oxidative decomposition.

  • Reaction: Stir at 5–10°C for 3 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Pour the reaction mixture slowly onto 3 kg of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 500 mL) until filtrate pH > 4.

  • Drying: Vacuum oven at 50°C for 12 hours.

    • Yield: ~350 g (85%) of 2,4-dihydroxy-6-methyl-3-nitropyridine .

Step 2: Chlorination (Vilsmeier-Haack Conditions)

Objective: Convert the dihydroxy intermediate to the reactive dichloro scaffold.

  • Charge: To a 3L flask, add 2,4-dihydroxy-6-methyl-3-nitropyridine (300 g) .

  • Reagent: Add Phosphorus Oxychloride (

    
    , 900 mL) .
    
    • Note:

      
       acts as both solvent and reagent.
      
  • Catalyst: Add N,N-Diethylaniline (50 mL) (Optional, accelerates reaction).

  • Reflux: Heat slowly to reflux (105–110°C). Scrub HCl gas evolved. Stir for 4–6 hours.

  • Work-up (Hazardous):

    • Distill off excess

      
       under reduced pressure (recover for waste).
      
    • Dissolve the thick residue in Dichloromethane (DCM, 1.5 L) .

    • Quench: Pour the DCM solution slowly into Ice/Water (2 L) while maintaining pH ~8 with Sodium Bicarbonate .

    • Caution: Delayed exotherms are common during

      
       quenching.
      
  • Purification: Separate organic layer, dry over

    
    , and concentrate.
    
    • Yield: ~320 g (88%) of 2,4-dichloro-6-methyl-3-nitropyridine .

    • Appearance: Pale yellow solid.[9]

Step 3: Regioselective SNAr (The Critical Step)

Objective: Selective amination at C4.

Optimization Data: The table below illustrates the impact of solvent and temperature on the Regioisomeric Ratio (RR) between C4 (Target) and C2 (Impurity).

SolventTemperature (°C)Yield (%)C4:C2 RatioBis-Adduct (%)
THF -10 92 98:2 < 0.5
THF258585:155.0
Ethanol07890:102.0
Water256070:3010.0

Protocol:

  • Dissolution: Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (100 g, 0.48 mol) in Anhydrous THF (1.0 L) . Cool to -15°C .

  • Reagent Prep: Prepare a solution of Methylamine (2.0 M in THF, 240 mL, 1.0 equiv) .

    • Note: Avoid excess amine initially to prevent bis-substitution.

  • Addition: Add the methylamine solution dropwise over 2 hours.

    • Control: Internal temperature must stay < -5°C .

  • Base: Add Triethylamine (70 mL, 1.05 equiv) to scavenge HCl.

  • Completion: Stir at 0°C for 1 hour. HPLC should show <1% starting material.

  • Work-up:

    • Evaporate THF.

    • Resuspend residue in water (500 mL).

    • Extract with Ethyl Acetate (2 x 500 mL).

  • Purification: Recrystallize from Ethanol/Water (8:2) to remove trace C2 isomer.

    • Final Yield: ~85 g (82%).

    • Purity: >99.5% (HPLC).[9]

Process Logic & Control Strategy

The following diagram visualizes the decision matrix for the SNAr step, highlighting how process parameters influence the impurity profile.

ProcessLogic Start SNAr Reaction Start (2,4-Dichloro-Precursor) TempControl Temperature Control (<-10°C) Start->TempControl SolventChoice Solvent Choice (Aprotic vs Protic) Start->SolventChoice PathA Kinetic Control (Low Temp, THF) TempControl->PathA Strict PathB Thermodynamic/Mixed (High Temp, EtOH) TempControl->PathB Poor SolventChoice->PathA Aprotic (THF) ResultA Target: C4-Isomer (>98% Selectivity) PathA->ResultA ResultB Mixture: C4 + C2 Isomers (+ Bis-adducts) PathB->ResultB

Figure 2: Logic flow for maximizing regioselectivity in the SNAr reaction.

Analytical Quality Control

To ensure the integrity of the final product, a robust HPLC method is required to distinguish the regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • Bis-product: ~12.5 min

    • Target (C4-isomer): ~14.2 min

    • Impurity (C2-isomer): ~15.1 min

    • Starting Material: ~16.5 min

References

  • Regioselectivity in Nitropyridine Chemistry

    • Synthesis of 2-amino-3-nitro-6-chloro-pyridine.[3] PrepChem. Available at: [Link] (Accessed via Search Result 1.1).

    • Note: Validates the activation p
  • General SNAr Methodology for Dichloropyridines: Note: Confirms C4-selectivity in 2,4-dichloro-3-nitro systems.
  • Synthesis of Methyl-substituted Pyridines
  • Safety Data & Handling

    • PubChem. 2,4-Dichloro-6-methyl-3-nitropyridine Safety Data. Available at: [Link] (Accessed via Search Result 1.9).

Sources

Method

use of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine as a building block for kinase inhibitors

Application Note: Strategic Utilization of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine as a Scaffold for Imidazo[4,5-c]pyridine Kinase Inhibitors Abstract This technical guide details the synthetic utility of 2-Chloro-N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine as a Scaffold for Imidazo[4,5-c]pyridine Kinase Inhibitors

Abstract

This technical guide details the synthetic utility of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Compound 1 ) as a high-value building block for the generation of imidazo[4,5-c]pyridine -based kinase inhibitors. This scaffold is a bioisostere of the purine core found in adenosine triphosphate (ATP), making it a privileged structure for targeting the ATP-binding cleft of kinases such as PI3K, mTOR, and JAK family members.

This document provides optimized protocols for the reduction, cyclization, and functionalization of Compound 1 , emphasizing regiochemical control and the preservation of the critical 2-chloro "warhead" for late-stage diversification.

Structural Analysis & Retrosynthetic Logic

The value of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine lies in its dense functionalization pattern, which pre-encodes the key features required for a "Type I" kinase inhibitor.

  • 4-Methylamino Group (

    
    ):  serves as the precursor to the N1-position of the imidazo ring. The methyl group is pre-installed, eliminating the need for difficult post-cyclization alkylations that often result in regiochemical mixtures (N1 vs. N3).
    
  • 3-Nitro Group (

    
    ):  A masked amine. Upon reduction, it provides the nitrogen required to close the imidazole ring.
    
  • 2-Chloro Substituent (

    
    ):  This is the strategic "handle." In the final fused system, this chlorine atom is activated for Nucleophilic Aromatic Substitution (
    
    
    
    ), allowing for the modular attachment of hinge-binding motifs (e.g., morpholines, anilines) or solubilizing groups.
  • 6-Methyl Group (

    
    ):  Blocks the metabolically labile 
    
    
    
    -position of the pyridine ring and provides hydrophobic bulk that often complements the "gatekeeper" region of the kinase pocket.
Visualizing the Transformation

The following diagram illustrates the conversion of the building block into a bioactive kinase inhibitor core.

ReactionPathway Start Starting Material 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Intermediate Diamine Intermediate (Unstable to Air) Start->Intermediate Step 1: Nitro Reduction (Fe/NH4Cl or H2/Ra-Ni) Scaffold Core Scaffold 4-Chloro-1,6-dimethyl- 1H-imidazo[4,5-c]pyridine Intermediate->Scaffold Step 2: Cyclization (HC(OEt)3 or R-COOH) Inhibitor Final Kinase Inhibitor (Library Generation) Scaffold->Inhibitor Step 3: SnAr / Suzuki (Hinge Binder Attachment)

Figure 1: Synthetic workflow converting the nitro-pyridine building block into a functional kinase inhibitor scaffold.[1][2][3]

Experimental Protocols

Step 1: Chemoselective Reduction of the Nitro Group

Objective: Reduce the 3-nitro group to an amine without dechlorinating the 2-position. Challenge: Catalytic hydrogenation (


) frequently causes hydrodehalogenation (loss of the Cl atom).
Solution: Use Iron/Ammonium Chloride or Dithionite reduction.

Materials:

  • 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 equiv)

  • Iron powder (5.0 equiv, -325 mesh)

  • Ammonium chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material in Ethanol/Water (0.1 M concentration).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat the mixture to 80°C (reflux) with vigorous stirring.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material will fade; the diamine product is often fluorescent blue/purple under UV. Reaction time is typically 1–2 hours.[4]

  • Work-up (Critical):

    • Filter the hot mixture through a Celite pad to remove iron sludge. Wash with hot ethanol.

    • Concentrate the filtrate immediately under reduced pressure.

    • Note: The resulting diamine (2-chloro-N4,6-dimethylpyridine-3,4-diamine) is oxidation-sensitive (turns dark/black upon air exposure). Proceed immediately to Step 2. Do not store.

Step 2: Cyclization to Imidazo[4,5-c]pyridine

Objective: Close the imidazole ring to form 4-chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine .

Materials:

  • Crude Diamine from Step 1

  • Triethyl orthoformate (TEOF) (Solvent & Reagent)

  • p-Toluenesulfonic acid (pTSA) (Catalytic, 5 mol%)

Protocol:

  • Suspension: Suspend the crude diamine in Triethyl orthoformate (5–10 mL per gram of substrate).

  • Catalysis: Add catalytic pTSA.

  • Heating: Heat to 100°C for 3–4 hours.

    • Mechanism:[4][5][6][7] The amine attacks the orthoester, releasing ethanol, followed by ring closure.

  • Isolation:

    • Cool to room temperature.[4][8][9] The product often precipitates as a beige/off-white solid.

    • If no precipitate forms, evaporate the TEOF and recrystallize from EtOAc/Heptane.

  • Validation:

    • 1H NMR (

      
      ):  Look for the diagnostic C2-H singlet of the imidazole ring around 
      
      
      
      8.0–8.2 ppm. The N-methyl should appear as a singlet around
      
      
      3.8 ppm.
Step 3: Library Generation ( Displacement)

Objective: Install the "Hinge Binder" (e.g., an aniline or heterocycle) by displacing the 4-chloro group.

Materials:

  • 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine (Scaffold)

  • Nucleophile (e.g., 3-aminopyridine, morpholine, substituted aniline)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Catalyst (Optional):

    
     / Xantphos (only required for unreactive anilines)
    
  • Solvent: DMF or NMP (anhydrous)

Protocol:

  • Setup: In a microwave vial, combine the scaffold (1.0 equiv), nucleophile (1.2 equiv), and base.

  • Reaction:

    • Aliphatic Amines: Heat to 80°C for 2 hours (Thermal).

    • Anilines: Microwave irradiation at 120–140°C for 30–60 mins is recommended.

  • Purification: Dilute with water. The product often precipitates. If not, extract with EtOAc and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Application Data: Kinase Selectivity Strategy

When using this scaffold, the selectivity profile is determined by the substituent at the 4-position (originally the 2-Cl).

Substituent (R)Target ClassRationale
Morpholine PI3K / mTOROxygen forms H-bond with the hinge region; mimics the morpholine of classic PI3K inhibitors.
Aryl-Amine EGFR / SrcThe NH donor interacts with the hinge (e.g., Met793 in EGFR); the aryl ring extends into the hydrophobic pocket.
Benzimidazole JAK FamilyExtended aromatic system stacks with the gatekeeper residue.
SAR Visualization (Structure-Activity Relationship)

SAR_Logic Core Imidazo[4,5-c]pyridine Core (Scaffold) N1_Me N1-Methyl: Solubility & Metabolic Stability Core->N1_Me C6_Me C6-Methyl: Hydrophobic Pocket Anchor Core->C6_Me C4_Sub C4-Substituent (from Cl): Hinge Binding / Specificity Core->C4_Sub Key Diversity Point

Figure 2: SAR Logic for the Imidazo[4,5-c]pyridine scaffold. The C4 position is the primary vector for tuning kinase selectivity.

Troubleshooting & Quality Control

  • Issue: Dechlorination during Step 1.

    • Symptom:[5][6][7][10] Mass spectrum shows M-34 peak (loss of Cl, gain of H).

    • Fix: Switch from

      
       to Fe/AcOH or 
      
      
      
      . Avoid catalytic hydrogenation for this specific chloropyridine.
  • Issue: Regioisomers during Cyclization.

    • Symptom:[5][6][7][10] Multiple spots on TLC.

    • Cause: Incomplete reduction or reaction at the wrong nitrogen.

    • Fix: Since the N-methyl is fixed at position 4, regiochemistry is usually strictly controlled. Ensure the starting material is pure N,6-dimethyl and not a mixture of isomers.

  • Safety Note:

    • Nitropyridines can be energetic. Do not heat the dry solid.

    • Halogenated pyridines are potential skin sensitizers. Handle in a fume hood.

References

  • Imidazo[4,5-c]pyridine Synthesis

    • Title: "Synthesis and Pharmacological Potential of Imidazo[4,5-c]pyridine Derivatives."[3][10]

    • Source:Molecules (2020).
    • URL:[Link]

  • Kinase Inhibitor Design (PI3K/mTOR)

    • Title: "Discovery of Imidazo[4,5-c]quinoline and Imidazo[4,5-c]pyridine Derivatives as Potent PI3K/mTOR Dual Inhibitors."
    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link] (General Journal Link for verification of class).

  • Precursor Reactivity (2-Chloro-3-nitropyridines)

    • Title: "Nucleophilic Substitution of 2-Chloro-3-nitropyridines: A Vers
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Iron Reduction Protocol

    • Title: "Selective Reduction of Nitro Groups in the Presence of Halogens."
    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

Application

Application Note: Strategic Derivatization of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine for Library Synthesis

Introduction & Structural Analysis[1][2][3][4] The scaffold 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine represents a highly functionalized "privileged structure" for drug discovery, particularly in the development of ki...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1][2][3][4]

The scaffold 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine represents a highly functionalized "privileged structure" for drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. Its value lies in the orthogonal reactivity of its functional groups, allowing for divergent library synthesis .

Reactivity Map

This molecule contains four distinct electronic zones that dictate synthetic strategy:

  • C-2 Chlorine (The Electrophile): Activated by the adjacent pyridine nitrogen and the electron-withdrawing C-3 nitro group. It is a prime candidate for

    
     displacements or Palladium-catalyzed cross-couplings.
    
  • C-3 Nitro Group (The Switch): Acts as an activator for C-2 chemistry. Upon reduction to an amine, it becomes a nucleophile, enabling cyclization to fused bicyclic systems.

  • C-4 N-Methylamine (The Directing Group): The secondary amine at position 4 is electron-donating (

    
    ), which slightly deactivates the ring compared to a bare 2-chloro-3-nitropyridine. However, it serves as a pre-installed "handle" for forming imidazo[4,5-c]pyridines .
    
  • C-6 Methyl (The Blocker): Provides steric bulk and metabolic stability, blocking the 6-position from unwanted oxidation or substitution.

Strategic Pathways

We define two primary workflows for library generation:

  • Workflow A (C-2 Diversification): Direct functionalization of the chlorine handle while preserving the nitro group.

  • Workflow B (Core Fusion): Reduction and cyclization to generate the 1-methyl-imidazo[4,5-c]pyridine core.

Experimental Workflows (Visualized)

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

G Start 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (Scaffold) SNAr Path A1: SNAr Displacement (Amines, Thiols) Start->SNAr  Nucleophiles   Suzuki Path A2: Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki  Pd(0), Base   Prod_SNAr 2-Amino-3-nitro-4-(methylamino) pyridine derivative SNAr->Prod_SNAr Prod_Suzuki 2-Aryl-3-nitro-4-(methylamino) pyridine derivative Suzuki->Prod_Suzuki Red_SNAr Reduction (Fe/NH4Cl) Generates 2,3,4-Triamine Prod_SNAr->Red_SNAr Red_Suzuki Reduction (H2/Pd or Fe) Generates 3,4-Diamine Prod_Suzuki->Red_Suzuki Cycl_B Regioselective Cyclization (Aldehydes/Orthoesters) Red_SNAr->Cycl_B  Ring Closure   Red_Suzuki->Cycl_B Final_Imidazo Library: 1-Methyl-imidazo[4,5-c]pyridine Derivatives Cycl_B->Final_Imidazo

Caption: Divergent synthesis map showing C-2 functionalization followed by reductive cyclization to the imidazo[4,5-c]pyridine core.

Detailed Protocols

Protocol A: C-2 Diversification via (Nucleophilic Aromatic Substitution)

Objective: Introduction of amine diversity at the 2-position. Mechanism: The 3-nitro group activates the 2-Cl for displacement. Although the 4-NHMe is electron-donating, the activation from the ring nitrogen and nitro group is sufficient for reaction with primary and secondary amines.

Reagents:

  • Scaffold (1.0 equiv)

  • Diverse Amine (1.2 – 1.5 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or IPA (Isopropyl alcohol)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (100 mg, 0.5 mmol) in NMP (2 mL) in a microwave-compatible vial.

  • Addition: Add DIPEA (175 µL, 1.0 mmol) followed by the specific amine (0.6 mmol).

  • Reaction:

    • Standard Amines: Heat to 80°C for 4–6 hours.

    • Sterically Hindered Amines: Microwave irradiation at 120°C for 30–60 minutes.

  • Work-up: Dilute with water (10 mL). If the product precipitates, filter and wash with water. If not, extract with EtOAc (3 x 10 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Validation: Monitor by LC-MS. The chloride isotope pattern (3:1) should disappear, replaced by the mass of the amine adduct.

Expert Insight: For library synthesis, using IPA/Water mixtures (1:1) allows for "green" precipitation of the product in many cases, avoiding extraction steps [1].

Protocol B: C-2 Diversification via Suzuki-Miyaura Coupling

Objective: Introduction of aryl/heteroaryl diversity at the 2-position. Challenge: Electron-deficient chloropyridines can be sluggish substrates for Pd-coupling compared to bromides. Specialized ligands are often required.

Reagents:

  • Scaffold (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Charge a vial with the scaffold (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Reaction: Heat at 90–100°C for 12 hours.

  • Filtration: Filter the hot mixture through a celite pad to remove Palladium black. Wash with EtOAc.

  • Purification: Silica gel chromatography is usually required to remove de-boronated byproducts.

Protocol C: Nitro Reduction and Imidazo[4,5-c]pyridine Cyclization

Objective: Converting the 3-nitro-4-methylamino core into a fused bicyclic system. Mechanism: Reduction of the nitro group yields a vicinal diamine (3-amino-4-methylamino). Condensation with an aldehyde closes the imidazole ring.[1]

Reagents:

  • Nitro-Intermediate (from Path A or B)

  • Reductant: Iron powder (5 equiv) +

    
     (5 equiv)
    
  • Solvent: EtOH/Water (4:1)

  • Cyclization Agent: Aldehyde (1.2 equiv) +

    
     (oxidant) OR Triethyl orthoformate (for R=H).
    

Step-by-Step Methodology:

  • Reduction (Chemoselective):

    • Suspend the nitro compound in EtOH/Water. Add Fe powder and

      
      .
      
    • Heat to reflux (80°C) for 2 hours. Note: This mild condition preserves the C-2 Chlorine if it was not substituted in Path A.

    • Filter hot through celite. Concentrate to obtain the crude diamine.

  • Cyclization (One-Pot Variant):

    • Dissolve the crude diamine in DMF or EtOH.

    • Add the aldehyde (1.2 equiv) and

      
       (1.5 equiv).
      
    • Heat to 100°C for 4–8 hours.

    • Mechanism:[2][3][4][5][6][7] The aldehyde forms an aminal, which is oxidized to the imidazole.

  • Isolation: Pour into ice water. The imidazo[4,5-c]pyridine usually precipitates as a solid.

Data Summary & Troubleshooting

Solvent Compatibility Table
Reaction TypeRecommended SolventAlternativeNotes

NMP, DMFIPA/WaterProtic solvents (IPA) can accelerate

via H-bonding to the leaving group.
Suzuki 1,4-DioxaneToluene/WaterRequires rigorous degassing to prevent homocoupling.
Reduction EtOH/WaterMeOH/AcOHAvoid strong acids if C-2 Cl retention is desired.
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action

: No reaction at 80°C
4-NHMe deactivationIncrease temp to 120°C (microwave) or add catalytic Lewis Acid (

).
Suzuki: Hydrodehalogenation Pd-hydride formationUse anhydrous conditions or switch base to

.
Cyclization: Mixture of Isomers Regioselectivity failureN/A for this scaffold. The 4-NHMe forces the formation of 1-methyl-imidazo[4,5-c]pyridine . Formation of [4,5-b] is structurally impossible unless the 4-Me is lost.
Low Yield in Cyclization Incomplete oxidationEnsure open air flow or add oxidant (

,

).

References

  • Vishwakarma, P., et al. (2019). "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega. Available at: [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem. Available at: [Link]

  • Kratochvil, J., et al. (2013). "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science. Available at: [Link]

  • Wang, J., et al. (2016). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Mini-Reviews in Medicinal Chemistry. Available at: [Link]

Sources

Method

catalytic cross-coupling reactions involving 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Application Note: Catalytic Cross-Coupling Methodologies for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Executive Summary & Strategic Analysis 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Cross-Coupling Methodologies for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary & Strategic Analysis

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and HSP90 modulators.[1][2] Its reactivity is defined by a unique electronic "push-pull" system:

  • The "Pull": The 3-nitro group and pyridine nitrogen create an electron-deficient C2 center, highly activated for oxidative addition to Pd(0).[1]

  • The "Push": The 4-methylamino group donates electron density via resonance, stabilizing the intermediate oxidative addition complex but potentially competing for catalyst binding sites.[1]

The Core Challenge: The primary competitor to catalytic cross-coupling at the C2 position is Nucleophilic Aromatic Substitution (S_NAr) . The C2-Cl bond is sufficiently activated that strong nucleophiles (or bases acting as nucleophiles) can displace the chloride without a catalyst. Therefore, successful catalytic protocols must operate under conditions that suppress background S_NAr while accelerating the catalytic cycle.

Mechanistic Reactivity Map

The following diagram illustrates the divergent pathways available to this substrate. Note the critical decision node between S_NAr and Catalysis.

ReactivityMap Substrate 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Pd0 Pd(0) Catalyst Substrate->Pd0 Fast Oxidative Addn (Activated by 3-NO2) SNAr S_NAr Side Reaction (Unwanted Displacement) Substrate->SNAr Strong Base/Nu (No Catalyst) OxAdd Oxidative Addition Complex (Pd-Ar-Cl) Pd0->OxAdd Suzuki Suzuki-Miyaura (Biaryl Product) OxAdd->Suzuki Boronic Acid/Base Buchwald Buchwald-Hartwig (C-N Product) OxAdd->Buchwald Amine/Base (Steric Control)

Caption: Divergent reaction pathways. The 3-nitro group accelerates both Pd-catalyzed Oxidative Addition and background S_NAr.[1][2] Catalyst choice must outcompete the uncatalyzed pathway.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[1][2]

Objective: Synthesis of biaryl derivatives while retaining the nitro group. Rationale: Standard bases like hydroxide or alkoxides can attack the C2 position (S_NAr). We utilize a weak phosphate base system and a highly active phosphine ligand to facilitate transmetallation before any background hydrolysis occurs.

Materials
  • Substrate: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: XPhos or SPhos (4–10 mol%) – SPhos is preferred for sterically hindered boronic acids; XPhos for general heteroaryls.

  • Base: K₃PO₄ (3.0 equiv) – Crucial: Anhydrous, finely ground.

  • Solvent: 1,4-Dioxane/Water (10:1 v/v) or Toluene/Water (for highly hydrophobic substrates).[2]

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂, XPhos, and K₃PO₄.

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling and catalyst deactivation).[2]

  • Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Note: Do not exceed 100 °C if possible, as thermal degradation of the nitro group can occur.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[2] Dry organic layer over Na₂SO₄.[2]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).[2]

Optimization Table:

VariableRecommendationReason
Ligand XPhos or Amphos Bulky, electron-rich ligands stabilize the Pd(II) species against coordination by the pyridine nitrogen.[1][2]
Base K₃PO₄ or Cs₂CO₃ Avoids strong alkoxides (NaOtBu) which cause S_NAr etherification byproducts.
Solvent Dioxane or THF Ethers coordinate weakly; avoid DMF/DMA if S_NAr competition is observed (polar aprotic solvents accelerate S_NAr).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[1][2]

Objective: Introduction of amine diversity at C2. Critical Distinction: If the amine nucleophile is primary and unhindered (e.g., benzylamine), do not use a catalyst . Use S_NAr conditions (DIPEA, DMSO, 80 °C). Use this Protocol When: The amine is electron-deficient (e.g., anilines), sterically hindered , or secondary , where S_NAr is sluggish.[1]

Materials
  • Substrate: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 equiv)

  • Amine: Desired aniline or secondary amine (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2 mol%) or BrettPhos Pd G3 Precatalyst (2–5 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines)

  • Base: Cs₂CO₃ (2.0 equiv) – Weaker than NaOtBu to prevent nitro-group reduction or displacement.[1][2]

  • Solvent: t-Amyl Alcohol or Toluene.[1][2]

Step-by-Step Procedure
  • Pre-complexation (if using separate Pd/Ligand): Mix Pd₂dba₃ and Ligand in the solvent at ambient temperature for 10 mins under Argon. (Skip if using G3 precatalyst).

  • Addition: Add the chloropyridine substrate, the amine partner, and Cs₂CO₃.

  • Heat: Heat to 100 °C .

    • Observation: The reaction mixture often turns dark red/brown; this is normal for nitropyridine complexes.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the chloride (M+H = 202/204).

  • Workup: Filter through a Celite pad to remove Palladium black.[2] Concentrate and purify.

Troubleshooting & "The Matrix of Conditions"

Common failure modes and their specific chemical fixes.

SymptomDiagnosisCorrective Action
Product is Hydrolyzed (2-OH) S_NAr by water/hydroxide.[1][2]Switch to strictly anhydrous conditions. Use Cs₂CO₃ in Toluene.[2]
No Reaction (SM Recovery) Catalyst poisoning by 3-NO₂ or 4-NHMe.[1][2]Increase catalyst loading to 5-10 mol%. Switch to BrettPhos Pd G3 (precatalyst ensures active Pd enters cycle).
Nitro Reduction (to NH₂) Hydride source present or excessive heat.[3]Ensure solvent is peroxide-free.[1][2] Avoid formate bases. Lower temp to 80 °C.
Homocoupling (Ar-Ar) Oxygen leak or excessive catalyst.[2]Re-purge system.[2] Add 10 mol% of free ligand to stabilize Pd.[2]

Safety & Handling

  • Nitro-Containing Compounds: Potentially energetic.[2] Do not heat dry solids.[2] Run reactions in solution behind a blast shield if scaling >5g.[2]

  • Sensitizer: The 2-chloro-nitropyridine motif is a potent skin sensitizer.[1][2] Wear double nitrile gloves and handle strictly in a fume hood.[2]

  • Heavy Metals: Dispose of Palladium waste in designated heavy metal streams.

References

  • Billingsley, K. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][4] Angewandte Chemie International Edition, vol. 45, no.[1][4] 21, 2006, pp. 3484–3488.[1] Link

    • Establishes the efficacy of dialkylbiphenylphosphines (SPhos/XPhos) for 2-chloropyridines.
  • Copin, C., et al. "SNAr versus Buchwald–Hartwig Amination in the Imidazo[2,1-b][1,3,4]thiadiazole Series."[5] European Journal of Organic Chemistry, vol. 2015, no.[1][5] 32, 2015, pp. 6932–6942.[1] Link

    • Provides the decision matrix for choosing between Catalysis and S_NAr for activ
  • Gronnier, C., et al. "Cross-Coupling of Chloropyridines: A General Protocol." Chemical Science, vol. 5, 2014, pp. 403–409.[1] Link

    • Protocol foundation for electron-deficient pyridine coupling.

Sources

Application

functionalization of the pyridine ring in 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Application Note: Strategic Functionalization of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Executive Summary The scaffold 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Structure 1 ) represents a "linchpin" intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary

The scaffold 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Structure 1 ) represents a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of imidazo[4,5-b]pyridine derivatives—a privileged pharmacophore found in kinase inhibitors (e.g., Aurora A, CDK) and GPCR modulators.[1]

This guide details the chemoselective functionalization of 1 . The molecule features three distinct reactivity handles:[1]

  • C2-Chloride: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling due to the ortho-nitro group and ring nitrogen.[1]
    
  • C3-Nitro Group: A latent amine precursor that, upon reduction, enables cyclization with the C4-methylamino group to form the imidazole core.

  • C6-Methyl Group: A benzylic-like position susceptible to radical halogenation or oxidation, allowing late-stage diversification.[1]

Reaction Logic & Mechanistic Insight

The reactivity of 1 is governed by the "push-pull" electronic effects of its substituents:

  • Activation (Pull): The 3-nitro group and the pyridine nitrogen strongly withdraw electron density from the C2 position, making the C2-chloride an exceptional leaving group for nucleophiles (amines, phenols, thiols).

  • Deactivation/Direction (Push): The 4-methylamino group is an electron bond donor.[1] While it generally enriches the

    
    -system, its steric bulk and electronic donation do not sufficiently deactivate the C2 position to prevent substitution.[1] However, it effectively blocks nucleophilic attack at C4, ensuring high regioselectivity at C2.
    

Strategic Workflow: The most efficient synthetic route typically follows the sequence:


 (C2) 

Nitro Reduction

Imidazole Cyclization
.[1]

Module 1: C2-Functionalization ( )

This is the primary gateway reaction.[1] The C2-chloride is displaced by nucleophiles.[1]

Protocol A: Nucleophilic Displacement with Amines (General Procedure)

Target: Synthesis of 2-amino-substituted precursors.[1][2][3][4][5]

Reagents:

  • Substrate: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq) (e.g., Morpholine, Aniline)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
    
  • Solvent: Isopropanol (IPA) or Ethanol (Green Alternative)[1]

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol) and IPA (5 mL, 0.2 M).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

  • Reaction: Heat the mixture to 80 °C for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material (

    
     [M+H]).[1]
    
    • Note: The solution typically turns deep yellow/orange due to the nitro-amine conjugation.[1]

  • Workup: Cool to room temperature.

    • If product precipitates: Filter the solid, wash with cold water and cold ethanol.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
  • Validation:

    
     NMR should show the loss of the characteristic C2-Cl signal shifts and appearance of nucleophile protons.
    

Why this works: The solvent choice (IPA) promotes


 via hydrogen bonding stabilization of the transition state (Meisenheimer complex) while allowing easy isolation of the often crystalline product.[1]

Module 2: Nitro Reduction & Cyclization (Imidazo[4,5-b]pyridine Formation)

Transforming the pyridine into a bicyclic system is the high-value step.[1]

Protocol B: One-Pot Iron-Mediated Reduction/Cyclization

Target: Synthesis of 1,2-disubstituted-6-methyl-1H-imidazo[4,5-b]pyridine.[1]

Reagents:

  • Substrate: C2-substituted intermediate (from Module 1) (1.0 eq)

  • Reductant: Iron Powder (5.0 eq)[1]

  • Acid/Catalyst: Ammonium Chloride (

    
    ) (10.0 eq) or Acetic Acid (solvent)[1]
    
  • Electrophile (Cyclization Partner): Triethyl Orthoformate (for R=H) or an Aldehyde (R=Aryl/Alkyl).[1]

  • Solvent: Ethanol/Water (4:1)[1]

Step-by-Step Methodology:

  • Reduction Phase:

    • Dissolve the substrate (1.0 mmol) in Ethanol/Water (10 mL).[1]

    • Add Iron powder (5.0 mmol) and

      
       (10.0 mmol).[1]
      
    • Heat to reflux (80 °C) for 1–2 hours.

    • Checkpoint: LC-MS will show the reduction of

      
       to 
      
      
      
      (Mass -16).[1]
  • Cyclization Phase (In situ):

    • Option 1 (Orthoester): Add Triethyl Orthoformate (5.0 eq) and catalytic p-TsOH directly to the reduction mixture (if using Fe/AcOH, acid is already present).[1] Heat for an additional 2 hours.

    • Option 2 (Aldehyde): Add aldehyde (1.2 eq) and Sodium Metabisulfite (

      
      , 1.5 eq) as an oxidant to facilitate ring closure after Schiff base formation.
      
  • Purification:

    • Filter hot through a Celite pad to remove Iron residues. Wash with hot ethanol.[1]

    • Concentrate the filtrate.[1]

    • Purify via Flash Column Chromatography (DCM/MeOH gradient).[1]

Data Summary & Comparison

Reaction TypePositionReagentsTypical YieldKey Advantage

Displacement
C2Amine, DIPEA, IPA, 80°C85–95%High regioselectivity; Green solvent compatible.[1]
Suzuki Coupling C2

,

,

60–80%Access to C2-Aryl derivatives (bi-aryls).[1]
Nitro Reduction C3

or Fe/

>90%Unmasks the diamine for cyclization.[1]
Cyclization C3-C4Orthoester or Aldehyde70–85%Forms the stable imidazo[4,5-b]pyridine core.[1]

Visualizing the Pathway

The following diagram illustrates the divergent synthesis starting from the core scaffold.

G Start 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (Scaffold 1) Inter1 C2-Amino Derivative (S_NAr Product) Start->Inter1 Protocol A: Amine, DIPEA, 80°C Inter2 C2-Aryl Derivative (Suzuki Product) Start->Inter2 Pd(PPh3)4, Ar-B(OH)2 Diamine 2,3,4-Triaminopyridine Intermediate Inter1->Diamine Fe/NH4Cl or H2/Pd (Nitro Reduction) Final Imidazo[4,5-b]pyridine Core Diamine->Final Protocol B: R-CHO or Orthoester (Cyclization)

Caption: Reaction workflow transforming the 2-chloro-3-nitro scaffold into the bioactive imidazopyridine core.

References

  • Regioselective Synthesis of Imidazo[4,5-b]pyridines. Source: ACS Omega.[1] Context: Describes the

    
     and cyclization efficiency in aqueous media.
    URL:[Link][1]
    
  • Palladium-Catalyzed Amidation of 2-Chloro-3-amino-pyridines. Source: Organic Letters (Rosenberg et al., 2012).[6] Context: Protocols for Pd-catalyzed modifications at the C2 position. URL:[Link][1]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. Source: Royal Society of Chemistry (RSC).[1] Context: Detailed mechanistic insight into the C2 halogenation and substitution sequence. URL:[Link]

  • PubChem Compound Summary: 2-Chloro-4-methyl-3-nitropyridine Derivatives. Source: National Institutes of Health (NIH).[1] Context: Physical properties and safety data for the core scaffold family.[1] URL:[Link][1]

Sources

Method

Application Note: Protecting Group Strategies for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary The molecule 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine presents a classic "push-pull" electronic challenge in organic synthesis. The presence of a strong electron-withdrawing nitro group at the C3 po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine presents a classic "push-pull" electronic challenge in organic synthesis. The presence of a strong electron-withdrawing nitro group at the C3 position, adjacent to the secondary amine at C4, significantly reduces the nucleophilicity of the amine nitrogen. Consequently, standard protection protocols often result in low conversion or require excessive heating that compromises the labile C2-chloro substituent.

This guide details optimized protocols for installing tert-butoxycarbonyl (Boc) and Acetyl (Ac) groups.[1] It prioritizes the Boc group due to its orthogonality with downstream nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings often performed at the C2 position.

Strategic Analysis & Electronic Context

The Reactivity Paradox

The target substrate contains three competing functionalities:

  • C4-Secondary Amine (Target): The nucleophilicity is severely attenuated by resonance delocalization into the C3-nitro group and the electron-deficient pyridine ring.

  • C2-Chloride (Hazard): Highly activated for

    
     displacement. Use of strong nucleophilic bases (e.g., unhindered alkoxides) during protection can lead to premature displacement of the chloride.
    
  • C3-Nitro Group: Makes the ring susceptible to reduction; precludes the use of reductive protection strategies (e.g., reductive amination).

Why Protect?

Unprotected secondary amines at the C4 position often poison Palladium catalysts (via N-coordination) during Buchwald-Hartwig or Suzuki couplings at the C2 position. Furthermore, the free amine proton can interfere with lithiation strategies by quenching the organolithium species.

Experimental Protocols

Protocol A: DMAP-Catalyzed Boc-Protection (Recommended)

Best for: Standard synthesis where base-sensitivity of the C2-Cl is a concern.

Rationale: Since the amine is electron-poor, standard


/TEA conditions are often insufficient. 4-Dimethylaminopyridine (DMAP) is used here not just as a base, but as a hyper-nucleophilic acyl transfer catalyst to activate the Boc-anhydride.

Materials:

  • Substrate: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.5 – 2.0 eq)[1]
    
  • Catalyst: DMAP (0.2 – 0.5 eq)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)[1]

  • Base: Triethylamine (

    
    ) (2.0 eq)[1]
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Activation: Add

    
     (2.0 eq) followed by DMAP (0.2 eq).[1] Stir at room temperature (RT) for 10 minutes. Note: The solution typically turns a deeper yellow/orange.
    
  • Addition: Add

    
     (1.5 eq) portion-wise or as a solution in DCM.
    
  • Reaction: Stir at RT. Monitor via TLC (30% EtOAc/Hexanes).[1]

    • Checkpoint: If conversion is <50% after 4 hours, add an additional 0.5 eq of

      
       and increase DMAP to 0.5 eq total. Heat to mild reflux (40°C) only if absolutely necessary.
      
  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M HCl (cold, rapid wash) to remove DMAP and TEA.[1] Critical: Do not expose to strong acid for long periods to prevent deprotection.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Anionic Boc-Protection (NaH Method)

Best for: Extremely unreactive substrates where Protocol A fails.[1]

Rationale: Deprotonating the amine with Sodium Hydride (NaH) creates a hard amide anion, which is significantly more nucleophilic than the neutral amine, forcing the reaction with


.

Step-by-Step Procedure:

  • Preparation: Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF (0.15 M) at 0°C under Argon.

  • Deprotonation: Add the substrate (1.0 eq) dissolved in minimal THF dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. Stir at 0°C for 30 mins until gas evolution ceases.
      
  • Addition: Add

    
     (1.2 eq) dropwise at 0°C.
    
  • Reaction: Allow to warm to RT slowly. Stir for 2–4 hours.

  • Quench: Cool to 0°C. Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry (

    
    ) and concentrate.
    

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the protection strategy and the subsequent functionalization pathways.

ProtectionStrategy Start Substrate: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine CheckReactivity Assess Nucleophilicity (Is amine sterically hindered?) Start->CheckReactivity ProtocolA Protocol A: Neutral Conditions (Boc2O, Et3N, DMAP cat.) CheckReactivity->ProtocolA Standard approach ProtocolB Protocol B: Anionic Conditions (NaH, THF, Boc2O) CheckReactivity->ProtocolB If Protocol A fails (<30% yield) Protected Protected Intermediate: N-Boc-Species ProtocolA->Protected ProtocolB->Protected Downstream1 Path 1: C2-Suzuki Coupling (Pd cat., Boronic Acid) Protected->Downstream1 Protects catalyst Downstream2 Path 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Protected->Downstream2 Prevents side-reactions Deprotection Deprotection: TFA/DCM (1:4) Downstream1->Deprotection Downstream2->Deprotection

Figure 1: Strategic workflow for protection, functionalization, and deprotection.

Data Summary: Solvent & Catalyst Screening

The following table summarizes typical optimization data for this class of electron-deficient aminopyridines.

EntryBase/CatalystSolventTempTimeYield (%)Notes
1

(2.0 eq)
DCMRT24 h< 10%Amine too deactivated; no reaction.
2

/ DMAP (0.1 eq)
DCMRT12 h45%Slow conversion.[1]
3

/ DMAP (0.5 eq)
DCM RT 6 h 88% Optimal balance of rate vs. purity.
4NaH (1.2 eq)THF0°C -> RT2 h92%High yield, but risk of C2-Cl hydrolysis if wet.[1]
5Pyridine (Solvent)Pyridine80°C4 h60%Difficult workup; thermal degradation observed.[1]

Troubleshooting & Quality Control

Monitoring Reaction Progress
  • TLC: The Boc-protected product will be significantly less polar (higher

    
    ) than the starting material.
    
    • Stain: UV active (254 nm).[1] Ninhydrin is usually ineffective due to the electron-poor nature of the amine.

  • NMR Diagnostic:

    • Look for the appearance of the tert-butyl singlet (~1.4-1.5 ppm, 9H).

    • Shift in the N-Methyl peak: The N-Me doublet (coupled to NH) in the starting material will collapse to a singlet and shift downfield upon Boc protection.

Common Pitfalls
  • Hydrolysis of C2-Cl: In Protocol B (NaH), ensure reagents are strictly anhydrous. Hydroxide generated from wet THF will displace the chloride to form the pyridone.

  • Bis-Boc Formation: If excess

    
     and high DMAP loading are used, a second Boc group may add (N(Boc)2).[1] This is usually acceptable as the second Boc is very labile and falls off during workup or column chromatography.
    

References

  • General Reactivity of Nitropyridines

    • Synthesis and Reactivity of 2-Chloro-3-nitropyridine Deriv
    • Source: [1]

  • Boc Protection Protocols (Catalytic)

    • N-tert-Butoxycarbonyl
    • Source: [Organic Chemistry Portal / J. Org.[1] Chem]([Link]1]

  • Advanced Aminopyridine Protection

    • Protection of Amino Groups in Synthesis (LibreTexts).
    • Source: [1]

  • Synthesis of Precursors

    • Preparation of 2-chloro-4-aminopyridine deriv
    • Source: [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Case ID: OPT-SNAR-PYR-04 Topic: Yield Optimization & Regiocontrol in Pyridine Status: Active Guide Core Directive: The Reaction Landscape This synthesis relies on a Nucleophilic Aromatic Substitution ( ) .[1][2] The crit...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-SNAR-PYR-04 Topic: Yield Optimization & Regiocontrol in Pyridine


Status:  Active Guide

Core Directive: The Reaction Landscape

This synthesis relies on a Nucleophilic Aromatic Substitution (


) .[1][2] The critical challenge is regioselectivity . You are operating on a scaffold (2,4-dichloro-6-methyl-3-nitropyridine) with two electrophilic sites (C2 and C4).
  • The Goal: Displace the Chlorine at C4 with Methylamine.

  • The Trap: Displacing the Chlorine at C2 (Regioisomer) or both Chlorines (Bis-substitution).

Decision Logic & Reaction Pathway

The following diagram illustrates the kinetic vs. thermodynamic landscape. To maximize yield, you must stay on the "Kinetic Path."

SnAr_Pathway Start Start: 2,4-dichloro-6-methyl- 3-nitropyridine Target TARGET (C4 Sub): 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Start->Target Methylamine (1.1 eq) -10°C to 0°C THF or DCM Impurity_C2 IMPURITY (C2 Sub): Wrong Regioisomer Start->Impurity_C2 High Temp (>40°C) Steric hindrance ignored Impurity_Bis IMPURITY (Bis-Sub): 2,4-Di(methylamino)... Start->Impurity_Bis Excess Amine (>2.5 eq) Prolonged reaction Hydrolysis IMPURITY: Hydrolysis (Pyrydone) Start->Hydrolysis Wet Solvent Hydroxide presence Target->Impurity_Bis Over-reaction

Figure 1: Reaction pathway analysis. Green path indicates the optimized kinetic route favoring C4 substitution.

Technical Troubleshooting Guide

This section addresses specific failure modes reported by users.

Issue 1: "I see a ~15% impurity by LC-MS that has the same mass as the product."

Diagnosis: Regioisomer formation (C2-substitution). Root Cause: The reaction temperature was likely too high during the addition of the amine. Technical Insight: In 2,4-dichloro-3-nitropyridines, the C4 position is generally more reactive towards nucleophiles due to steric differentiation . The C2 position is "sandwiched" between the ring nitrogen and the bulky nitro group at C3. However, the nitro group electronically activates both positions.[3]

  • Kinetic Control (Cold): Favors the accessible C4 position.

  • Thermodynamic Control (Heat): Overcomes the steric barrier at C2, leading to mixed isomers.

Corrective Action:

  • Cool the reaction vessel to -10°C before adding methylamine.

  • Add methylamine dropwise over 30 minutes.

  • Do not allow the internal temperature to exceed 0°C until conversion is >95%.

Issue 2: "My yield is low, and I see a byproduct with Mass + 31 (approx)."

Diagnosis: Bis-substitution (Replacement of both Cl atoms). Root Cause: Excess methylamine or "hot spots" during addition. Technical Insight: Once the C4-amine is formed, the ring becomes more electron-rich (deactivated). However, the C2-chlorine is still activated by the ortho-nitro group. If a large excess of methylamine is present, it will eventually force the displacement of the C2-chlorine.

Corrective Action:

  • Stoichiometry: Use exactly 1.05 to 1.1 equivalents of methylamine.

  • Base Choice: Do not use excess methylamine as the acid scavenger. Instead, use 1.1 eq of Methylamine + 1.2 eq of Diisopropylethylamine (DIPEA) . The bulky DIPEA will scavenge the HCl formed but is too sterically hindered to attack the C2 position itself.

Issue 3: "The product precipitates as a sticky oil/gum."

Diagnosis: Solvent incompatibility during workup. Root Cause: Use of DCM or EtOAc without proper crystallization triggers.

Corrective Action:

  • Switch solvent system to THF for the reaction.

  • Quench/Workup: Pour the reaction mixture into ice-cold water . The product is lipophilic but the impurities (salts) are water-soluble.

  • If it gums, add a small amount of Isopropanol (IPA) and stir vigorously. This induces crystallization of the yellow/orange solid.

Optimized Experimental Protocol

Objective: Synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine via regioselective


.
ParameterSpecificationReason
Limiting Reagent 2,4-dichloro-6-methyl-3-nitropyridinePrecursor
Nucleophile Methylamine (2M in THF)Use solution, not gas, for precise dosing.
Base DIPEA (Hünig's Base)Non-nucleophilic proton scavenger.
Solvent Anhydrous THFGood solubility, easy aqueous workup.
Temperature -10°C (Start)

0°C (End)
Kinetic control for Regioselectivity (C4 > C2).
Step-by-Step Procedure:
  • Setup: Charge a dry 3-neck flask with 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) and anhydrous THF (10 volumes).

  • Cooling: Cool the solution to -10°C using an ice/salt bath or cryostat.

  • Base Addition: Add DIPEA (1.2 eq) in one portion. (Note: No reaction occurs yet).

  • Nucleophile Addition (Critical): Add Methylamine (1.05 eq, typically 2M in THF) dropwise via addition funnel over 45 minutes.

    • Monitor: Ensure internal temp does not rise above -5°C.

  • Reaction: Stir at 0°C for 2–3 hours.

    • Checkpoint: Check HPLC/TLC. Target conversion >98%. If starting material remains, add Methylamine in 0.05 eq increments.

  • Quench: Pour the cold reaction mixture into Ice Water (20 volumes) with vigorous stirring.

  • Isolation:

    • A yellow solid should precipitate.

    • Filter the solid.[4]

    • Wash cake with water (

      
      ) to remove DIPEA salts.
      
    • Wash cake with cold n-Heptane (

      
      ) to remove trace organic impurities.
      
  • Drying: Vacuum oven at 40°C.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol or methanol as the solvent? A: Risky. While common for


, protic solvents can sometimes facilitate the attack at the C2 position via hydrogen-bond assistance to the nitro group, or lead to solvolysis (formation of the ethoxy/methoxy ether impurity). THF or DCM are safer for high regioselectivity.

Q: Why is the C4 position favored over C2? A: Two reasons:

  • Sterics: The C2 position is flanked by the ring nitrogen and the nitro group. The C4 position is flanked by the nitro group and a hydrogen (or methyl at C6). C4 is physically more accessible.

  • Electronics: In 3-nitro-4-halopyridines, the C4 carbon is highly electrophilic. While the nitro group activates both ortho (C2) and para (C4) positions, the transition state for C4 attack is generally lower in energy [1, 2].

Q: Can I scale this up to kilogram quantities? A: Yes, but heat removal becomes the bottleneck. On a large scale, the addition of methylamine must be very slow to prevent exotherms that would trigger the C2-impurity formation. Use jacketed reactors with active cooling.

References

  • Regioselectivity in Pyrimidine/Pyridine

    
    : 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines and Related Heterocycles.[2][5][6][7]

    • Source: WuXi AppTec / ResearchG
    • Context: Confirms that in 2,4-dichloro systems with electron-withdrawing groups, C4 is the preferred site for nucleophilic attack due to LUMO coefficient distribution and steric factors.
    • URL:[Link] (Analogous quinazoline/pyrimidine data).

  • Synthetic Precedent (Patent)
  • General Mechanism

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Context: Foundational principles of activation by Nitro groups in ortho/para positions.
    • URL:[Link]

Sources

Optimization

common side products in the synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Role: Senior Application Scientist Department: Process Chemistry & Troubleshooting Ticket ID: SNAr-PYR-004-Regio[1] Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because y...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Process Chemistry & Troubleshooting Ticket ID: SNAr-PYR-004-Regio[1]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Target 4-N ) yielded a mixture of isomers or unexpected byproducts.

This synthesis relies on a Nucleophilic Aromatic Substitution (


)  of 2,4-dichloro-6-methyl-3-nitropyridine  using methylamine.[1] The core challenge here is Regioselectivity . The nitro group at position 3 activates both the C2 and C4 chlorines, creating a competition between the desired C4-substitution and the C2-impurity.

This guide breaks down the three most common impurity profiles, the mechanistic reasons for their formation, and validated protocols to suppress them.

Part 1: The Impurity Profile (Diagnostic Table)

Use this table to identify your specific issue based on LC-MS or NMR data.

Impurity NameStructure DescriptionMass Shift (vs Target)Diagnostic Signal (

H NMR)
Root Cause
Regio-Isomer (C2) 2-(methylamino)-4-chloro-6-methyl-3-nitropyridine0 Da (Isobaric)Shift in methylamine doublet; distinct aromatic C5-H shift.[1]Thermodynamic Control / Solvent Effect. C2 is electronically activated but sterically hindered.[1]
Bis-Adduct 2,4-bis(methylamino)-6-methyl-3-nitropyridine-19.5 Da (Cl

NMe)
Two methylamine doublets; loss of all Cl isotopes.[1]Excess Reagent / High Temp. Reaction pushed beyond mono-substitution.
Hydrolysis Product 2-chloro-6-methyl-3-nitropyridin-4-ol (Pyridone tautomer)-17 Da (NMe

OH)
Broad exchangeable proton; loss of methylamine signal.[1]Wet Solvents / Hygroscopic Base. Water acts as a competing nucleophile.[1]

Part 2: Troubleshooting Modules

Issue #1: "I have two peaks with the same mass. Which is my product?"

The Science: In 2,4-dichloro-6-methyl-3-nitropyridine , the nitro group is at C3.[1]

  • C4 Position (Target): Activated by the ortho-nitro group.[1] Sterically accessible.

  • C2 Position (Impurity): Activated by the ortho-nitro group AND the ring nitrogen.[2] However, it is sterically "pocketed" between the ring nitrogen and the bulky nitro group.

The Fix: Kinetic control favors C4 (the Target) because it is easier to hit. Thermodynamic control (high heat, long times) or specific solvent interactions can increase the C2 isomer.

  • Protocol Adjustment: Lower your reaction temperature to -10°C to 0°C .

  • Solvent Switch: Switch from polar protic solvents (like ethanol) to aprotic solvents (THF or DCM).[1] Protic solvents can stabilize the transition state for C2 substitution via hydrogen bonding with the nitro group.

Issue #2: "My yield is low, and I see a lower molecular weight impurity."

The Science: This is the Bis-Adduct .[1] Methylamine is a strong nucleophile.[1] Once the C4-chlorine is displaced, the product is less reactive (amino group is electron-donating), but with enough heat or excess amine, the C2-chlorine will also be displaced.

The Fix:

  • Stoichiometry: Strictly limit methylamine to 1.05 - 1.1 equivalents .

  • Addition Mode: Do NOT add the starting material to the amine. Add the amine solution dropwise to the starting material. This ensures the starting material is always in excess until the very end, minimizing over-reaction.

Part 3: Reaction Pathway Visualization

The following diagram maps the kinetic competition. Note that the C4-Path is the desired route, while the C2-Path and Bis-Path represent failure modes.[1]

SNAr_Pathway SM Starting Material (2,4-Dichloro-6-methyl-3-nitropyridine) Target TARGET (C4-Subst.) 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine SM->Target MeNH2 (1 eq) Kinetic Control (THF, <0°C) Regio IMPURITY (C2-Subst.) 2-(Methylamino)-4-chloro... SM->Regio MeNH2 Steric Leakage (Polar Solvents) Hydrolysis HYDROLYSIS Pyridone Impurities SM->Hydrolysis H2O / Wet Solvent Bis BIS-ADDUCT 2,4-Bis(methylamino)... Target->Bis Excess MeNH2 High Temp Regio->Bis Excess MeNH2

Caption: Kinetic competition in the SNAr reaction of 2,4-dichloro-6-methyl-3-nitropyridine. Green path indicates the optimized protocol.

Part 4: Validated Experimental Protocol

Objective: Synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine with <5% Regio-isomer.

Reagents:

  • 2,4-Dichloro-6-methyl-3-nitropyridine (1.0 eq)[1]

  • Methylamine (2.0 M in THF) (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq) – Acts as HCl scavenger to prevent salt formation.[1]

  • Dichloromethane (DCM) or THF (Anhydrous).[1]

Step-by-Step:

  • Dissolution: In a clean, dry round-bottom flask under Nitrogen atmosphere, dissolve 2,4-dichloro-6-methyl-3-nitropyridine in anhydrous DCM (10 volumes).

  • Cooling: Cool the solution to -5°C using an ice/salt bath. Critical: Low temperature maximizes the kinetic preference for C4.

  • Base Addition: Add Triethylamine (TEA) in one portion.

  • Controlled Addition: Load the Methylamine solution into a pressure-equalizing addition funnel. Add dropwise over 60 minutes.

    • Why? Keeping the amine concentration low relative to the substrate prevents the "Bis-Adduct."[1]

  • Reaction Monitoring: Stir at 0°C for 2 hours. Sample for TLC/HPLC.

    • Endpoint: Disappearance of Starting Material.[1]

    • Warning: If reaction is slow, warm to Room Temp (20°C) only. Do not heat.

  • Quench: Add water (5 volumes) to dissolve TEA-HCl salts. Separate phases.

  • Purification: If the Regio-isomer (C2) is present >5%, recrystallization from Isopropanol/Water is often effective, as the symmetrical Bis-adduct and the more polar Regio-isomer have different solubility profiles than the Target.

References

  • Regioselectivity in SNAr of Nitropyridines

    • Source: BenchChem Technical Guides.[1] "A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination."

  • Synthesis of 3-amino-2-chloro-4-methylpyridine (Precursor Chemistry)

    • Source: US Patent 6,399,781 B1.[1] "Process for making 3-amino-2-chloro-4-methylpyridine."[1][3][4]

    • URL
  • SNAr Kinetics and Solvent Effects

    • Source:Journal of Heterocyclic Chemistry. "Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines and Pyridines."
    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Introduction You are likely working with 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: Analogous to 2-chloro-3-nitropyridine derivatives) as a core scaffold for synthesizing imidazo[4,5-b]pyridines or functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: Analogous to 2-chloro-3-nitropyridine derivatives) as a core scaffold for synthesizing imidazo[4,5-b]pyridines or functionalized kinase inhibitors.

This molecule presents a unique "push-pull" electronic environment. While the 3-nitro group activates the ring for nucleophilic attack, the 4-(methylamino) group acts as a strong electron donor (via resonance), significantly deactivating the 2-chloro position compared to simpler chloronitropyridines. This internal competition is the root cause of most experimental failures.

This guide addresses the three most common failure modes:

  • Stalled

    
     Reactions  (Inability to displace the chloride).
    
  • Decomposition during Nitro Reduction (Instability of the diamine intermediate).

  • Catalyst Poisoning (Failed Palladium cross-couplings).

Module 1: Troubleshooting Failures (C2-Displacement)

The Issue: You are attempting to displace the C2-chloride with a nucleophile (amine, alkoxide, thiol), but the reaction is sluggish, returns starting material, or requires excessive heat that degrades the nitro group.

Mechanistic Root Cause

The 4-NHMe group donates electron density into the pyridine ring, raising the energy of the transition state for nucleophilic attack at C2. Although the 3-NO2 group is electron-withdrawing, its activating effect is partially canceled by the 4-amino donor.

Diagnostic & Solutions
SymptomProbable CauseCorrective Action
No Reaction (<10% conv.) Nucleophile is too weak or solvent is too non-polar.Switch Solvent: Use dipolar aprotic solvents (DMSO, NMP, DMF) to solvate the cation and leave the nucleophile "naked" and more reactive. Increase Temp: These substrates often require 100–120°C, unlike simple 2-chloro-3-nitropyridines which react at RT.
Hydrolysis (Formation of Pyridone) Wet solvent or hydroxide competition.Dry Conditions: Ensure solvents are anhydrous. If using hydroxide bases (NaOH/KOH), switch to non-nucleophilic bases like DIPEA or Cs₂CO₃ in dry MeCN or Dioxane.
Stalled at 50% Product inhibition or protonation.Acid Scavenger: The HCl generated protonates the incoming amine nucleophile. Ensure >2.5 eq. of base is present.[1]
Protocol Adjustment: Acid-Catalyzed

If basic conditions fail, the pyridine nitrogen can be protonated to increase electrophilicity.

  • Reagent: 1.0 eq. p-TsOH or HCl in Dioxane/n-BuOH.

  • Mechanism: Protonation of the ring nitrogen (

    
    ) makes the C2 position significantly more electrophilic, overriding the deactivation from the 4-NHMe group.
    

Module 2: Nitro Reduction & Cyclization Instability

The Issue: You are reducing the 3-nitro group to synthesize the 3,4-diamine (often to close an imidazole ring), but the product turns black/tarry upon isolation, or the yield is abysmal.

Mechanistic Root Cause

The product, 2-substituted-N4,6-dimethylpyridine-3,4-diamine , is extremely electron-rich and sensitive to oxidation. Isolating this diamine exposes it to air, leading to rapid oxidative polymerization (formation of azo-dimers or quinoidal species).

Strategic Solution: The "One-Pot" Cascade

Do not isolate the diamine. Design a cascade sequence where the reduction happens in the presence of the cyclization partner (aldehyde, orthoformate, or carboxylic acid).

Recommended Protocol: Reductive Cyclization (Fe/AcOH)

This method reduces the nitro group and catalyzes the condensation in a single vessel.

  • Dissolve: 1.0 eq. Substrate + 3.0 eq. Aldehyde (if making 2-substituted imidazopyridine) in EtOH/AcOH (2:1) or pure AcOH .

  • Add Reductant: Add 5.0–8.0 eq. Iron Powder (Fe) .[2]

  • Heat: Reflux (80–100°C) for 2–4 hours.

  • Mechanism: Fe reduces

    
    . The 
    
    
    
    immediately condenses with the aldehyde to form an imine, which cyclizes.
  • Workup: Filter through Celite (remove Fe sludge), concentrate, and neutralize with NaHCO₃.

Module 3: Palladium-Catalyzed Cross-Coupling

The Issue: Suzuki or Buchwald-Hartwig coupling at the C2-Cl position fails (0% yield), despite the chloride being a good leaving group.

Mechanistic Root Cause
  • Chelation Poisoning: The 4-NHMe and 3-NO2 (or reduced 3-NH2) can form stable chelate rings with the Palladium center, displacing the phosphine ligands and deactivating the catalyst.

  • Oxidative Addition Barrier: The electron-rich nature of the ring (due to 4-NHMe) makes the C-Cl bond stronger and harder to break via oxidative addition.

Catalyst System Optimization
  • Pre-Catalyst: Use Pd(OAc)₂ or Pd₂(dba)₃ .

  • Ligand (Critical): Use bulky, electron-rich biaryl phosphine ligands to facilitate oxidative addition and prevent chelate poisoning.

    • Best Choice: XPhos or BrettPhos .

    • Alternative: SPhos (specifically good for heteroaryl chlorides).

  • Base: K₃PO₄ (anhydrous) in t-Amyl Alcohol or Dioxane at 100°C.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting reactivity issues with this specific scaffold.

TroubleshootingFlow Start Problem: Failed Reaction with 2-Cl-N,6-dimethyl-3-nitropyridin-4-amine Type Identify Reaction Type Start->Type SNAr Nucleophilic Substitution (Displace Cl) Type->SNAr Reduction Nitro Reduction (to Diamine) Type->Reduction Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Type->Coupling SNAr_Check Is Nucleophile Basic? SNAr->SNAr_Check Red_Iso Did you isolate the diamine? Reduction->Red_Iso Coup_Ligand Ligand Choice? Coupling->Coup_Ligand SNAr_Solvent Switch to DMSO/NMP Temp > 100°C SNAr_Check->SNAr_Solvent Yes (Amine) SNAr_Acid Use Acid Catalysis (pTsOH in nBuOH) SNAr_Check->SNAr_Acid No (Weak Nuc) Red_Fail Oxidative Degradation (Black Tar) Red_Iso->Red_Fail Yes Red_Sol SOLUTION: One-Pot Cyclization (Fe/AcOH or SnCl2) Red_Fail->Red_Sol Next Attempt Coup_Sol Use Bulky Ligands (XPhos, BrettPhos) to prevent chelation Coup_Ligand->Coup_Sol

Caption: Decision tree for diagnosing reaction failures based on the specific electronic and steric properties of the 2-chloro-3-nitropyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: Can I use hydrogenation (H₂/Pd-C) to reduce the nitro group? A: Yes, but with caution. While Pd/C works, the resulting diamine is air-sensitive. Furthermore, if the C2-Cl is still present, hydrodehalogenation (stripping the Cl) is a major side reaction.

  • Fix: Use Platinum on Carbon (Pt/C) or Raney Nickel , which are less prone to dehalogenation than Palladium, or add a poison like sulfided platinum . However, Iron (Fe) or Tin (SnCl₂) chemical reductions are generally safer for retaining the chloride.

Q2: Why is my


 reaction producing a "double addition" product? 
A:  This is rare with the 4-NHMe group present due to sterics, but if you are using a small primary amine (e.g., methylamine) and high heat, you might displace the 4-NHMe group after the 2-Cl displacement, or displace the nitro group (denitration).
  • Fix: Control the temperature carefully. Monitor by LCMS. The 2-Cl is significantly more labile than the 4-NHMe; lower the temperature to favor kinetic control at C2.

Q3: I see a peak with M+16 in my LCMS during


. What is it? 
A:  This is likely the hydrolysis product  (pyridone), where water has displaced the chloride instead of your amine.
  • Fix: Your solvent is wet.[3] Dry your DMSO/DMF over molecular sieves for 24 hours before use.

References

  • Vertex AI Search. (2026). Synthesis of imidazo[4,5-b]pyridines and reaction of 2-chloro-3-nitropyridines. 4

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[5] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.[5] Organic Letters, 14, 1761-1767.[5] 5

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.[6] ACS Omega. 6

  • Nasielski‐Hinkens, R., et al. (1988). Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline (Analogous Pyridine Reactivity). Bulletin des Sociétés Chimiques Belges. [1][2][4][7][8][9][10][11]

Sources

Optimization

optimizing reaction time for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine substitutions

Technical Support Center: Optimization of Kinetics Subject: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Substitutions Case ID: OPT-PYR-2024-01 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Kinetics

Subject: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Substitutions

Case ID: OPT-PYR-2024-01 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Optimization

Executive Summary & Substrate Analysis

You are attempting a Nucleophilic Aromatic Substitution (


) on a highly specific "push-pull" system. Understanding the electronic conflict in your substrate is the key to unlocking faster reaction times.
  • The "Pull" (Activator): The 3-Nitro (

    
    )  group is ortho to your leaving group (2-Cl). It withdraws electron density, stabilizing the Meisenheimer intermediate.[1] This is the only reason the reaction proceeds at all.
    
  • The "Push" (Deactivator): The 4-Methylamine (

    
    )  is a strong electron donor. Through resonance, it pushes electron density into the ring (specifically onto N1 and C3), significantly raising the activation energy (
    
    
    
    ) for nucleophilic attack at C2.

The Bottleneck: Your substrate is electronically "confused." The deactivating 4-amine fights the activating 3-nitro group, likely resulting in reaction times exceeding 24–48 hours under standard thermal conditions. The guide below prioritizes kinetic acceleration to overcome this deactivation.

Module 1: Critical Troubleshooting (The "Slow Reaction" Matrix)

Use this matrix to diagnose your specific stall point.

SymptomProbable CauseCorrective Action
0-10% Conv. (24h) Nucleophile Insolubility Switch to DMSO or NMP . The nucleophile must be "naked" (desolvated) to attack.
Stall at ~50% Product Inhibition The leaving group (HCl) is protonating your nucleophile. Ensure 2.5 equiv. of base (DIPEA or

).
Black Tar / Decomp Thermal Degradation Temperature is too high (>120°C) for the nitro group. Switch to Microwave (shorter duration).
No Reaction Electronic Deactivation The 4-NHMe group is too potent. Add Lewis Acid (

, 10 mol%) to coordinate N1 and lower LUMO energy.
Module 2: Kinetic Optimization Protocols
Protocol A: The "Super-Solvent" System (Thermal)

Standard reflux in ethanol/THF is insufficient for this deactivated substrate.

  • Solvent Choice: Use DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) .

    • Why: These dipolar aprotic solvents possess high dielectric constants but do not hydrogen bond to the nucleophile. This leaves the nucleophile "naked" and highly reactive (increasing

      
       by 
      
      
      
      to
      
      
      fold compared to alcohols).
  • Concentration: Run at 1.0 M to 2.0 M (highly concentrated).

    • Why:

      
       is second-order kinetics (
      
      
      
      ). Doubling concentration quadruples the rate (pseudo-first order approx).
  • Base: Use DIPEA (Diisopropylethylamine) .

    • Why: Inorganic bases like

      
       have poor solubility in organic solvents, creating a heterogeneous surface area bottleneck. DIPEA is soluble, ensuring rapid proton scavenging.
      
Protocol B: Microwave Acceleration (Recommended)

For substrates with electron-donating groups (like your 4-NHMe), microwave irradiation is the gold standard.

  • Instrument: Monomode Microwave Reactor (e.g., Biotage/CEM).

  • Vessel: Sealed 10mL pressure vial.

  • Parameters:

    • Temp: 140°C

    • Time: 20 minutes (Check LCMS). If incomplete, extend to 45 min.

    • Power: Dynamic (High absorption due to DMSO/Nitro group).

  • Mechanism: Rapid dielectric heating overcomes the high activation energy barrier caused by the 4-amine deactivation more efficiently than convective heating.

Module 3: Visualization of Reaction Logic

The following diagram illustrates the kinetic pathway and the decision logic for optimization.

SNAr_Optimization Substrate 2-Cl-3-NO2-4-NHMe (Deactivated Substrate) TransitionState Meisenheimer Complex (High Energy) Substrate->TransitionState Slow (High Ea) Solvent Switch to DMSO/NMP (Naked Nucleophile) Substrate->Solvent Step 1: Solubility Microwave Microwave Irradiation (140°C, 20 min) Substrate->Microwave Step 2: Energy Input LewisAcid Add ZnCl2 (10%) (LUMO Activation) Substrate->LewisAcid Step 3: If Fails Product Substitution Product TransitionState->Product Fast elimination Solvent->TransitionState Increases Rate Microwave->TransitionState Overcomes Ea LewisAcid->TransitionState Lowers Ea

Caption: Kinetic pathway analysis showing how solvent choice and microwave energy bridge the activation energy gap caused by the 4-amine deactivation.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol to make the workup easier? A: No. Protic solvents (alcohols) form a "solvation cage" around your nucleophile via hydrogen bonding. This significantly reduces the nucleophilicity (reactivity). For this deactivated substrate, using ethanol could increase reaction time from 2 hours (in DMSO) to 48+ hours.

Q: The reaction works but yields are low due to hydrolysis (OH replaces Cl). Why? A: This is caused by "wet" solvents. The 3-nitro group activates the ring toward any nucleophile, including trace water.

  • Fix: Use anhydrous solvents (stored over molecular sieves).

  • Fix: Increase the steric bulk of your nucleophile if possible, as water is small and attacks faster than bulky amines.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the N-oxide or a result of Nitro-reduction .

  • Diagnosis: If you are using high temperatures (>150°C) with an amine nucleophile, the nitro group can act as an oxidant.

  • Solution: Degas your solvents with Nitrogen/Argon before heating to prevent oxidative side reactions.

Q:


 simply isn't working. What is the "Nuclear Option"? 
A:  If the 4-amino group completely shuts down 

, switch to Buchwald-Hartwig Amination .
  • Catalyst:

    
     (2 mol%) + BINAP or Xantphos.
    
  • Base:

    
    .
    
  • Solvent: Toluene or Dioxane (100°C).

  • Logic: Palladium catalysis bypasses the electronic requirements of the ring, making the deactivating 4-amine irrelevant.

References
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Detailed mechanism of

    
     and Meisenheimer complexes). 
    
  • Bagley, M. C., et al. "Microwave-assisted synthesis of 2-aminopyridines." Journal of Organic Chemistry. (Demonstrates acceleration of pyridine substitutions).

  • Roh, K. R., et al. "Solvent Effects in the Nucleophilic Substitution of Chloropyrimidines." Journal of the Chemical Society, Perkin Transactions 2. (Data on DMSO vs. Alcohols in heterocyclic substitutions).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Electronic effects of substituents on aromatic rings).

Sources

Troubleshooting

Technical Support Center: Steric Hindrance in 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Case ID: #PYR-3NO2-STERIC Status: Open Subject: Overcoming Steric Barriers in C2-Functionalization of Polysubstituted Pyridines Executive Summary: The Steric Landscape You are encountering low reactivity or stalled conve...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-3NO2-STERIC Status: Open Subject: Overcoming Steric Barriers in C2-Functionalization of Polysubstituted Pyridines

Executive Summary: The Steric Landscape

You are encountering low reactivity or stalled conversion with 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . While 2-chloropyridines are typically reactive electrophiles in Nucleophilic Aromatic Substitution (


), this specific scaffold presents a "perfect storm" of steric congestion known as the Buttressing Effect .
The Structural Problem

The reactivity at the C2-position (the chlorine) is compromised by the neighboring C3-Nitro group. Unlike a simple 3-nitropyridine, your molecule has a C4-N-methylamino group .

  • Primary Hindrance: The C3-Nitro group is bulky and physically blocks the trajectory of incoming nucleophiles attacking C2.

  • Secondary "Buttressing" Hindrance: The substituent at C4 (N-methylamino) sterically crowds the C3-Nitro group. To relieve this strain, the Nitro group twists or tilts away from C4 and towards C2, effectively "locking" the gate to the reaction site.

Troubleshooting Workflow: Decision Matrix

Before altering your protocol, determine your pathway based on the nucleophile's size and basicity.

ReactionPath Start Start: Nucleophile Selection IsSmall Is Nucleophile Small? (e.g., MeNH2, OMe-, N3-) Start->IsSmall IsBasic Is Nucleophile Highly Basic? IsSmall->IsBasic Yes PathB PATH B: Catalytic Coupling Buchwald-Hartwig IsSmall->PathB No (Large/Bulky) PathA PATH A: Classical SNAr High Temp + Polar Aprotic IsBasic->PathA Yes IsBasic->PathB No (Weak Nucleophile) SubPathA1 Risk: Hydrolysis to Pyridone Sol: Use Anhydrous DMSO/NMP PathA->SubPathA1 SubPathB1 Ligand Selection Critical Use BrettPhos or XPhos PathB->SubPathB1

Figure 1: Decision matrix for selecting the optimal reaction pathway based on nucleophile properties.

Pathway A: Optimizing (The Thermal Approach)

If your nucleophile is small (primary amines, methoxide, azide),


 is preferred. However, standard reflux in ethanol/THF will fail.
Critical Parameters
ParameterRecommendationScientific Rationale
Solvent NMP, DMSO, or Sulfolane These polar aprotic solvents stabilize the anionic Meisenheimer intermediate, lowering the activation energy barrier (

).
Temperature 120°C - 160°C High thermal energy is required to overcome the rotational barrier of the C3-nitro group to allow nucleophilic attack.
Concentration High (1.0 - 2.0 M) Due to steric blocking, the effective collision frequency is low. High concentration forces molecular interaction.
Base DIPEA or

Use a non-nucleophilic base to scavenge HCl without competing for the reaction site.
Protocol 1: High-Temperature
  • Dissolve 1.0 eq of substrate in anhydrous NMP (0.5 M concentration).

  • Add 1.5 - 2.0 eq of the nucleophile.

  • Add 2.0 eq of DIPEA (N,N-Diisopropylethylamine).

  • Heat to 130°C in a sealed pressure vial (to prevent solvent loss and allow superheating).

  • Monitor by HPLC every 2 hours.

    • Troubleshooting: If conversion <10% after 4 hours, increase temp to 150°C or switch to Microwave irradiation (300W, 160°C, 30 min).

Pathway B: Buchwald-Hartwig Coupling (The Catalytic Approach)

If


 fails or your nucleophile is bulky (secondary amines, anilines), you must use Palladium catalysis. The steric bulk prevents the standard oxidative addition step.
The "Ligand Effect"

Standard ligands like


 or dppf will result in 0% conversion . You require dialkylbiaryl phosphine ligands designed for hindered substrates.
Recommended Catalytic Systems
ComponentChoiceWhy?
Pre-catalyst Pd(dba)2 or G3-Palladacycles Avoids induction periods. G3 precatalysts generate active Pd(0) immediately.
Ligand BrettPhos or RuPhos BrettPhos is the "Gold Standard" for hindered primary amines. RuPhos is excellent for secondary amines.
Base NaOtBu or Cs2CO3 Strong bases facilitate the deprotonation of the amine.
Solvent 1,4-Dioxane or Toluene Non-polar solvents often work better for these specific ligands to prevent chelation issues.
Protocol 2: Sterically Demanding Coupling
  • Charge a vial with:

    • Substrate (1.0 eq)[1][2]

    • Nucleophile (1.2 eq)

    • 
       (2 mol%)
      
    • BrettPhos (4-6 mol%) - Maintain 1:2 Pd:Ligand ratio.

    • NaOtBu (1.4 eq)

  • Purge with Argon/Nitrogen for 5 minutes (Oxygen kills this catalyst instantly).

  • Add anhydrous 1,4-Dioxane (degassed).

  • Heat to 100°C for 12 hours.

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC, but it's not my product. What is it? A: It is likely the pyridone (hydrolysis product).

  • Cause: Traces of water in your solvent at high temperatures (

    
    ) attack the C2-Cl faster than your bulky nucleophile.
    
  • Fix: Use commercially available anhydrous solvents and store them over molecular sieves.

Q: Can I use microwave heating? A: Yes, highly recommended. Microwave heating provides rapid energy transfer directly to the dipoles (the Nitro group), often driving difficult


 reactions in 20 minutes that take 12 hours conventionally.

Q: Why is the Nitro group not activating the ring enough? A: Electronic activation requires the Nitro group to be coplanar with the pyridine ring (resonance). The steric bulk from the C4-methylamino group twists the Nitro group out of plane, breaking conjugation. This reduces its electron-withdrawing power, making the C2-Cl less electrophilic.

Visualizing the Mechanism

The following diagram illustrates the competing pathways and the transition state crowding.

Mechanism Substrate 2-Cl-3-NO2-Pyridine TS Meisenheimer Complex (High Energy due to Sterics) Substrate->TS + Nu (Slow Step) SideProduct Pyridone (OH replaces Cl) Substrate->SideProduct + H2O (Competes if wet) Nu Nucleophile (Nu) Product Substituted Product TS->Product - Cl

Figure 2: Kinetic pathway showing the high-energy transition state caused by steric crowding.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Foundational text on mechanisms and the ortho-effect).
  • Maiti, D., & Buchwald, S. L. (2009). "Ligand-Controlled Palladium-Catalyzed Synthesis of Phosphonates". Journal of the American Chemical Society. Link (Describes ligand selection for hindered substrates).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science. Link (Definitive guide on using BrettPhos/RuPhos for hindered pyridines).

  • Spivey, A. C., et al. (1999). "Nucleophilic aromatic substitution of 2-chloro-3-nitropyridines". Journal of Organic Chemistry.

Sources

Optimization

catalyst poisoning in cross-coupling of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

The following is a comprehensive technical support guide designed for the "Heterocycle Coupling Support Hub." It addresses the specific challenges of cross-coupling 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . Ticket I...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for the "Heterocycle Coupling Support Hub." It addresses the specific challenges of cross-coupling 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine .

Ticket ID: #CP-2Cl-3NO2-Py Topic: Catalyst Poisoning & Deactivation in Cross-Coupling of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Substrate Challenge

You are attempting to functionalize 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . This is a "Red Zone" substrate in palladium catalysis due to three converging deactivation vectors:

  • Steric Crowding: The 2-Cl site is flanked by a 3-nitro group and the pyridine nitrogen.

  • Electronic Deactivation (Poisoning): The basic pyridine nitrogen (enhanced by the 4-amino donor) and the 3-nitro group compete for the metal center.

  • Redox Instability: The nitro group is susceptible to reduction or oxidative interference with Pd(0).

This guide troubleshoots catalyst death (poisoning) and provides a self-validating protocol to restore turnover.

Diagnostic Module: Is it Poisoning or Instability?

Q1: My reaction mixture turns black immediately upon heating, and yield is <5%. Is this poisoning?

Answer: Yes, this is the classic signature of "Pd Black" precipitation , indicating rapid ligand dissociation and catalyst death.

The Mechanism: The Pyridine Nitrogen (N1) in your substrate is a potent


-donor. It displaces your phosphine ligand (

) from the palladium center. Once the phosphine is gone, the "naked" palladium atoms aggregate into catalytically inactive nanoparticles (Pd black).
  • Why this substrate is worse: The N-methylamino group at Position 4 is an Electron Donating Group (EDG). Through resonance, it pushes electron density onto the Pyridine Nitrogen (N1), making it more basic and a stronger poison than in a simple chloropyridine.

Q2: My reaction stalls at 30% conversion. Adding more catalyst doesn't help. Why?

Answer: You are likely experiencing Product Inhibition or Nitro-Group Interference .

  • Product Inhibition: If your cross-coupling product contains a new coordinating group (e.g., an amine or another heterocycle), the product itself may bind to the Pd center more tightly than the substrate, shutting down the cycle.

  • Nitro-Group Chelation: The 3-Nitro group is ortho to the reaction site. It can form a stable chelate with the metal center after the oxidative addition step, preventing the incoming nucleophile (boronic acid/amine) from reacting (Transmetallation block).

Visualization: The Catalyst "Death Pathways"

The following diagram maps the competing pathways between the productive catalytic cycle and the poisoning traps specific to your 2-Chloro-3-nitropyridine substrate.

CatalystPoisoning Pd_Pre Pd(II) Precatalyst Pd_Active Active Species [L-Pd(0)] Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] Pd_Active->OxAdd + Substrate Trap_N TRAP 1: Pyridine N-Binding [L-Pd-N(Py)] (Off-Cycle) Pd_Active->Trap_N Pyridine N Displaces Ligand Substrate Substrate: 2-Cl-3-NO2-Pyridine Trap_NO2 TRAP 2: Nitro Chelation (Block Transmetallation) OxAdd->Trap_NO2 NO2 Coordination Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. Pd_Black Pd Black (Inactive Aggregates) Trap_N->Pd_Black Ligand Loss

Caption: Figure 1. Catalyst deactivation pathways.[1] Note that Pyridine-N binding (Trap 1) competes with Oxidative Addition, while Nitro chelation (Trap 2) arrests the cycle after activation.

Solution Architecture: The "Antidote" Strategy

To overcome poisoning, you must use a ligand that is sterically bulky (to prevent N-binding) and electron-rich (to speed up oxidative addition).

Recommended Ligand Systems (The "Buchwald" Suite)
LigandRoleWhy for THIS Substrate?
XPhos General PurposeThe isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the Pyridine Nitrogen from coordinating.
BrettPhos For AminationIf you are coupling with an amine (Buchwald-Hartwig), this is the gold standard. It prevents the 4-amino group of your substrate from interfering.
SPhos For SuzukiExcellent for high stability.[2] The methoxy group provides secondary interaction that stabilizes the Pd species against nitro-oxidation.
The "S_NAr Check" (Critical Step)

Before optimizing a Pd-reaction, ask: Do I need Palladium? Your substrate (2-Cl-3-NO2) is highly activated for Nucleophilic Aromatic Substitution (S_NAr).

  • Test: Mix substrate + Nucleophile + Base (K2CO3) in DMF at 80°C without Pd.

  • Result: If you get >50% yield, abandon Pd-catalysis . S_NAr is cheaper and avoids poisoning.

  • When to use Pd: Only if the nucleophile is weak (e.g., boronic acids, hindered amines) or you are forming C-C bonds where S_NAr fails.

Validated Experimental Protocol

This protocol uses a Pd-G4 Precatalyst . This is crucial because it generates the active Pd(0) species inside the catalytic cycle, preventing the "induction period" where the nitro group often oxidizes Pd(0).

Workflow: Suzuki Coupling of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Reagents:

  • Substrate: 1.0 equiv (2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine)

  • Boronic Acid: 1.5 equiv (Aryl/Heteroaryl boronic acid)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) - Pre-stir for 30 mins in solvent before adding substrate.

  • Base: K3PO4 (3.0 equiv, anhydrous) - Avoid strong alkoxides which trigger side reactions with NO2.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step:

  • Degassing (The "Poison" Flush):

    • Dissolve Base and Boronic Acid in the solvent mixture.

    • Sparge with Argon/Nitrogen for 15 minutes. Oxygen is a co-poison with the Nitro group.

  • Catalyst Addition:

    • Add the Substrate and XPhos Pd G4 solid to the reaction vial.

    • Tech Note: Do not dissolve the catalyst in a separate stock solution; add it fresh.

  • The "Kick-Start":

    • Seal the vial and heat rapidly to 80°C .

    • Why? Slow heating allows the Pyridine-N to coordinate to the precatalyst before the active species is fully generated. Thermal shock favors the phosphine-ligated pathway.

  • Monitoring:

    • Check LCMS at 1 hour.

    • Pass Criteria: Reaction mixture is orange/brown (active).

    • Fail Criteria: Reaction mixture is clear with black precipitate (dead).

  • Workup (Scavenging):

    • If the reaction works but Pd residues remain (common with pyridines), treat the organic layer with SiliaMetS® Thiol or equivalent scavenger to remove coordinated Pd from the product.

FAQ: Troubleshooting Specific Failures

Q: Can I use Pd(PPh3)4? A: No. Triphenylphosphine is too labile. The basic Pyridine N in your substrate will displace PPh3 instantly, killing the catalyst. You need dialkylbiaryl phosphines (Buchwald ligands).

Q: I see a side product with M+16 mass. What is it? A: This is likely the N-oxide . The nitro group can facilitate oxidation of the pyridine nitrogen or the amine under catalytic conditions if O2 is present. Ensure rigorous degassing.

Q: The reaction works but the nitro group is reducing to an amine. A: This is "transfer hydrogenation." If you are using an alcohol solvent (isopropanol/ethanol), the Pd catalyst can steal hydrogen from the solvent to reduce the NO2. Switch to aprotic solvents like Dioxane, Toluene, or DMF.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society (2008).
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Pyridines

    • Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2]

    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Nitro Group Interference

    • Title: Poisoning and deactivation of palladium catalysts.[1][3]

    • Source: Applied C
    • URL:[Link]

  • S_NAr Alternatives

    • Title: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos... (Comparison with S_NAr).
    • Source: Chemistry – A European Journal (2012).
    • URL:[Link]

Sources

Troubleshooting

Technical Support: Handling &amp; Workup of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Compound Profile & "Personality" Before initiating any workup, you must understand the physicochemical behavior of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine .[1] This molecule is not a standard pyridine; the electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & "Personality"

Before initiating any workup, you must understand the physicochemical behavior of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine .[1] This molecule is not a standard pyridine; the electronic push-pull effects dictate its solubility and stability.[1]

  • Deactivated Basicity: The 3-nitro group is a strong electron-withdrawing group (EWG).[1] It drastically lowers the basicity of the pyridine nitrogen (estimated pKa < 3.[1]0) and the 4-amino group.[1][2][3][4][5] Implication: Unlike simple pyridines, this compound may not be easily extracted into aqueous acid (e.g., 1M HCl) from an organic layer, and it may precipitate in acidic media rather than dissolving.[1]

  • The "Yellow" Warning: Like most nitropyridines, this compound is intensely yellow/orange.[1] Color changes (to red or brown) during workup often indicate decomposition (hydrolysis of the 2-Cl) or formation of Meisenheimer complexes.[1]

  • Reactivity Hotspot: The 2-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent nitro group and ring nitrogen.[1] Implication: Avoid strong hydroxide washes (NaOH) or high heat in nucleophilic solvents (water/alcohols), as this will hydrolyze the chloride to a hydroxyl group (pyridone formation).[1]

PropertyCharacteristicTechnical Implication
Appearance Yellow crystalline solidVisual indicator of purity (darkening = degradation).[1]
Solubility Soluble in EtOAc, DCM, THFStandard organic extraction is preferred.[1]
Water Solubility Very LowPrecipitates upon quenching reaction mixtures with water.[1]
Stability Sensitive to strong base/heatAvoid 10% NaOH washes; use NaHCO3 or Brine.[1]

Scenario A: Isolation Post-Synthesis

(Context: You have just synthesized this compound, likely via SNAr of 2,4-dichloro-6-methyl-3-nitropyridine with methylamine.)

The Challenge

The reaction mixture contains the product, unreacted methylamine (strong base), and methylamine hydrochloride salts.[1] The goal is to remove the amine salts without hydrolyzing the reactive 2-chloro group.[1]

Step-by-Step Protocol
  • Quench:

    • Cool the reaction mixture to 0–5 °C.

    • Slowly add Ice Water (volume equal to reaction solvent).[1][6]

    • Observation: The product will likely precipitate as a yellow solid.[1]

  • Phase Decision (Filtration vs. Extraction):

    • If solid is filterable: Vacuum filter the yellow precipitate.[1] Wash cake with cold water (removes salts) and hexanes (removes lipophilic impurities).[1] This is the cleanest path.

    • If oil/sticky: Proceed to extraction.[1]

  • Extraction (If required):

    • Dilute with Ethyl Acetate (EtOAc) .[1] Avoid DCM if possible to prevent emulsions with the amine salts.[1]

    • The Acid Wash Trick: Wash the organic layer with 0.5 M Citric Acid (pH ~3–4).[1]

      • Why? Citric acid is strong enough to protonate and remove residual methylamine (pKa ~10.[1]6) into the aqueous layer, but too weak to protonate the highly deactivated nitropyridine product.[1] This ensures the product stays in the organic layer.[1]

    • Neutralization: Wash organic layer with Saturated NaHCO3 (removes residual acid).[1]

    • Drying: Dry over Na2SO4 (Magnesium sulfate can sometimes coordinate with nitro/amino groups; Sodium sulfate is safer).[1]

  • Concentration:

    • Rotary evaporate at < 40 °C.[1]

    • Critical: Do not overheat the bath.[1] Thermal instability is a risk with nitro-compounds.[1]

Scenario B: Downstream Workup (SNAr at C2)

(Context: You used the title compound as a starting material to displace the 2-Cl with another nucleophile.)

The Challenge

You are removing the "leaving group" byproduct (HCl) and excess nucleophile.[1]

Workflow Visualization

The following diagram illustrates the decision logic for working up SNAr reactions involving this scaffold.

WorkupLogic Start Reaction Mixture (Product + Excess Nucleophile) Quench Quench with Water/Brine Start->Quench StateCheck Is the Nucleophile Acidic or Basic? Quench->StateCheck BasicNuc Basic Nucleophile (e.g., Amines) StateCheck->BasicNuc Amine AcidNuc Neutral/Acidic Nucleophile (e.g., Thiols/Phenols) StateCheck->AcidNuc Thiol/Phenol AcidWash Wash Org. Layer with 0.5M Citric Acid BasicNuc->AcidWash ResultBasic Impurity -> Aqueous Product -> Organic AcidWash->ResultBasic BaseWash Wash Org. Layer with 10% Na2CO3 AcidNuc->BaseWash ResultAcid Unreacted SM -> Organic Byproducts -> Aqueous BaseWash->ResultAcid

Figure 1: Decision matrix for removing excess nucleophiles based on their chemical nature.[1]

Troubleshooting & FAQs

Q: I see a dark red/brown oil instead of a yellow solid. What happened?

A: This usually indicates hydrolysis or decomposition .[1]

  • Cause: You likely used a strong base (NaOH/KOH) during the workup, or the reaction temperature was too high (>80°C) for too long.[1]

  • Fix: Check LCMS for a mass of [M-Cl+OH].[1] If present, the product hydrolyzed to the pyridone.[1] Repeat synthesis with milder bases (K2CO3 or DIPEA) and keep workup pH < 10.[1]

Q: My product is stuck in the emulsion during extraction.

A: Nitro-amino pyridines are notorious for emulsions due to their amphiphilic nature.[1]

  • Solution 1: Filter the entire biphasic mixture through a pad of Celite.[1] This breaks the surface tension caused by fine particulates.[1]

  • Solution 2: Add a small amount of Methanol (2-5%) to the organic phase.[1]

  • Solution 3: Switch solvent.[1] If using DCM, switch to EtOAc/Toluene (3:1).[1]

Q: Can I use HCl to remove the unreacted methylamine?

A: Proceed with Caution. While 1M HCl is standard for removing amines, this specific pyridine is deactivated.[1] However, if the acid is too strong, you risk protonating the product enough to drag some of it into the water, lowering yield.[1]

  • Recommendation: Use Citric Acid or Ammonium Chloride (sat.[1] aq.) . These are acidic enough to sequester aliphatic amines (methylamine) but leave the nitropyridine in the organic phase.[1]

Q: How do I dry the product? It seems volatile.[1]

A: It is not highly volatile, but it can sublime under high vacuum at elevated temperatures.[1]

  • Protocol: Dry in a vacuum oven at 40–45 °C max. Do not exceed 50 °C. If you see yellow crystals on the oven glass, you are subliming the product.[1]

References

  • Synthesis of 4-amino-3-nitropyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloro-3-nitropyridine.[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes that amines preferentially attack the C4 position over C2 in this scaffold due to steric and electronic directing effects of the 3-nitro group.[1]

    • Link: [Wiley Online Library - J. Het.[1] Chem (General Search)]([Link]) (Specific deep links to older articles vary by institution access).[1]

  • Workup of Nitropyridines

    • Title: Process for preparation of nitropyridine derivatives.[1][7][8][9][10][11][12][13]

    • Source: WIPO Patent WO2010089773A2.[1]

    • Context: Describes industrial handling, filtration, and washing protocols for similar 2-amino-3-nitropyridine intermedi
    • Link:[1]

  • Physical Properties & Safety

    • Title: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Compound Data).[1][2]

    • Source: PubChem / ChemicalBook.[1]

    • Context: Solubility profiles and safety data sheets (SDS) for chlorinated nitropyridines.[1]

    • Link:[1]

Sources

Optimization

Technical Support Center: Thermal Stability of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Case ID: 2-Cl-3-NO2-Pyridine-Thermal-001 Priority: High (Process Safety & Yield Critical) Status: Resolved / Guide Available Executive Summary: The "Activated Pyridine" Trap[1][2] You are likely experiencing decompositio...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Cl-3-NO2-Pyridine-Thermal-001 Priority: High (Process Safety & Yield Critical) Status: Resolved / Guide Available

Executive Summary: The "Activated Pyridine" Trap[1][2]

You are likely experiencing decomposition because 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is an electronically "push-pull" system designed to be reactive.[1] The 3-nitro group (


) strongly withdraws electrons, activating the 2-chlorine atom for Nucleophilic Aromatic Substitution (

).[2][1]

The Core Issue: Under heating, this molecule does not require a strong nucleophile to degrade.[2][1] Trace moisture (acting as a nucleophile) or nucleophilic solvents (like DMSO or alcohols) will displace the chlorine, leading to hydrolysis products (pyridinones) or solvent adducts.[2][1] Furthermore, the proximity of the 4-amino group to the 3-nitro group creates a risk of intramolecular cyclization under high thermal stress.[2][1]

The Chemistry of Instability (Root Cause Analysis)

To prevent decomposition, you must understand the competing pathways occurring in your flask.[2][1]

Electronic Activation

The pyridine ring is already electron-deficient.[2][1] Adding a nitro group at the 3-position pulls electron density away from the 2-position.[2] This makes the C-Cl bond extremely labile (weak).[2][1]

  • Effect: The energy barrier for displacing the Chlorine is significantly lowered.[2][1]

  • Result: Water (even from atmospheric moisture) can attack C2, releasing HCl and forming the thermodynamically stable 2-pyridone derivative.[2][1]

The Ortho-Effect (Steric & Electronic)

The 4-methylamino group (


) is an electron donor, but it is sterically crowded by the 3-nitro group.[2][1]
  • Risk: At high temperatures (>80°C), the steric strain and electronic repulsion can induce ring distortion, making the molecule more susceptible to oxidative degradation or polymerization (often observed as "black tar").[2][1]

Decomposition Pathway Diagram

The following diagram illustrates the critical failure modes during heating.

DecompositionPathways Start Target Molecule (2-Cl-3-NO2-4-NHMe) Heat HEAT (>60°C) Start->Heat Path1 Hydrolysis (Trace H2O present) Heat->Path1  Moisture   Path2 Solvent Attack (DMSO/Alcohols) Heat->Path2  Nucleophilic Solvent   Path3 Intramolecular Condensation Heat->Path3  Extreme T (>100°C)   Prod1 2-Pyridone Derivative (Major Impurity) Path1->Prod1 Prod2 Solvent Adducts (O-alkyl / S-alkyl) Path2->Prod2 Prod3 Fused Ring/Tars (Polymerization) Path3->Prod3

Figure 1: Thermal decomposition pathways. The primary risk is Hydrolysis (Path 1) driven by the activation of the 3-nitro group.[2][1]

Critical Process Parameters (CPP)

To maintain stability, you must control these three variables strictly.

ParameterLimit / RecommendationScientific Rationale
Temperature < 60°C Above 60°C, the rate of hydrolysis (if wet) or

increases exponentially.[1] The 2-Cl bond becomes too labile.[2][1]
Moisture Strictly Anhydrous Water is a strong enough nucleophile to displace the chlorine in this activated system.[2][1]
Solvent Non-Nucleophilic Avoid Alcohols (MeOH, EtOH) or wet DMSO.[2][1] Use Toluene, THF, or DCM.[2][1]
Atmosphere Inert (

or Ar)
Prevents oxidative degradation of the electron-rich 4-amino group.[2][1]

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned from yellow to dark black/tar upon heating to 80°C. What happened?

  • Diagnosis: You likely triggered oxidative polymerization or intermolecular condensation.[2][1]

  • The Fix: The nitro group is thermally unstable, and the amine is easily oxidized.[2][1]

    • Lower temperature to 50°C.

    • Degas your solvent (sparge with Nitrogen) to remove oxygen.[2][1]

    • Check if your solvent (e.g., DMF) has decomposed to release dimethylamine, which will attack the molecule.[2][1]

Q2: I see a new spot on TLC that is much more polar (lower


) than my starting material. 
  • Diagnosis: This is almost certainly the 2-hydroxy (pyridone) derivative caused by hydrolysis.[2][1]

  • The Fix:

    • Dry your solvents over molecular sieves (3Å or 4Å).[2][1]

    • Ensure your glassware is oven-dried.[2][1]

    • If using a base (like

      
      ), ensure it is anhydrous; hydrated bases release water upon heating.[2][1]
      

Q3: Can I use DMSO or DMF as a solvent?

  • Diagnosis: Risky.[2][1] While good for solubility, these solvents can be nucleophilic at high temperatures or contain water.[2][1]

  • The Fix: If you must use them for solubility, keep T < 50°C. For higher temps, switch to non-polar solvents like Toluene or 1,4-Dioxane , which do not participate in

    
     reactions.[2][1]
    

Q4: I am trying to reduce the nitro group, but I lose the chlorine atom.

  • Diagnosis: Hydrodehalogenation.[2][1] Common reduction methods (Pd/C +

    
    ) often strip halogens from aromatic rings.[2][1]
    
  • The Fix: Use chemoselective reduction methods that preserve aryl halides, such as Iron/Ammonium Chloride (

    
    )  or Stannous Chloride (
    
    
    
    )
    under mild conditions [1].[2][1]

Standard Operating Procedure (SOP): Safe Heating Protocol

Objective: Heat 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine without degradation.

Materials:

  • Solvent: Toluene (Preferred) or THF (Anhydrous).[2][1]

  • Atmosphere: Argon or Nitrogen balloon.[2][1]

  • Glassware: Flame-dried or Oven-dried.[1]

Protocol:

  • Pre-Drying: Dissolve the compound in the chosen solvent and add activated 4Å molecular sieves. Let stand for 30 minutes to scavenge trace water.

  • Inerting: Place the reaction vessel under a positive pressure of Nitrogen/Argon.

  • Ramping: Do not plunge the flask into a pre-heated oil bath. Start at room temperature and ramp the heat slowly (5°C/min).

  • Temperature Ceiling:

    • Safe Zone: 25°C – 50°C (Stable for hours).[2][1]

    • Caution Zone: 50°C – 80°C (Monitor by TLC every 30 mins).[2][1]

    • Danger Zone: >80°C (High risk of hydrolysis/polymerization).[2][1]

  • Monitoring: If the color shifts rapidly to dark brown/black, stop heating immediately and cool in an ice bath.

References

  • Guidechem. (n.d.).[2][1] How to apply and prepare 2-Chloro-3-nitropyridine efficiently? Retrieved from [2][1]

    • )
  • National Institutes of Health (NIH). (2010).[2][1] 2-Chloro-3-nitropyridine Crystal Structure and Interactions. Acta Crystallographica Section E. Retrieved from [2][1]

    • Relevance: Provides structural data confirming the "twisted" nature of the nitro group due to ortho-substitution, explaining the steric strain and reactivity.[2][1]

  • Google Patents. (2012).[2][1] CN102532010B - Preparation method of 2-chloro-3-aminopyridine.[1][3][4] Retrieved from [2][1]

    • Relevance: Details the synthesis and handling of 2-chloro-3-nitro intermediates, emphasizing temperature control (30-40°C)
  • ChemicalBook. (n.d.).[2][1] 2-CHLORO-N,6-DIMETHYL-3-NITROPYRIDIN-4-AMINE Properties. Retrieved from [2][1]

    • Relevance: Verifies the specific CAS and physical properties of the target molecule.[2][1]

Sources

Troubleshooting

solvent effects on the reactivity of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Technical Summary This guide addresses the solvent-dependent reactivity profile of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . This scaffold represents a classic "push-pull" pyridine system: The "Pull" (Acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

This guide addresses the solvent-dependent reactivity profile of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . This scaffold represents a classic "push-pull" pyridine system:

  • The "Pull" (Activating): The 3-nitro group (

    
    ) exerts a strong inductive (
    
    
    
    ) and mesomeric (
    
    
    ) effect, activating the ortho-chlorine at the 2-position for Nucleophilic Aromatic Substitution (
    
    
    ).
  • The "Push" (Deactivating): The 4-methylamino group (

    
    ) is electron-donating. While it stabilizes the ground state, it raises the energy barrier for nucleophilic attack compared to a simple halonitropyridine.[1]
    

Critical Insight: The choice of solvent is the primary lever to overcome the electronic deactivation from the 4-amino group. Your solvent system must stabilize the anionic Meisenheimer complex intermediate to drive the reaction to completion.

Solvent Selection Matrix

The following table summarizes the impact of solvent classes on the reaction rate (


) and yield for the displacement of the 2-Chloro group by standard nucleophiles (e.g., amines, thiols).
Solvent ClassRepresentative SolventsRelative Rate (

)
Mechanistic ImpactRecommendation
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh (100) Excellent solvation of the transition state; leaves nucleophile "naked" (highly reactive).Primary Choice for difficult substitutions.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate (20-40)H-bonding stabilizes the leaving group (Cl) but deactivates the nucleophile via solvation shell.Use for highly reactive nucleophiles (e.g., thiols) or reflux conditions.[1]
Non-Polar Toluene, DCM, THFLow (<5)Poor stabilization of the charged Meisenheimer intermediate.[1]Avoid unless using Phase Transfer Catalysis (PTC).[1]
"Green" / Aqueous Water (with surfactant), 2-MeTHFVariable (10-80)Exploits "On-Water" hydrophobic acceleration; effective for specific lipophilic amines.[1]Emerging Standard for sustainability.[1]

Reaction Mechanism & Pathway Visualization

The reaction proceeds via an addition-elimination (


) mechanism. The rate-determining step (RDS) is typically the formation of the Meisenheimer complex.

Figure 1:


 Pathway for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine 

SNAr_Pathway cluster_solvent Solvent Influence Zone Reactant Reactant (2-Cl-3-NO2-Pyridine) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate RDS (Solvent Sensitive) TS2 Transition State 2 (Leaving Group Departs) Intermediate->TS2 Product Substituted Product (2-Nu-3-NO2-Pyridine) TS2->Product - Cl⁻

Caption: The solvent primarily lowers the energy of the Transition State 1 and the Meisenheimer Complex.[1] Dipolar aprotic solvents stabilize the charge separation in the intermediate.

Troubleshooting & FAQs

Q1: My reaction is stalling at 60% conversion in Ethanol. Why?

Diagnosis: Ethanol is a protic solvent.[1] It forms hydrogen bonds with your nucleophile (especially if using primary amines), creating a "solvation cage" that reduces nucleophilicity.[1] Additionally, the 4-NHMe group on the ring donates electron density, making the 2-position less electrophilic. Solution:

  • Switch Solvent: Move to DMSO or DMF .[1] These do not H-bond to the nucleophile, increasing its kinetic energy.

  • Increase Temperature: If you must use ethanol, heat to reflux (

    
    ) to break the solvation shell.[1]
    
Q2: I see a side product. Is the 4-amino group reacting?

Diagnosis: Highly unlikely. The 4-position is already substituted with a methylamine group (


). This is a secondary amine and is electron-rich, making it resistant to nucleophilic attack.
Likely Cause:  If you are using a strong base (e.g., NaH, KOtBu) in a ketone solvent, you may be seeing deprotonation of the 4-NHMe or the 6-Methyl group, leading to polymerization or condensation side reactions.
Solution:  Use mild bases like DIPEA  or 

and avoid acetone/MEK if strong bases are required.[1]
Q3: Can I use water as a solvent?

Diagnosis: Yes, under specific conditions. Protocol: Use "On-Water" conditions.

  • Suspend the 2-Chloro substrate and nucleophile in water (heterogeneous mix).

  • Add a surfactant (e.g., 2% TPGS-750-M) or simply stir vigorously at

    
    .
    
  • Mechanism: The hydrophobic effect forces the organic reactants together at the phase interface, often accelerating the reaction faster than in neat organic solvents [1].

Standard Operating Procedure (SOP): High-Yield Substitution

Objective: Displacement of 2-Cl with a primary amine (


).
  • Preparation: Dissolve 1.0 eq of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine in anhydrous DMF (Concentration: 0.2 M).

  • Base Addition: Add 1.5 eq of DIPEA (Diisopropylethylamine). Note: Inorganic bases like

    
     are effective but require vigorous stirring due to poor solubility in DMF.[1]
    
  • Nucleophile: Add 1.2 eq of the amine nucleophile.

  • Reaction:

    • Standard: Heat to

      
        for 2–4 hours.
      
    • Microwave:

      
       for 20 minutes (high pressure safe).
      
  • Workup: Pour into ice water. The product usually precipitates due to the "crash out" effect. Filter and wash with water to remove residual DMF.

References

  • Solvent Effects in

    
     Reactions: 
    
    • Title: Electronic and solvent effects on kinetics of

      
       substitution reactions.[2]
      
    • Source:PMC / NIH[1]

    • URL:[Link] (Representative link for context)

  • Reactivity of 2-Chloro-3-nitropyridines

    • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
    • Source:Molecules (via NIH)[1]

    • URL:[Link]

  • Aqueous

    
     ("On-Water" Effect): 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry - A European Journal (via NIH)
    • URL:[Link]

  • Regioselectivity in Pyridines

    • Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
    • Source:Chemistry Stack Exchange
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Analytical Strategies for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

The following guide details the analytical characterization strategy for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . This technical document is designed for analytical chemists and process development scientists, prio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the analytical characterization strategy for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . This technical document is designed for analytical chemists and process development scientists, prioritizing method robustness and distinguishing regioisomeric impurities common in nitropyridine synthesis.

Executive Summary & Compound Profile

Target Analyte: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Molecular Formula: C


H

ClN

O

Molecular Weight: 201.61 g/mol [1][2]

This intermediate is a critical scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its characterization is complicated by the "push-pull" electronic nature of the pyridine ring (electron-withdrawing nitro/chloro groups vs. electron-donating amine), which leads to distinct regioisomeric byproducts and potential rotamers.[1][2]

Critical Quality Attributes (CQAs):

  • Regio-purity: Distinguishing the 3-nitro isomer from potential 5-nitro or rearranged byproducts.

  • Residual Solvents: Pyridines often trap chlorinated solvents (DCM, chloroform) in the crystal lattice.

  • Solid-State Form: Nitro-group twisting (steric hindrance with 2-Cl and 4-NHMe) can induce polymorphism.[1][2]

Structural Elucidation: The "Truth" Standard (NMR vs. MS)

This section compares the two primary methods for establishing structural identity. For nitropyridines, Mass Spectrometry (MS) confirms the formula, but NMR is the only self-validating method for regioisomer assignment.

Comparative Analysis: NMR vs. HRMS
FeatureMethod A: High-Resolution MS (Q-TOF/Orbitrap) Method B: 1H / 2D NMR (500 MHz)
Primary Utility Formula confirmation & trace impurity detection.[1][2]Definitive structural connectivity & regioisomer proof.[2][3][4]
Specificity Low for Isomers: Cannot easily distinguish 3-nitro vs. 5-nitro isomers (identical mass).[1][2]High: Chemical shifts and NOE correlations map exact positions.[2]
Key Signal Chlorine Isotope Pattern (

Cl/

Cl ratio ~3:1).[2]
Diagnostic coupling between N-Me and C5-H (NOESY).
Sample Req. < 1 mg (High Sensitivity).[2]~10 mg (Low Sensitivity).[2]
Verdict Screening Tool: Use for rapid purity checks.[2]Gold Standard: Mandatory for initial lot release.[2]
Experimental Protocol: Structural Validation Workflow
Step 1: 1H NMR Prediction & Assignment
  • Solvent: DMSO-d

    
     (Prevents exchange of the amine proton).[1][2]
    
  • Expected Shifts (δ ppm):

    • 8.0 - 8.5 ppm (1H, q): NH proton (Broad, couples to N-Me).[1][2]

    • 6.8 - 7.2 ppm (1H, s): C5-H (Aromatic proton).[1][2]

    • 2.9 - 3.0 ppm (3H, d): N-CH

      
       (Doublet due to NH coupling).[1][2]
      
    • 2.4 - 2.5 ppm (3H, s): C6-CH

      
      .
      
Step 2: The "Regio-Lock" Experiment (NOESY)

To prove the Nitro group is at position 3 (and not 5), perform a 1D NOE or 2D NOESY experiment.

  • Irradiate: N-Methyl group (~2.9 ppm).[1][2]

  • Observation:

    • Target Structure: You should see a strong NOE enhancement at C5-H (the aromatic proton) and potentially the NH proton.[2]

    • Impurity (Isomer): If the nitro group were at position 5, the spatial environment of the N-Me group would change significantly, altering the NOE intensity pattern relative to the C6-Methyl.

Purity Profiling: Chromatographic Strategies (HPLC)

Separating highly polar, basic aminopyridines requires specific column chemistries. Standard C18 columns often fail due to peak tailing (interaction with residual silanols) or poor retention of the polar amine.[2]

Method Comparison: C18 vs. Phenyl-Hexyl vs. HILIC[1][2]
ParameterStandard C18 (L1) Phenyl-Hexyl HILIC (Amide/Bare Silica)
Mechanism Hydrophobic Interaction.[1][2]

-

Interaction + Hydrophobic.[1][2]
Partitioning + Hydrogen Bonding.[2]
Resolution Moderate. Co-elution of isomers likely.[2]Superior. Separates nitro-isomers based on electron density differences.[1][2]Good for very polar impurities, but poor solubility for this specific lipophilic analog.[2]
Peak Shape Often tails due to basic amine.Sharp peaks (

-shielding).[1][2]
Sharp, but requires high organic load.[2]
Recommendation Secondary Choice. Primary Choice. Specialized Use (only if polar precursors are present).[2]
Recommended Protocol: Reversed-Phase Ion-Pairing Strategy
  • Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffers the amine).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-2 min: 5% B (Hold for polar impurities).[1][2]

    • 2-15 min: 5% -> 85% B.[1][2]

    • 15-20 min: 85% B.[1][2]

  • Detection: UV at 254 nm (Aromatic) and 320 nm (Nitro-amine charge transfer band).[1][2]

  • Flow Rate: 1.0 mL/min.[2][5][6]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).[2]

Visualization: Analytical Decision Tree

The following diagram illustrates the logical flow for characterizing a new batch of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine, ensuring no regioisomer is missed.

AnalyticalWorkflow Start Crude Product (Post-Synthesis) HPLC_Screen Step 1: HPLC-UV/MS Screen (Phenyl-Hexyl Column) Start->HPLC_Screen Purity_Check Purity > 98%? HPLC_Screen->Purity_Check Prep_Purification Prep-HPLC / Recrystallization Purity_Check->Prep_Purification No NMR_Analysis Step 2: 1H NMR + NOESY (Regio-Lock Validation) Purity_Check->NMR_Analysis Yes Prep_Purification->HPLC_Screen Structure_Confirm NOE: N-Me <-> C5-H Observed? NMR_Analysis->Structure_Confirm Reject Reject: Wrong Regioisomer Identified Structure_Confirm->Reject No Solid_State Step 3: XRD/DSC (Polymorph Check) Structure_Confirm->Solid_State Yes Release Release Lot (Certificate of Analysis) Solid_State->Release

Figure 1: Analytical workflow for validating regio-purity and structural integrity of nitropyridine amines.

Solid-State Considerations

Due to the steric bulk of the 3-nitro group flanked by 2-chloro and 4-amino substituents, the nitro group is forced to twist out of the pyridine plane.[1][2] This creates a high potential for conformational polymorphism .[2]

  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm.[2] A pre-melt exotherm indicates a metastable form converting to a stable form.[2]

  • X-Ray Powder Diffraction (XRPD): Mandatory if the melting point varies by >2°C between batches.[2]

References

  • Nitropyridine Synthesis & Isomerism: Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine and characterization data. Source: [2]

  • Crystal Structure Analysis: Ng, S. W. (2010).[2][7] 2-Chloro-3-nitropyridine: Crystal structure and nitro-group twisting.[1][2][7] Source:

  • NMR of Pyridine Isomers: Differentiation of Regioisomers in N-Substituted Pyridines by 1H NMR and NOESY. Source: [J. Org.[2][8][9] Chem. (ACS)]([Link]2]

  • HPLC Separation of Basic Heterocycles: Separation of Aminopyridine Isomers using Hydrogen-Bonding Modes (SHARC/Phenyl Columns). Source:

Sources

Comparative

Comprehensive Guide: LC-MS Analysis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Reaction Mixtures

Executive Summary 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., ALK or ROS1 inhibitors). Its synthesis typically involves the nucleophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., ALK or ROS1 inhibitors). Its synthesis typically involves the nucleophilic aromatic substitution (


) of a di-halogenated precursor with methylamine.[1]

This guide addresses the primary analytical challenge: Regioselectivity and Impurity Profiling. The reaction often yields a mixture of the desired C4-substituted product, the C2-substituted byproduct, and bis-substituted impurities. While HPLC-UV is sufficient for purity checks, LC-MS is indispensable for structural confirmation and tracking low-level genotoxic impurities (GTIs) potentially formed during nitration steps.

Analytical Strategy: Why LC-MS?

The following table objectively compares LC-MS against traditional alternatives for this specific pyridine derivative.

FeatureLC-MS (Recommended) HPLC-UV GC-MS
Primary Utility Structural elucidation, impurity ID, trace analysis.Routine purity testing, QC release.[1]Volatile impurity analysis.
Specificity High. Mass-to-charge (

) ratio distinguishes co-eluting peaks.[1]
Medium. Relies solely on retention time (

) and

.[1]
Low to Medium. Requires derivatization for polar nitropyridines.[1]
Sensitivity Excellent. Detects impurities <0.05% (useful for GTI screening).[1]Good. Limited by the extinction coefficient of impurities.[1]Variable. Thermal instability of nitro groups can cause degradation.[1]
Structural Insight High. MS/MS fragmentation confirms regioisomer identity.None. Requires isolation and NMR for structure confirmation.[1]Medium. EI fragmentation is energetic and often strips substituents.[1]

Senior Scientist Insight:

“Do not rely solely on UV purity. Nitro-substituted pyridines often have high extinction coefficients that mask non-absorbing impurities.[1] Furthermore, the C2- and C4-isomers often co-elute on standard C18 gradients. MS detection allows you to extract ion chromatograms (XIC) to resolve these overlaps.”[1]

Experimental Protocol

Sample Preparation

Objective: Quench the reaction and remove matrix effects without degrading the labile nitro group.

  • Quenching: Aliquot

    
     of reaction mixture into 
    
    
    
    of cold Acetonitrile (MeCN).
  • Clarification: Centrifuge at 14,000 x g for 5 minutes to precipitate inorganic salts (e.g.,

    
    ).
    
  • Dilution: Dilute the supernatant 1:100 with Initial Mobile Phase (95% Water / 5% MeCN).

    • Note: Diluting with 100% organic solvent can lead to peak distortion (fronting) on early eluting polar impurities.[1]

LC-MS Method Parameters

This method uses a Charged Surface Hybrid (CSH) C18 column, which provides superior peak shape for basic compounds like aminopyridines compared to traditional silica C18.[1]

  • Instrument: Agilent 1290 Infinity II / 6470 QQQ (or equivalent).

  • Column: Waters XSelect CSH C18,

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid + 5 mM Ammonium Formate in Water.[1]

    • Reasoning: Ammonium formate buffers the pH ~3.5, ensuring the pyridine nitrogen is protonated (

      
      ) for maximal ESI sensitivity.
      
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate:

    
    .[1]
    
  • Column Temp:

    
    .
    

Gradient Table:

Time (min)% BEvent
0.05Equilibrate
1.05Load Sample
8.095Elute Lipophilic Impurities
10.095Wash
10.15Re-equilibrate
13.05End
Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][2]

  • Capillary Voltage: 3500 V.

  • Gas Temp:

    
    .
    
  • Nebulizer: 35 psi.[1]

  • Scan Type: Full Scan (

    
     100–600) + Data Dependent MS/MS.[1]
    

Data Interpretation & Fragmentation Logic

Target Molecule: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Formula:


Monoisotopic Mass:  ~201.03 Da
Observed Ion: 

Isotopic Pattern

The presence of a single Chlorine atom introduces a distinct isotopic signature.[1]

  • M (202.0): 100% abundance.[1]

  • M+2 (204.0): ~32% abundance (Characteristic

    
     ratio).
    
  • Validation: If the M+2 peak is missing or <5%, the product has likely undergone dechlorination (e.g., hydrolysis to a pyridone).

Fragmentation Pathway (MS/MS)

Understanding the fragmentation allows you to distinguish the product from impurities.[1]

  • Precursor:

    
    
    
  • Primary Loss: Loss of

    
     radical (-46 Da) or 
    
    
    
    (neutral loss).[1]
    • Fragment:

      
       (High intensity).[1]
      
  • Secondary Loss: Loss of Methyl radical or HCl.[1]

    • Fragment:

      
       region.[1]
      

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing the reaction mixture, highlighting the critical check for regioisomers.

AnalyticalWorkflow Start Reaction Mixture (Crude) quench Quench & Filter (MeCN/H2O) Start->quench LC LC Separation (CSH C18 Column) quench->LC MS ESI(+) MS Detection (Full Scan) LC->MS Decision Is m/z 202 detected? MS->Decision Decision->quench No (Re-optimize) IsomerCheck Check Isotope Pattern (M vs M+2 ratio ~3:1) Decision->IsomerCheck Yes RegioCheck Regioisomer Check (Retention Time) IsomerCheck->RegioCheck Product Target Product (C4-substituted) RegioCheck->Product Peak 1 (Polar) Byproduct Byproduct (C2-substituted) RegioCheck->Byproduct Peak 2 (Less Polar)

Caption: Analytical workflow for separating and identifying the target aminopyridine from its regioisomeric byproducts.

Visualization of Fragmentation Pathway

This diagram details the MS/MS fragmentation logic used to confirm the structure of the nitropyridine core.

Fragmentation Parent Precursor Ion [M+H]+ m/z 202.0 Frag1 Loss of NO2 (-46 Da) m/z 156.0 Parent->Frag1 Primary Path (Labile Nitro) Frag2 Loss of HCl (-36 Da) m/z 166.0 Parent->Frag2 Minor Path Frag3 Core Pyridine Amine m/z ~120 Frag1->Frag3 Ring Cleavage

Caption: Proposed ESI(+) fragmentation pathway for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine.

References

  • Analytical Method Development for Pyridine Deriv

    • Source: BenchChem & Helix Chrom
    • Relevance: Establishes C18 and mixed-mode column standards for retaining polar aminopyridines.
    • Link:

  • LC-MS/MS Characteriz

    • Source: ResearchGate (Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine)[3]

    • Relevance: Provides precedent for the fragmentation patterns of nitro-substituted pyridines (loss of ).
    • Link:

  • Comparison of LC-MS and HPLC-UV for Impurities

    • Source: PubMed (Trimethoprim Impurity Study)
    • Relevance: Validates the use of LC-MS for detecting low-level impurities that HPLC-UV might miss due to lack of chromophores.
    • Link:[4]

  • Agilent Application Note: Primary Arom

    • Source: Agilent Technologies[1][5]

    • Relevance: Provides optimized MS source parameters (Gas Temp, Capillary Voltage)
    • Link:

Sources

Validation

comparing reactivity of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine with other chloropyridines

Publish Comparison Guide: Reactivity Profile of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Executive Summary: The "Push-Pull" Electronic Conflict 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine represents a unique class o...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reactivity Profile of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary: The "Push-Pull" Electronic Conflict

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine represents a unique class of "deactivated" activated pyridines. Unlike simple chloronitropyridines, this scaffold possesses an internal electronic conflict that dictates its reactivity:

  • The "Pull" (Activation): The 3-nitro group (

    
    ) is a potent electron-withdrawing group (EWG) that activates the C2-position for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The "Push" (Deactivation): The 4-methylamino group (

    
    ) is a strong electron-donating group (EDG) by resonance. It pushes electron density into the pyridine ring, stabilizing the ground state and destabilizing the anionic Meisenheimer intermediate required for 
    
    
    
    .

The Result: This molecule is significantly less reactive than 2-chloro-3-nitropyridine but more reactive than unactivated 2-chloropyridine. It allows for chemoselective transformations where the C2-chlorine can be retained during mild nucleophilic attacks elsewhere, or displaced under forcing conditions to build bicyclic cores like imidazo[4,5-b]pyridines .

Comparative Reactivity Analysis

The following table contrasts the target molecule with standard benchmarks to guide experimental design.

Feature2-Chloropyridine 2-Chloro-3-nitropyridine Target: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine
Electronic State Electron-deficient (Weak)Highly Electron-deficient (Activated)Balanced (Push-Pull System)

Reactivity (C2)
Poor. Requires high heat or Pd-catalysis.High. Reacts with amines at RT/0°C.Moderate. Requires heat (

) or strong nucleophiles.
Regiocontrol N/APoor (C2 vs C4 competition if di-halo).Excellent. C4 is already blocked/substituted. C2 is the sole electrophilic site.
Reduction Potential Difficult to reduce ring.Nitro reduces easily to amine.Nitro reduces to amine (yields 3,4-diaminopyridine derivative).[1]
Primary Application Simple building block.Non-selective scaffold.Precursor for Imidazo[4,5-b]pyridines (Kinase Inhibitor cores).

Mechanistic Insight: The Resonance Barrier

To understand why this molecule requires higher temperatures for substitution than its 3-nitro analog, we must visualize the resonance contribution of the 4-amino group.

Resonance cluster_legend Mechanism Logic Start Ground State (Stable) Resonance Resonance Contributor (Deactivation) Start->Resonance Lone pair donation from 4-NHMe Transition Meisenheimer Complex (Destabilized) Start->Transition Nucleophile Attack (High Barrier) Product S_NAr Product (C2-Substituted) Transition->Product -Cl elimination Text The 4-NHMe group donates electrons into the ring (Resonance), reducing the electrophilicity at C2.

Figure 1: Mechanistic pathway showing the deactivating resonance effect of the 4-amino group.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Protocols

These protocols are designed to be self-validating. If the expected color change or intermediate precipitation does not occur, stop and re-evaluate the reagent quality.

Protocol A: Displacement of C2-Chloro

Objective: To introduce a secondary amine at the 2-position.

Reagents:

  • Target Molecule (1.0 equiv)

  • Morpholine (or desired amine) (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: DMSO or NMP (Polar aprotic is critical)

Step-by-Step:

  • Dissolution: Dissolve the target molecule in DMSO (0.5 M concentration). The solution should be yellow/orange due to the nitro group.

  • Addition: Add DIPEA followed by Morpholine. No immediate exotherm should be observed (unlike 2-chloro-3-nitropyridine).

  • Activation: Heat the reaction to 80–100 °C . Monitor by TLC/LCMS.

    • Checkpoint: Conversion typically requires 4–12 hours. If no reaction after 2 hours, increase temp to 120 °C.

  • Workup: Pour into crushed ice/water. The product often precipitates as a bright yellow/orange solid due to the extended conjugation of the new amino-nitro system.

  • Validation:

    
     NMR should show the loss of the C2-Cl signal (if applicable) and the appearance of amine signals.
    
Protocol B: Nitro Reduction to Diamine (Imidazopyridine Precursor)

Objective: To reduce the 3-nitro group to an amine, creating a 3,4-diaminopyridine motif.

Reagents:

  • Substrate (from Protocol A or parent)

  • Iron Powder (5.0 equiv, <10 micron preferred)

  • Ammonium Chloride (5.0 equiv)

  • Solvent: EtOH/Water (4:1)

Step-by-Step:

  • Suspension: Suspend substrate and Iron powder in EtOH/Water.

  • Initiation: Add solid

    
     and heat to reflux (
    
    
    
    ).
  • Observation: The bright yellow nitro compound will fade to a colorless or pale brown amine species over 1–3 hours.

    • Checkpoint: If color persists, add 2 equiv more Iron and sonicate briefly to activate the surface.

  • Filtration: Filter hot through Celite to remove Iron oxides.

  • Isolation: Concentrate the filtrate. The product is oxidation-sensitive (turns dark in air); use immediately for cyclization.

Synthetic Workflow: Building the Imidazo[4,5-b]pyridine Core

This molecule is a "privileged scaffold" for synthesizing kinase inhibitors. The workflow below illustrates the transformation from the target molecule to a bicyclic drug core.

Workflow Step1 Starting Material 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Step2 Intermediate A (2-Amino-substituted) Step1->Step2 S_NAr (Amine, Heat) Displacement of 2-Cl Step3 Intermediate B (3,4-Diaminopyridine) Step2->Step3 Fe/NH4Cl or H2/Pd Nitro Reduction Step4 Final Scaffold Imidazo[4,5-b]pyridine Step3->Step4 Orthoformate or R-CHO Cyclization

Figure 2: Standard workflow for converting the target scaffold into bioactive imidazo[4,5-b]pyridine cores.

References

  • Reactivity of 3-Nitropyridines : Terrier, F. Modern Nucleophilic Aromatic Substitution. Wiley-VCH, 2013.[11] Source:

  • Synthesis of Imidazopyridines : ACS Combinatorial Science, "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines". Source:

  • Regioselectivity in Chloronitropyridines : Journal of Organic Chemistry, "Nucleophilic Substitution of 2,4-Dichloro-3-nitropyridine". Source: [J. Org.[12] Chem. via NIH]([Link])

  • Reduction Protocols : Molecules, "Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines". Source:

Sources

Comparative

Biological Activity of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Derivatives: A Comparative Technical Guide

Topic: Biological Activity & Therapeutic Potential of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Profes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Therapeutic Potential of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Scaffold Advantage

In modern medicinal chemistry, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS 182257-03-0) acts not merely as a reagent, but as a "privileged scaffold." Its structural unique proposition lies in its dense functionalization: a reactive 2-chloro handle for nucleophilic aromatic substitution (


), a 3-nitro  group serving as a latent amine for cyclization, and a 4-amino  core that establishes critical hydrogen-bonding networks in protein active sites.

This guide analyzes the biological performance of derivatives synthesized from this core, specifically focusing on two dominant therapeutic classes: Microtubule Targeting Agents (MTAs) and Imidazo[4,5-c]pyridine Kinase Inhibitors . We compare these derivatives against clinical standards (Colchicine, Taxol, Dasatinib) to validate their utility in oncology and antimicrobial research.

Mechanism of Action & Signaling Pathways

The biological activity of this scaffold branches into two distinct mechanisms based on the chemical modification of the nitro/chloro groups.

Pathway A: Microtubule Destabilization (The 3-Nitropyridine Class)

Derivatives retaining the 3-nitro group function as potent Microtubule Destabilizing Agents (MDAs) . Unlike Taxanes which stabilize microtubules, these derivatives bind to the colchicine-site of


-tubulin, preventing polymerization. This leads to G2/M cell cycle arrest and subsequent apoptosis.
Pathway B: Kinase Inhibition (The Imidazopyridine Class)

Reduction of the 3-nitro group to an amine, followed by cyclization with the 4-amino group, yields Imidazo[4,5-c]pyridines . These fused heterocycles mimic the adenine ring of ATP, allowing them to function as Type I or Type II kinase inhibitors (targeting EGFR, JAK2, or PI3K) by occupying the ATP-binding pocket.

Visualization: Scaffold Divergence & MOA

MOA_Pathway Scaffold 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Deriv_A Functionalized 3-Nitropyridines Scaffold->Deriv_A SNAr (C2) Retention of NO2 Deriv_B Imidazo[4,5-c]pyridines (Cyclized) Scaffold->Deriv_B 1. Reduction (NO2->NH2) 2. Cyclization Target_A Tubulin (Colchicine Site) Deriv_A->Target_A Inhibits Polymerization Effect_A G2/M Arrest & Apoptosis Target_A->Effect_A Target_B ATP Pocket (Kinases: JAK2, EGFR) Deriv_B->Target_B Competitive Inhibition Effect_B Signal Transduction Blockade Target_B->Effect_B

Figure 1: Divergent synthesis pathways leading to distinct biological mechanisms (Microtubule destabilization vs. Kinase inhibition).

Comparative Performance Analysis

Anticancer Activity: 3-Nitropyridine Derivatives vs. Standard MTAs

Recent studies (e.g., the 4AZA series) have highlighted that 3-nitropyridines can overcome multidrug resistance (MDR) often seen with Taxanes.

Table 1: Cytotoxicity (


) Comparison in MDR Cancer Cell Lines 
Compound ClassTarget SiteHCT-116 (Colon)

A549 (Lung)

MDR Resistance Ratio*
Nitropyridine Deriv. (4AZA2891) Colchicine Site3 - 8 nM 12 nM ~1.0 (Not a P-gp substrate)
Colchicine (Standard)Colchicine Site10 - 20 nM25 nM12.5 (Susceptible)
Paclitaxel (Taxol)Taxane Site2 - 5 nM5 - 10 nM>100 (Highly Susceptible)
VincristineVinca Site15 nM30 nM>50
  • MDR Resistance Ratio =

    
     (Resistant Cell Line) / 
    
    
    
    (Parental Line). A ratio near 1.0 indicates the drug is effective against resistant tumors.

Key Insight: While Paclitaxel is slightly more potent in sensitive lines, the Nitropyridine derivatives maintain efficacy in resistant lines where standard chemotherapies fail. This is attributed to their small molecular footprint, which evades P-glycoprotein (P-gp) efflux pumps.

Kinase Inhibition: Imidazo[4,5-c]pyridines

When the scaffold is cyclized, the resulting imidazopyridines show high selectivity for specific kinases.

Table 2: Kinase Selectivity Profile (


 in 

)
Derivative TypeJAK2 (Leukemia)EGFR (Lung Cancer)CDK2 (Cell Cycle)
2-amino-imidazo[4,5-c]pyridine 0.05

> 10

1.2

Dasatinib (Control)< 0.01

> 5

0.8

Gefitinib (Control)> 10

0.03

> 10

Analysis: The derivatives derived from 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine often show a "pan-kinase" potential that can be tuned to high specificity (e.g., JAK2 selectivity) by modifying the substituent at the C2 position (displaced chlorine).

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the active derivative and the validation of its biological target.

Protocol A: Synthesis of Active 2-Amino-3-nitropyridine Derivatives ( )

Objective: Replace the C2-chloro group with a functional amine to generate the active pharmacophore.

  • Reagents: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (1.0 eq), Target Amine (e.g., N-methylpiperazine, 1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve the scaffold in DMF under

      
       atmosphere.
      
    • Add

      
       followed by the dropwise addition of the amine.
      
    • Heat to 60-80°C for 4–6 hours (Monitor via TLC, active spot usually fluoresces under UV 254nm).

    • Workup: Pour into ice water. The product often precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

  • Validation:

    
    -NMR should show the disappearance of the C2-Cl shift and appearance of amine protons.
    
Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm the mechanism of action (MOA) as a microtubule destabilizer.

  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Conditions: 37°C in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , 1 mM GTP).
    
  • Execution:

    • Control: Tubulin + GTP (Shows rapid sigmoidal polymerization curve).

    • Test: Tubulin + GTP + Nitropyridine Derivative (10

      
      ).
      
    • Reference: Tubulin + GTP + Colchicine (10

      
      ).
      
  • Readout: Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

  • Criteria for Success: The Test sample should show a flat baseline (inhibition of Vmax) comparable to the Colchicine reference, confirming direct interaction.

Safety & Toxicity Profile

While the derivatives show high potency, the parent scaffold (2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine) is an intermediate with specific handling requirements.

  • Skin/Eye Irritant: The 2-chloro and 3-nitro groups make the parent compound a sensitizer (H315, H319).

  • Genotoxicity: Unlike some nitro-aromatics, the derivatives (specifically the 4-amino analogues) often show reduced mutagenicity in Ames tests compared to the parent nitro-chloropyridine, likely due to the steric bulk of the N,6-dimethyl groups hindering nitro-reduction by bacterial nitroreductases.

Conclusion

The 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine scaffold is a high-value precursor for developing MDR-resistant anticancer agents .

  • For Oncology: Its 3-nitropyridine derivatives offer a viable alternative to Taxanes for resistant tumors.

  • For Drug Design: The scaffold's ability to cyclize into imidazo[4,5-c]pyridines provides a robust platform for designing novel kinase inhibitors.

Researchers are advised to prioritize the C2-substitution strategy to modulate solubility and potency while retaining the core nitro-amine motif for tubulin binding.

References
  • 3-Nitropyridine Analogues as Microtubule-Targeting Agents . National Institutes of Health (NIH) / PubMed Central. (2024). Describes the 4AZA series and their binding to the colchicine site. Link

  • Nitropyridines in the Synthesis of Bioactive Molecules . Molecules / MDPI. (2022). Comprehensive review of nitropyridine reactivity and conversion to kinase inhibitors. Link

  • Synthesis and Biological Activity of 2-Amino-3-nitropyridine Derivatives . ChemicalBook / Literature Review. Data on antiviral and cytotoxic properties of the core scaffold.[1][2][3] Link

  • PubChem Compound Summary: 6-Chloro-N-methyl-3-nitropyridin-2-amine . National Center for Biotechnology Information. Structure and safety data for the isomer/analog class. Link

  • Antitumor Activity of Novel Pyridine Derivatives . Research Results in Pharmacology. In vivo data on pyridine-based antimetastatic agents. Link

Sources

Validation

Strategic Scaffold Selection: SAR &amp; Reactivity Guide for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Topic: Structure-Activity Relationship (SAR) Studies of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the high-stakes arena of kinase inhibitor design and heterocyclic synthesis, the choice of the pyridine starting material dictates the regioselectivity and physicochemical profile of the final drug candidate. This guide analyzes 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (referred to herein as Compound A ), a highly functionalized intermediate.

We compare Compound A against standard des-methyl and regioisomeric alternatives to demonstrate why its specific substitution pattern—featuring the 6-methyl steric block and the 4-N-methyl handle—offers superior utility for synthesizing imidazo[4,5-b]pyridines and triazolo[4,5-d]pyrimidines .

Scientific Foundation: The "Push-Pull" Electronic System

To understand the utility of Compound A, one must analyze its electronic environment. The pyridine ring is electron-deficient, made more so by the 3-nitro group (strong electron-withdrawing group, EWG).

  • C2-Position (The Warhead): The chlorine at C2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group.
    
  • C4-Position (The Tether): The N-methylamine acts as an electron-donating group (EDG), stabilizing the ring through resonance but also providing the necessary nitrogen for future cyclization.

  • C6-Position (The Shield): The 6-methyl group is not merely decorative; it provides steric bulk that protects the C6 position from metabolic oxidation (a common failure point in pyridine-based drugs) and influences the solubility profile (LogP).

Mechanism of Action (Synthetic Utility)

Compound A is primarily a "linchpin" scaffold. The 3-nitro group is reduced to an amine, which then condenses with the C4-amine to form an imidazole ring. The C2-chlorine remains available for late-stage diversification—a critical feature for library generation in SAR campaigns.

Comparative Analysis: Compound A vs. Alternatives

The following table contrasts Compound A with its closest structural analogs to highlight performance differences in synthetic yield, solubility, and metabolic stability.

Table 1: Physicochemical and Reactivity Profile Comparison

FeatureCompound A (Subject)Alternative 1 (Des-methyl)Alternative 2 (Regioisomer)
Structure 2-Cl, 3-NO2, 4-NHMe, 6-Me2-Cl, 3-NO2, 4-NH2 (No 6-Me)2-NH2, 3-NO2, 6-Cl
LogP (Calc) ~2.1 (Moderate Lipophilicity)~1.2 (Lower Lipophilicity)~1.5

Reactivity
High (C2 is activated)Very High (Less steric hindrance)Low (Amine deactivates ring)
Cyclization Yield 85-92% (N-Me prevents side reactions)60-75% (Primary amine prone to over-acylation)N/A (Different cyclization path)
Metabolic Stability High (C6 blocked by Methyl)Low (C6 prone to oxidation)Moderate
Primary Use Kinase Inhibitor Scaffolds (e.g., EGFR, MEK)General Pyridine SynthesisAntiviral Research (HIV)

Analyst Insight: While Alternative 1 is more reactive, it often suffers from "over-reaction" during acylation steps. Compound A’s N-methyl group acts as an internal protecting group, forcing regioselectivity during the formation of the bicyclic core.

Detailed Experimental Protocol

Objective: Synthesis of the Imidazo[4,5-b]pyridine core using Compound A. Note: This protocol validates the scaffold's utility in creating bioactive heterocycles.

Phase 1: Reduction of the Nitro Group

Context: The nitro group must be reduced to an amine without dechlorinating the C2 position (a common risk with catalytic hydrogenation).

  • Dissolution: Dissolve 10 mmol of Compound A in 50 mL of Ethanol/Water (4:1).

  • Catalyst Addition: Add Fe powder (5 eq) and

    
     (5 eq). Why? Iron/Ammonium Chloride is milder than Pd/C and prevents hydrodechlorination.
    
  • Reflux: Heat to reflux (80°C) for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1]

  • Validation: Mass Spec should show

    
     (loss of O) and 
    
    
    
    patterns consistent with reduction to amine (
    
    
    ).
Phase 2: Cyclization to Imidazo[4,5-b]pyridine
  • Acylation: Suspend the crude diamine from Phase 1 in Triethyl Orthoformate (TEOF).

  • Catalysis: Add a catalytic amount of

    
    -TsOH (5 mol%).
    
  • Cyclization: Reflux at 100°C for 4 hours.

  • Isolation: Cool to RT. The product often precipitates. If not, evaporate TEOF and recrystallize from Ethanol.

  • Result: Formation of 5-chloro-3,7-dimethyl-3H-imidazo[4,5-b]pyridine.

Visualization of SAR and Reaction Logic

The following diagram illustrates the structural advantages of Compound A and its transformation pathway.

SAR_Pathway CompoundA Compound A (2-Cl-N,6-dimethyl-3-nitropyridin-4-amine) Fe_Red Step 1: Nitro Reduction (Fe/NH4Cl) CompoundA->Fe_Red Selective Reduction Intermediate Diamine Intermediate (Unstable to oxidation) Fe_Red->Intermediate Cyclization Step 2: Cyclization (TEOF / p-TsOH) Intermediate->Cyclization FinalProduct Imidazo[4,5-b]pyridine Core (Kinase Inhibitor Scaffold) Cyclization->FinalProduct High Yield (>85%) SAR_C6 C6-Methyl: Blocks Metabolism SAR_C6->CompoundA SAR_NMe N-Methyl: Directs Cyclization SAR_NMe->CompoundA

Figure 1: Reaction pathway demonstrating the conversion of Compound A into a bioactive scaffold. Note the SAR annotations highlighting the protective roles of the methyl groups.

Critical SAR Insights for Drug Design

When utilizing Compound A in a library, observe the following Structure-Activity Relationships:

  • The "Magic Methyl" Effect (C6):

    • In comparative studies, analogs lacking the C6-methyl group showed a 3-fold increase in clearance by liver microsomes due to oxidation at the vacant C6 position [1]. Retaining the methyl group extends half-life (

      
      ).
      
  • Solubility Modulation:

    • The N-methyl group disrupts the planarity of the H-bond network in the crystal lattice compared to the

      
       analog. This paradoxically increases solubility  in organic solvents, facilitating easier purification and formulation [2].
      
  • Electronic Tuning:

    • The 2-Chloro substituent is sensitive. If the 3-nitro group is replaced by a cyano (

      
      ) group, reactivity at C2 drops significantly. The nitro group is essential for activating the C2 position for the introduction of complex amines (e.g., piperazines, morpholines) later in the synthesis [3].
      
References
  • PubChem. (2025).[2][3] Compound Summary: 4-Chloro-2,6-dimethyl-3-nitropyridine.[2] National Library of Medicine. Available at: [Link]

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives (WO2010089773A2).
  • ResearchGate. (2010). Crystallographic analysis of 2-Chloro-3-nitropyridine analogs. Available at: [Link]

Sources

Comparative

Technical Guide: Structural Characterization of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Derivatives via X-ray Crystallography

Executive Summary: The Structural Imperative In the development of kinase inhibitors and antimicrobial agents, the 2-chloro-3-nitropyridine scaffold is a privileged motif.[1][2] However, substituting this scaffold at the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of kinase inhibitors and antimicrobial agents, the 2-chloro-3-nitropyridine scaffold is a privileged motif.[1][2] However, substituting this scaffold at the 4-position (amine) and 6-position (methyl) introduces a critical structural conflict: the Steric vs. Electronic Tug-of-War .[1][2]

The 3-nitro group is sterically crowded by the large 2-chloro atom.[1][2] In the absence of other forces, the nitro group twists out of plane (~38°) to relieve strain.[3] However, the introduction of a 4-amine group creates a "push-pull" electronic system and a potential intramolecular hydrogen bond (IMHB) that forces planarity.[1][2]

Why this guide exists: Standard spectroscopic methods (NMR, IR) cannot definitively resolve this conformational lock in the solid state.[3] This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods, demonstrating why SC-XRD is the non-negotiable gold standard for validating the pharmacophore of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine.[1][2]

Comparative Analysis: XRD vs. Alternatives

The following table compares the efficacy of characterization techniques for resolving the specific structural challenges of this polysubstituted pyridine.

Table 1: Characterization Method Performance Matrix
FeatureSingle Crystal XRD (The Gold Standard)Solution NMR (

H/

C/NOESY)
DFT Calculations (Gas Phase)
Nitro Group Torsion Definitive. Measures exact torsion angle (

) with <0.5° error.[1][2]
Inferred. NOE signals are averaged; cannot distinguish rapid conformational exchange.Theoretical. Often overestimates planarity; misses crystal packing forces.[1][2][3]
Tautomer Identification Absolute. Locates H-atoms on N (Amino vs. Imino form).Ambiguous. Rapid proton exchange often obscures the specific tautomer.[1][2][3]Energetic. Predicts stability but not necessarily the isolated solid form.[1][2][3]
Intermolecular Interactions Direct Observation. Maps

-

stacking and H-bond networks essential for solubility.[1][2][3]
Indirect. Concentration-dependent shifts give only vague aggregation data.[1][2][3]N/A. Single molecule calculations ignore lattice energy.[1][2][3]
Regiochemistry Unambiguous. Confirms N-methyl vs. Ring-methyl positions.[1][2][3]Good. HMBC can solve this, but requires complex interpretation.N/A. Requires input structure.

Scientific Deep Dive: The "Planarity Paradox"

The core scientific value of crystallizing 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine lies in observing the competition between two opposing forces.[1][2]

The Steric repulsive Force

The Chlorine atom at position 2 has a large Van der Waals radius (1.75 Å).[3] It physically clashes with the Oxygen atoms of the 3-Nitro group.[1][2][3] In the analog 2-chloro-3-nitropyridine , this forces the nitro group to rotate 38.5(2)° out of the pyridine plane [1].[1][2][4]

The Electronic Locking Force (IMHB)

The 4-amino group (N-methylated in this case) acts as a hydrogen bond donor.[1][2] The nitro oxygen acts as an acceptor.[1][2][3] This forms a Resonance-Assisted Hydrogen Bond (RAHB) .[1][2][3] This interaction pulls the nitro group back into planarity to maximize orbital overlap, creating a pseudo-six-membered ring.[1][2][3]

The XRD Verdict: Only crystallography can reveal which force wins in the solid state.[2][3] For 4-amino derivatives, the RAHB usually dominates, flattening the molecule and creating a "Quinonoid" bond length alternation pattern (short C3-C4 bond, long C2-C3 bond).[1]

Experimental Protocol: From Synthesis to Structure

This protocol is designed to grow diffraction-quality crystals of the target derivative, which is notoriously difficult due to the "greasy" methyl groups reducing polarity.[1][2][3]

Workflow Visualization

CrystallizationWorkflow Start Crude Product (2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine) Purification Flash Chromatography (Hexane:EtOAc 8:2) Start->Purification Screening Solvent Screening (Polarity Gradient) Purification->Screening MethodA Method A: Slow Evaporation (Ethanol/Acetone) Screening->MethodA MethodB Method B: Vapor Diffusion (THF into Pentane) Screening->MethodB Check Microscopy Check (Birefringence) MethodA->Check MethodB->Check Mount Mounting & Data Collection (Mo Kα, 100K) Check->Mount Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) Mount->Solve

Figure 1: Optimized crystallization workflow for polysubstituted nitropyridines. The dual-method approach maximizes the chance of obtaining suitable single crystals.[1]

Step-by-Step Methodology
  • Synthesis Note: The target is typically synthesized via nucleophilic aromatic substitution (

    
    ) of 2,4-dichloro-6-methyl-3-nitropyridine with methylamine.[1][2] Ensure the regioisomer is pure before crystallization.[1][2][3]
    
  • Solvent Selection:

    • Primary Solvent: THF or Acetone (Good solubility).[1][2][3]

    • Antisolvent:[3] Pentane or Hexane (Poor solubility).[1][2][3]

  • Vapor Diffusion Protocol (Recommended):

    • Dissolve 20 mg of the compound in 1 mL of THF in a small vial (inner vial).

    • Place the open inner vial inside a larger jar containing 10 mL of Pentane.

    • Cap the large jar tightly.[1][2][3] As Pentane diffuses into the THF, saturation increases slowly, promoting high-quality nucleation.[1][3]

  • Data Collection:

    • Temperature: Collect at 100 K . Nitro groups often exhibit high thermal motion or disorder at room temperature; cooling is essential to fix the oxygen positions.[1][2][3]

    • Resolution: Aim for 0.75 Å or better to resolve the N-H hydrogen atom position directly.

Structural Logic & Interaction Mapping[1][3]

Understanding the connectivity is crucial for explaining the physical properties (solubility, melting point).[3]

InteractionLogic Amine 4-NH (Donor) Nitro 3-NO2 (Acceptor) Amine->Nitro Intramolecular H-Bond (Planarizing Force) Ring Pyridine Ring Amine->Ring Donation (+M) Nitro->Ring Conjugation (Electronic) Chloro 2-Cl (Steric Bulk) Chloro->Nitro Steric Repulsion (Twisting Force)

Figure 2: The structural logic diagram illustrating the competing forces acting on the 3-nitro group.[1] The blue dashed line represents the stabilizing force detected by XRD.

Representative Crystallographic Data[1][3][4][5][6][7][8]

Based on the structural analogs (2-chloro-3-nitropyridine [1] and 2-amino-3-nitropyridine derivatives [2]), the following parameters are the expected benchmarks for a successful refinement of the target molecule.

ParameterExpected ValueSignificance
Space Group

or

Centrosymmetric packing is most common for these planar aromatics.[1][2]
C3–N(Nitro) Bond 1.43 – 1.45 ÅIndicates conjugation level.[2][3]
C4–N(Amine) Bond 1.33 – 1.35 ÅShort bond indicates double-bond character (imino-like).[1][2][3]
Nitro Torsion Angle < 5°If IMHB dominates (Planar).[2][3]
Nitro Torsion Angle > 30°If Sterics dominate (Twisted).[2][3]
Intermolecular H-Bond N—H...O (Nitro)Links molecules into dimers or chains (determines melting point).[1][2][3]

Interpretation: If your XRD data shows a C4-N bond length < 1.34 Å, the molecule has significant quinonoid character , validating the "push-pull" electronic theory.[1][2]

References

  • Ng, S. W. (2010).[1][2][3][4][5] 2-Chloro-3-nitropyridine. Acta Crystallographica Section E, 66(5), o1020.[1][3]

  • Gao, F., et al. (2021).[1][2][3] Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(10), 2990.[1][3]

  • PubChem. (2025).[1][2][3] 2-Chloro-3-nitropyridine Compound Summary. National Library of Medicine.[1][2][3]

  • ChemicalBook. (2025).[1][2][3] 2-Amino-6-chloro-3-nitropyridine Properties and Synthesis.

Sources

Validation

Publish Comparison Guide: Quantum Mechanical Profiling of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CDNPA)

Executive Summary: The Case for High-Fidelity In Silico Profiling In the development of pyridine-based kinase inhibitors and antiviral agents, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CDNPA) represents a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for High-Fidelity In Silico Profiling

In the development of pyridine-based kinase inhibitors and antiviral agents, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CDNPA) represents a critical scaffold.[1] Its dense functionalization—featuring vicinal nitro, amine, and chloro groups—creates a complex electronic environment where standard "black box" calculations often fail.[1]

This guide compares the Standard Industry Protocol (B3LYP/6-31G)* against a High-Fidelity Dispersion-Corrected Protocol (wB97XD/6-311++G(d,p)) .[1] We demonstrate that while standard methods adequately predict basic geometry, they fail to capture the critical intramolecular hydrogen bonding and charge-transfer excitations that define CDNPA's reactivity profile.[1]

Why This Matters
  • Reactivity: The C2-Chlorine is a labile handle for nucleophilic aromatic substitution (

    
    ).[1] Accurate prediction of the energy barrier requires precise modeling of the ipso-carbon electron density.[1]
    
  • Conformation: The N-H...O intramolecular hydrogen bond between the 4-amino and 3-nitro groups locks the bioactive conformation, influencing docking scores.[1]

Methodology Comparison: The "Product" vs. Alternatives

We evaluated CDNPA using three distinct computational tiers. The "Product" recommended here is Tier 2, which balances cost with the necessary accuracy for drug design.

FeatureTier 1: The Standard (Alternative) Tier 2: The Recommended Product Tier 3: The Benchmark (Reference)
Method/Functional DFT / B3LYP DFT / wB97XD Ab Initio / MP2
Basis Set 6-31G(d)6-311++G(d,p)cc-pVTZ
Cost (CPU Hours) 1x (Baseline)4.5x28x
Dispersion Correction NoneYes (Empirical D2)Intrinsic
H-Bond Accuracy Poor (Underestimates strength)Excellent Excellent
UV-Vis Prediction Red-shifted (Error > 30 nm)Accurate (< 10 nm error) Accurate
Use Case High-throughput screeningLead optimization / SAR Crystallographic validation
Scientific Rationale for Tier 2 (wB97XD)
  • Causality: The B3LYP functional suffers from self-interaction error, artificially delocalizing electrons over the nitro-amine conjugated system.[1] This leads to an underestimated HOMO-LUMO gap.[1]

  • Solution: The wB97XD functional includes long-range corrections and dispersion terms, essential for accurately modeling the steric clash and non-covalent attraction between the bulky 3-nitro and 4-(N-methyl)amino groups.[1]

Structural Analysis & Geometry Optimization

The Intramolecular Lock

Experimental data on analogs like 2-amino-3-nitropyridine confirms a planar amine group due to resonance.[1] Our calculations on CDNPA reveal a critical Intramolecular Hydrogen Bond (IMHB) between the amine proton and the nitro oxygen.

  • Calculated N-H...O Distance:

    • B3LYP: 2.15 Å (Too long, weak interaction)

    • wB97XD: 1.98 Å (Consistent with strong "locking")[1]

    • Significance: This lock planarizes the molecule, extending conjugation and lowering the oxidation potential.

Geometric Parameters (Table)
ParameterB3LYP/6-31G* (Å/°)wB97XD/6-311++G (Å/°)Exp.[1] Analog (XRD)*Status
C2-Cl Bond 1.7621.745 1.738Validated
C3-N(Nitro) 1.4501.438 1.435Validated
C4-N(Amine) 1.3551.342 1.340Validated
Torsion (NO2) 18.5°4.2° ~3-5°Corrected

*Experimental Analog: Data derived from 2-amino-3-nitropyridine crystal structures [1].

Electronic Properties & Reactivity[1][2][3]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical hardness.[1]

  • HOMO: Localized on the amine nitrogen and the C5-C6 bond (nucleophilic region).[1]

  • LUMO: Localized on the nitro group and C2-Cl carbon (electrophilic region).[1]

Gap Analysis:

  • B3LYP: 3.82 eV (Artificially soft).[1]

  • wB97XD: 4.65 eV (Physically realistic hardness).[1]

    • Implication: The wB97XD gap correctly predicts that CDNPA is stable in air but reactive toward strong nucleophiles at the C2 position.

Molecular Electrostatic Potential (MEP)

The MEP map guides the design of incoming ligands.

  • Negative Potential (Red): Concentrated on the Nitro oxygens (-0.06 a.u.).[1]

  • Positive Potential (Blue): Concentrated on the Amine proton (+0.07 a.u.), confirming its acidity and H-bond donor capability.[1]

Experimental Protocol: Step-by-Step

This protocol is self-validating. If Step 3 yields imaginary frequencies, the geometry in Step 2 is a saddle point, not a minimum, and must be re-optimized.

Step 1: Input Generation (Gaussian Format)

Construct the Z-matrix with the amine hydrogen oriented toward the nitro group to facilitate the IMHB.

Step 2: Optimization & Frequency Check
  • Criteria: Max Force < 0.00045, RMS Force < 0.0003.

  • Validation: Check output for "NImag=0".[1]

    • Troubleshooting: If one imaginary frequency exists around -50 cm⁻¹ (methyl rotation), it can be ignored or fixed by tightening the convergence (opt=tight).[1]

Step 3: TD-DFT for UV-Vis (Optional)

To predict color and absorption max (


):
  • Route: #p wB97XD/6-311++G(d,p) TD(NStates=6) SCRF=(Solvent=Ethanol)

  • Expected

    
    :  ~340-360 nm (Yellow/Orange solid).[1]
    

Visualization of Computational Workflow

The following diagram illustrates the decision logic for selecting the correct computational pathway for CDNPA, highlighting the "Self-Correcting" loops required for high-integrity data.

QM_Workflow Start Start: CDNPA Structure Geom_Guess Initial Geometry Guess (H-bond Locked) Start->Geom_Guess Method_Sel Select Method: wB97XD / 6-311++G(d,p) Geom_Guess->Method_Sel Opt_Calc Geometry Optimization Method_Sel->Opt_Calc Freq_Check Frequency Check (NImag == 0?) Opt_Calc->Freq_Check Error_Fix Perturb Geometry along Imaginary Mode Freq_Check->Error_Fix No Properties Calculate Properties: 1. HOMO-LUMO 2. NBO Charges 3. NMR Tensors Freq_Check->Properties Yes Error_Fix->Opt_Calc Validation Validate vs Exp. Analog (Bond Lengths < 0.02Å dev) Properties->Validation Validation->Method_Sel Fail (Refine Basis Set) Final_Report Generate Comparison Report Validation->Final_Report Pass

Caption: Logical workflow for QM profiling of CDNPA, ensuring rigorous validation of stationary points and property accuracy.

Reactivity Pathway: Nucleophilic Substitution ( )[1]

Understanding the reactivity of the C2-Chloro group is vital.[1] The diagram below maps the reaction coordinate for the substitution of the Chlorine by a generic nucleophile (Nu⁻), a key step in drug synthesis using this scaffold.

Reaction_Path Reactant Reactant (CDNPA + Nu-) TS Transition State (Meisenheimer Complex) Reactant->TS Activation Energy (+18 kcal/mol) Intermed Intermediate (Stabilized by Nitro) TS->Intermed Product Product (2-Nu-Derivative) Intermed->Product Loss of Cl-

Caption: Predicted Reaction Coordinate for S_NAr at the C2 position. The 3-Nitro group lowers the TS energy via resonance stabilization.[1]

References

  • Mahfouz, R. M. (2012).[1] Structural and Theoretical Studies of 2-amino-3-nitropyridine. Journal of Molecular Structure.

  • Karthick, T., et al. (2010).[1] Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Spectrochimica Acta Part A.

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.[1] (Standard Software Citation)

  • Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.

Sources

Comparative

comparison of synthetic routes to 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Content Type: Technical Comparison Guide Target Molecule: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0) Primary Application: Critical intermediate for small molecule kinase inhibitors (e.g., SHP2, ERK,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Molecule: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (CAS: 182257-03-0) Primary Application: Critical intermediate for small molecule kinase inhibitors (e.g., SHP2, ERK, and EGFR inhibitors).

Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine presents a classic problem in heterocyclic chemistry: Regiocontrol during Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring contains two electrophilic sites (C2 and C4) activated by both the ring nitrogen and the C3-nitro group.[1][2]

For researchers in drug discovery, selecting the correct route is not merely about yield; it is about impurity profile management .[2] The "wrong" isomer (substitution at C2) is often difficult to separate from the target (substitution at C4) by standard chromatography.[2]

This guide compares the two dominant synthetic strategies:

  • Route A (The Displacement Route): Stepwise functionalization of a pyridone precursor.[2] This is the industry standard for scalability and regiochemical certainty.[2]

  • Route B (The Nitration Route): Late-stage nitration of a pre-functionalized pyridine. This route is shorter but suffers from significant isomeric mixtures (3-nitro vs. 5-nitro).

Comparative Snapshot
FeatureRoute A: SNAr Displacement (Recommended)Route B: Direct Nitration
Starting Material 4-Hydroxy-6-methyl-2-pyridone2-Chloro-N,6-dimethylpyridin-4-amine
Key Step Regioselective Amine DisplacementElectrophilic Aromatic Substitution (Nitration)
Regioselectivity High (>10:1 C4:C2) Moderate (Mixture of 3-NO₂ and 5-NO₂)
Scalability High (Multi-kilogram proven)Low to Medium (Exotherm/Isomer separation)
Safety Profile Moderate (POCl₃ handling)Low (Energetic nitration of amines)

Detailed Synthetic Pathways[3][4]

Route A: The "Gold Standard" (SNAr Displacement)[2]

This route builds the functionality sequentially, ensuring the correct oxidation state and substitution pattern before the final amine introduction.[2]

Mechanism & Logic

The precursor, 2,4-dichloro-6-methyl-3-nitropyridine , possesses two leaving groups.

  • Electronic Activation: The C3-nitro group activates both C2 and C4 positions via resonance and induction.

  • Steric Differentiation: The C2 position is flanked by the ring nitrogen and the bulky nitro group ("ortho-ortho" effect).[2] The C4 position is flanked by the nitro group and a proton (or methyl in other analogs, but here C5 is H).[2]

  • Outcome: Nucleophilic attack by methylamine occurs preferentially at C4 due to lower steric hindrance and favorable transition state energy, yielding the target 2-chloro-4-methylamino product.

Workflow Diagram

RouteA Figure 1: Route A - Stepwise functionalization via Regioselective SNAr. SM 4-Hydroxy-6-methyl-2-pyridone Int1 3-Nitro Intermediate (Nitration) SM->Int1 HNO3, AcOH (Exothermic) Int2 2,4-Dichloro-6-methyl- 3-nitropyridine (Chlorination) Int1->Int2 POCl3, 95°C (Activation) Prod TARGET: 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Int2->Prod MeNH2, THF, 0°C (Regioselective SNAr)

Experimental Protocol (Self-Validating)

Step 1: Nitration

  • Suspend 4-hydroxy-6-methyl-2-pyridone (100 g) in glacial acetic acid (500 mL).

  • Add fuming HNO₃ (1.5 eq) dropwise at 15–20°C. Critical: Control exotherm to prevent dinitration.

  • Heat to 60°C for 2 hours.

  • Pour into ice water. Filter the yellow precipitate (3-nitro intermediate).[2]

  • Checkpoint: ¹H NMR should show loss of C3 proton.

Step 2: Chlorination

  • Suspend the nitro intermediate (dry) in POCl₃ (5 vol).

  • Heat to reflux (approx. 105°C) for 3–5 hours. Safety: Massive HCl gas evolution; use a scrubber.[2]

  • Concentrate POCl₃ under vacuum. Quench residue onto ice/water.[3]

  • Extract with DCM. Dry and concentrate to yield 2,4-dichloro-6-methyl-3-nitropyridine .[4]

  • Checkpoint: Product is a low-melting solid/oil. GC-MS should confirm M+ at 206/208 (Cl₂ pattern).

Step 3: Regioselective Displacement (The Critical Step)

  • Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (10 g, 48 mmol) in dry THF (100 mL).

  • Cool to 0°C . Reasoning: Low temperature maximizes kinetic control, favoring C4 substitution over C2.[2]

  • Add Methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 mins.

  • Add Et₃N (1.2 eq) as an acid scavenger.[2]

  • Stir at 0°C for 2 hours, then warm to RT.

  • Workup: Quench with water, extract with EtOAc. Wash with brine.

  • Purification: Recrystallization from Ethanol/Heptane.

  • Yield: Expect 75–85%.

Route B: The "Direct Nitration" (Alternative)[2]

This route is often used when the 4-amino-pyridine scaffold is already available or purchased.

Mechanism & Logic

Nitration of electron-rich aminopyridines is an Electrophilic Aromatic Substitution (EAS).

  • Directing Effects: The amino group (at C4) is a strong ortho, para-director.[2] The chlorine (at C2) is a weak ortho, para-director (deactivating).[2]

  • Competition: The C3 position is ortho to the amino group.[2] The C5 position is also ortho to the amino group.[2]

  • The Problem: Both C3 and C5 are activated. Nitration typically yields a ~1:1 to 2:1 mixture of the 3-nitro (Target) and 5-nitro (Impurity) isomers. Separation requires tedious chromatography.

Workflow Diagram

RouteB Figure 2: Route B - Direct Nitration leading to isomeric mixtures. SM 2-Chloro-N,6-dimethyl- pyridin-4-amine Mix Isomeric Mixture (3-NO2 + 5-NO2) SM->Mix HNO3, H2SO4 0-20°C Target TARGET (3-NO2) Mix->Target Column Chrom. (Difficult Sep.) Impurity IMPURITY (5-NO2) Mix->Impurity Waste

Critical Comparison & Recommendation

Regiochemical Integrity[2]
  • Route A: The regiochemistry is established by the inherent reactivity difference between C4 and C2 in the SNAr step.[2] The steric bulk of the nitro group protects C2, directing the small nucleophile (methylamine) to C4.[2]

    • Data Support: Literature on 2,4-dichloro-3-nitropyridines consistently shows >90% regioselectivity for C4 substitution with primary amines.

  • Route B: Relies on electronic directing effects which are ambiguous in this scaffold. The resulting 3-nitro and 5-nitro isomers have very similar R_f values, making purification a bottleneck.

Safety & Scalability[2]
  • Route A: Involves POCl₃ (corrosive) but avoids late-stage energetic nitration of complex amines. It is the preferred route for GMP manufacturing.[2]

  • Route B: Nitration of secondary amines can lead to N-nitroamines (unstable/explosive) if not carefully controlled.

Recommendation

Adopt Route A. It provides a robust, self-correcting sequence where impurities are easily purged. The starting materials (pyridones) are cheap, and the chemistry is scalable to kilogram quantities without column chromatography.[2]

References

  • Preparation of 2,4-dichloro-6-methyl-3-nitropyridine

    • Source: ChemicalBook & PrepChem Protocols.
    • Context: Standard chlorination of 4-hydroxy-6-methyl-3-nitro-2-pyridone using phosphorus oxychloride.[4]

  • Regioselectivity in SNAr of 2,4-Dichloro-3-nitropyridines

    • Source: BenchChem & Heterocyclic Chemistry Liter
    • Context: Confirmation that C4 is the preferred site for nucleophilic attack by amines due to steric and electronic factors.[2]

    • [2]

  • Synthesis of 4-amino-2-chloro-3-nitropyridine derivatives (Patent)

    • Source: CN103819398B (Google Patents).[2]

    • Context: Describes the nitration route and the difficulty/methodology for separ
    • [2]

  • Target Molecule Data (CAS 182257-03-0)

    • Source: PubChem CID 182257-03-0.
    • Context: Verification of chemical structure and identifiers.[5][6]

    • [2]

Sources

Validation

Cost-Effectiveness Analysis: Synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

This guide provides a rigorous cost-effectiveness analysis and technical breakdown for the synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine .[1] Executive Summary The synthesis of 2-Chloro-N,6-dimethyl-3-nitropy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-effectiveness analysis and technical breakdown for the synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine .[1]

Executive Summary

The synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine presents a classic regioselectivity challenge in heterocyclic chemistry.[1] This analysis compares two primary synthetic strategies:

  • Route A (The Displacement Strategy): Nucleophilic aromatic substitution (

    
    ) on a 2,4-dichloro precursor.
    
  • Route B (The Nitration Strategy): Late-stage nitration of the amine precursor.

Verdict: Route A is the superior process for scale-up and cost-effectiveness.[1] It offers a 35% reduction in Process Mass Intensity (PMI) and higher regiochemical fidelity compared to Route B, which suffers from hazardous exotherms and difficult isomer separations.

Strategic Overview & Molecule Utility

This molecule serves as a critical "linchpin" scaffold in the synthesis of fused bicyclic heterocycles (e.g., imidazopyridines, triazolopyridines) often found in kinase inhibitors (e.g., EGFR, HSP90 targets). The orthogonal reactivity of the C2-Chloro (Suzuki/Buchwald ready) and C4-Amine/C3-Nitro (cyclization ready) groups makes it a high-value intermediate.[1]

Route Comparison Analysis

Route A: The Displacement Strategy (Recommended)
  • Logic: Utilizes the differential reactivity of halogens in 2,4-dichloro-6-methyl-3-nitropyridine . The C4-chlorine, activated by the ortho-nitro group and less sterically hindered than the C2-chlorine (flanked by ring nitrogen and nitro), is selectively displaced by methylamine.

  • Key Advantage: Convergent synthesis with high regiocontrol at mild temperatures.

Route B: The Nitration Strategy
  • Logic: Nitration of 2-chloro-N,6-dimethylpyridin-4-amine .

  • Critical Flaw: The electron-donating amine group activates the ring at both C3 and C5 positions. Nitration yields a mixture of 3-nitro (target) and 5-nitro isomers (often 3:1 to 4:1 ratio), necessitating expensive chromatographic separation.[1] Furthermore, nitrating electron-rich aminopyridines can lead to N-nitration or oxidation tars.[1]

Comparative Data Table
MetricRoute A (Displacement)Route B (Nitration)
Overall Yield 65 - 72%40 - 50%
Raw Material Cost (RMC) Moderate (Requires

)
High (Loss of material to isomers)
Purification Crystallization (High Efficiency)Chromatography (Low Efficiency)
Safety Profile Moderate (

handling)
Low (Exothermic Nitration)
Regioselectivity >15:1 (C4 vs C2 attack)~3:1 (C3 vs C5 nitration)

Detailed Experimental Protocol (Route A)

This protocol is designed for a self-validating workflow , where each step provides a clean intermediate for the next without complex purification.

Step 1: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine[1]
  • Precursor: 4-hydroxy-6-methyl-2-pyridone (commercially available or synthesized from ethyl acetoacetate).[1]

  • Reagents:

    
     (Phosphorus oxychloride), 
    
    
    
    (Phase Transfer Catalyst).
  • Mechanism: Vilsmeier-Haack type chlorination.[1]

Protocol:

  • Charge a reactor with 4-hydroxy-6-methyl-2-pyridone (1.0 eq) and

    
      (4.0 eq).
    
  • Add

    
      (0.1 eq) to lower activation energy.
    
  • Heat to reflux (105°C) for 4–6 hours. Monitor: HPLC should show disappearance of starting material.[2]

  • Quench (Critical Safety Step): Cool to 0°C. Pour reaction mixture slowly into crushed ice/water with vigorous stirring. Maintain T < 20°C to prevent violent hydrolysis.

  • Extract with Dichloromethane (DCM). Wash organic layer with Sat.[1][2]

    
     and Brine.
    
  • Dry (

    
    ) and concentrate to yield the yellow solid intermediate.
    
Step 2: Regioselective with Methylamine
  • Reagents: Methylamine (2.0M in THF or MeOH),

    
     (Triethylamine).
    
  • Solvent: THF (Tetrahydrofuran) at 0°C.

Protocol:

  • Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) in THF (10 vol).

  • Cool to -10°C to 0°C . Causality: Low temperature maximizes kinetic selectivity for the C4 position over C2.

  • Add Methylamine (1.1 eq) dropwise over 30 mins.

  • Add

    
      (1.2 eq) as an acid scavenger.
    
  • Stir at 0°C for 2 hours.

  • Validation: TLC/HPLC should show a single major spot (

    
     ~0.4 in 30% EtOAc/Hex). If C2-substitution occurs, it typically runs faster.[1]
    
  • Workup: Evaporate THF. Resuspend in water.[2][3] The product, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine , often precipitates as a bright yellow/orange solid.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Visualization of Pathways

The following diagram illustrates the competitive pathways and the logic behind selecting Route A.

SynthesisPathways cluster_RouteA Route A: S_NAr Displacement (Recommended) cluster_RouteB Route B: Direct Nitration (Not Recommended) SM_A 4-Hydroxy-6-methyl-2-pyridone Inter_A1 Nitration (HNO3/H2SO4) SM_A->Inter_A1 Step 1 Inter_A2 2,4-Dichloro-6-methyl- 3-nitropyridine Inter_A1->Inter_A2 POCl3, Reflux Step 2 Target_A TARGET: 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Inter_A2->Target_A MeNH2, -10°C (Kinetic Control) Side_A C2-Isomer (Minor Impurity) Inter_A2->Side_A T > 20°C SM_B 2-Chloro-6-methyl- 4-(methylamino)pyridine Target_B TARGET (Mixture) SM_B->Target_B HNO3/H2SO4 Isomer_B 5-Nitro Isomer (Major Impurity) SM_B->Isomer_B Competitive Substitution

Caption: Comparison of Synthetic Routes. Route A utilizes kinetic control to achieve high regioselectivity, whereas Route B suffers from thermodynamic isomer mixtures.

References

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2014). CN103819398B - Synthetic method of 4-amino-2-chloro-3-nitropyridine.[1] Retrieved January 28, 2026, from

  • PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved January 28, 2026, from [Link]

Sources

Comparative

Comparative Guide: Assessing the Purity of Synthesized 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary & Strategic Context In the synthesis of fused heterocyclic scaffolds (e.g., deazapurines or imidazopyridines) for kinase inhibition, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine serves as a critical "li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fused heterocyclic scaffolds (e.g., deazapurines or imidazopyridines) for kinase inhibition, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine serves as a critical "linchpin" intermediate. Its structural integrity is paramount; the chlorine at the C2 position must remain intact for subsequent coupling, while the C4-amine provides the necessary vector for scaffold elaboration.

The Challenge: Standard purity assessments often fail to detect the specific "silent" impurities inherent to this synthesis. The nucleophilic aromatic substitution (


) used to create this molecule produces regioisomers and bis-substituted byproducts that share similar polarity and UV absorption profiles with the target, leading to overestimated purity yields by standard LC-UV methods.

This guide compares High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) , establishing a self-validating workflow to ensure data integrity in drug development.

Synthesis-Driven Impurity Profiling

To assess purity accurately, one must first understand the genesis of impurities. The synthesis typically involves the reaction of 2,4-dichloro-6-methyl-3-nitropyridine with methylamine.

The Mechanism & Impurity Landscape

The presence of the nitro group at C3 activates both the C2 and C4 positions for nucleophilic attack. While the C4 position is electronically favored (para-like resonance), the C2 position is also reactive.

  • Target Molecule (TM): Substitution at C4.

  • Impurity A (Regioisomer): Substitution at C2 (2-(methylamino)-4-chloro...).

  • Impurity B (Over-reaction): Substitution at both C2 and C4 (Bis-product).

  • Impurity C (Hydrolysis): Displacement of Cl by water (due to moisture in reagents).

Visualization: Impurity Genesis Pathway

ImpurityPathways Start 2,4-dichloro-6-methyl- 3-nitropyridine Target TARGET: 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Start->Target Major Path (C4 Attack) Regio IMPURITY A (Regioisomer): 4-Chloro-2-(methylamino)-... Start->Regio Minor Path (C2 Attack) Hydro IMPURITY C (Hydrolysis): 2-Chloro-4-hydroxy-... Start->Hydro H2O Trace MeNH2 MeNH2 (Nucleophile) Bis IMPURITY B (Bis): 2,4-Bis(methylamino)-... Target->Bis Excess MeNH2 Regio->Bis Excess MeNH2

Caption: Reaction pathways showing the origin of critical regioisomeric and bis-substituted impurities during


 synthesis.

Method Comparison: HPLC-UV vs. qNMR

Method A: HPLC-UV (The Separation Standard)

Best For: Detecting trace organic impurities (0.05% - 1.0% levels) and regioisomers. Limitation: Requires a reference standard for absolute quantification; cannot detect inorganic salts or residual solvents; response factors may vary between isomers.

Protocol: Regio-Selective Separation

Standard C18 columns often fail to resolve the C2 vs. C4 regioisomers due to identical lipophilicity. We utilize a Phenyl-Hexyl stationary phase to exploit


 interaction differences between the isomers.
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7 to suppress silanol activity).

    • B: Acetonitrile.[1][2]

  • Gradient: 5% B (hold 2 min)

    
     60% B over 15 min 
    
    
    
    95% B (wash).
  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-amine conjugation band).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:MeCN.

Method B: 1H-qNMR (The Absolute Truth)

Best For: Absolute purity determination (Mass Balance), quantifying residual solvents/water, and validating the structure without a reference standard. Limitation: Lower sensitivity (LOD ~0.1%); requires ~10 mg of sample.

Protocol: Internal Standard Method
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm).

  • Solvent: DMSO-

    
     (Ensures complete solubility of the nitro-pyridine).
    
  • Procedure:

    • Weigh exactly ~10 mg of Target Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquisition: 90° pulse angle,

      
       relaxation delay 
      
      
      
      30s (critical for nitro compounds), 16 scans.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular weight.[2]

Comparative Data & Performance Analysis

The following table summarizes a typical assessment of a "crude" synthesis batch after workup.

MetricHPLC-UV (Phenyl-Hexyl)1H-qNMR (DMSO-

)
Analysis
Reported Purity 98.2% (Area %) 94.1% (w/w) Discrepancy Alert: HPLC ignores "invisible" mass.
Specificity Excellent for Isomers. Resolves C2-isomer (

8.4 min) from C4-Target (

9.1 min).
Excellent for Structure.[3] Distinguishes N-Me protons of target (3.1 ppm) vs isomer (2.9 ppm).Methods are orthogonal and complementary.[4]
LOD / Sensitivity High (< 0.05%). Detects trace bis-products.Moderate (~0.5%). Cannot detect trace impurities <0.5%.Use HPLC for "cleanliness," qNMR for "potency."
Blind Spots Residual solvents (DCM, EtOAc), Water, Inorganic salts.None. Detects 2.5% residual DCM and 1.2% Water.qNMR reveals the true chemical content.
Time to Result 30 mins (requires equilibration).15 mins (rapid prep).qNMR is faster for "Go/No-Go" decisions.

Recommended Workflow (Decision Tree)

To ensure scientific rigor (E-E-A-T), do not rely on a single method. Use this integrated workflow:

Workflow Sample Crude Synthesized Product qNMR Step 1: 1H-qNMR (Absolute Assay) Sample->qNMR Check1 Is Assay > 95% w/w? qNMR->Check1 HPLC Step 2: HPLC-UV (Phenyl-Hexyl) (Impurity Profiling) Check1->HPLC Yes Reprocess REPROCESS (Recrystallize/Column) Check1->Reprocess No (High Solvent/Salts) Check2 Regioisomer < 0.5%? HPLC->Check2 LCMS Step 3: LC-MS (Identify Unknowns) Check2->LCMS No (Unknown Peaks) Release RELEASE BATCH (Suitable for Next Step) Check2->Release Yes LCMS->Reprocess

Caption: Integrated analytical workflow prioritizing Mass Balance (qNMR) before specific impurity profiling (HPLC).

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Establishes qNMR as the "Gold Standard" for absolute purity).

  • Sielc Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." (Reference for separation difficulties of pyridine isomers).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 282740, 2,6-Dichloro-3-nitropyridin-4-amine." (Precursor data and physical properties).[2][5][6][7][8]

  • ChemicalBook. "Synthesis and properties of 2-Amino-6-chloro-3-nitropyridine." (Analogous synthesis routes and impurity profiles).

Sources

Validation

Spectroscopic Identification of Regioisomers in the Synthesis of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary In the development of kinase inhibitors and fused heterocyclic scaffolds, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Isomer A) is a critical intermediate.[1][2] Its synthesis, typically via nucleophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and fused heterocyclic scaffolds, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine (Isomer A) is a critical intermediate.[1][2] Its synthesis, typically via nucleophilic aromatic substitution (


) of 2,4-dichloro-6-methyl-3-nitropyridine, presents a classic regioselectivity challenge.[1][2] The reaction produces a thermodynamic mixture of the desired C4-substituted product (Isomer A) and the C2-substituted impurity, 4-Chloro-N,6-dimethyl-3-nitropyridin-2-amine  (Isomer B).[1][2]

Distinguishing these isomers is non-trivial due to their identical molecular weight (MW 201.[2]61) and similar polarity.[2] This guide provides a definitive spectroscopic workflow to differentiate them, relying on


 NMR shielding effects  and NOESY spatial correlations  as the primary validation tools.

Synthetic Context and Isomer Generation

The formation of isomers stems from the competing electrophilicity of the C2 and C4 positions on the pyridine ring. While the C4 position is often favored due to steric factors relative to the ring nitrogen, the C2 position is highly activated by the adjacent nitro group and the ring nitrogen's inductive effect.

Reaction Pathway Diagram[1][2][3]

SNAr_Pathway Start 2,4-Dichloro-6-methyl- 3-nitropyridine IsomerA Isomer A (Target) 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine (Substitution at C4) Start->IsomerA Path A: C4 Attack (Major) IsomerB Isomer B (Impurity) 4-Chloro-N,6-dimethyl- 3-nitropyridin-2-amine (Substitution at C2) Start->IsomerB Path B: C2 Attack (Minor) Reagent Methylamine (MeNH2) Base / Solvent Reagent->Start

Figure 1: Divergent


 pathways leading to the target regioisomer (A) and its positional impurity (B).

Spectroscopic Comparison Strategy

The most reliable method for differentiation is Nuclear Magnetic Resonance (NMR) .[2] Mass Spectrometry (MS) is insufficient for rapid identification as both isomers share the same parent ion (


 202/204) and similar fragmentation patterns.[2]
Comparative Data Summary
FeatureIsomer A (Target: C4-Amino) Isomer B (Impurity: C2-Amino) Mechanistic Rationale

NMR: C5-H Shift

6.45 – 6.60 ppm
(Singlet)

6.90 – 7.15 ppm
(Singlet)
Shielding: The C4-amino group (EDG) strongly shields the adjacent C5 proton.[1][2][3] In Isomer B, C5 is adjacent to a C4-chloro group (EWG), causing deshielding.[2]
NOESY Correlation Strong Cross-peak (N-Me

C5-H)
No Cross-peak Proximity: In Isomer A, the N-methyl group at C4 is vicinal to C5-H. In Isomer B, they are separated by the ring (para-like).[1][2]
IR (Nitro Stretch) ~1530 cm

/ 1350 cm

~1515 cm

/ 1340 cm

H-Bonding: Isomer B allows for a stronger intramolecular H-bond between the C2-NH and C3-NO

involving the ring nitrogen, slightly shifting the nitro band.[1][2]
Appearance Bright Yellow SolidOrange/Red SolidConjugation: Steric twist in Isomer B often results in a bathochromic shift (red-shift) due to altered orbital overlap.[1][2]
Deep Dive: The C5 Proton Diagnostic

The proton at the 5-position (C5-H) is the "singlet of truth."[1][2]

  • In Isomer A: The C5-H is sandwiched between the methyl group at C6 and the methylamino group at C4.[1][2] The amino group is a strong electron-donating group (EDG) by resonance, increasing electron density at C5 and shifting the signal upfield .[2]

  • In Isomer B: The C5-H is sandwiched between the methyl group at C6 and the chlorine atom at C4.[1][2] Chlorine is electron-withdrawing by induction (EWG), decreasing electron density at C5 and shifting the signal downfield .[2]

Deep Dive: NOESY Confirmation

When chemical shift ambiguity arises (e.g., due to solvent effects), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides absolute structural proof.[2]

NOE_Correlation cluster_A Isomer A (Target) Strong NOE Observed cluster_B Isomer B (Impurity) NOE Silent NMe_A N-Me (Pos 4) C5H_A C5-H (Pos 5) NMe_A->C5H_A < 3.0 Å Strong Signal NMe_B N-Me (Pos 2) C5H_B C5-H (Pos 5) NMe_B->C5H_B > 5.0 Å No Signal

Figure 2: Spatial relationships governing the NOESY experiment.[2] Isomer A allows magnetization transfer between the N-methyl and C5 proton.[1][2]

Experimental Protocols

Analytical NMR Protocol

Objective: Rapid purity assessment and isomer identification.

  • Sample Preparation: Dissolve 5–10 mg of the crude solid in 0.6 mL of DMSO-d

    
     . CDCl
    
    
    
    can be used, but DMSO often resolves the NH protons better, which can provide secondary confirmation (NH coupling).
  • Acquisition (

    
    ): 
    
    • Scans: 16 (sufficient for >95% purity check).

    • Spectral Width: -2 to 14 ppm.[1][2]

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).[2]

  • Acquisition (NOESY 1D or 2D):

    • If running 1D NOESY: Irradiate the N-Methyl doublet (approx.[1][2] 2.9–3.1 ppm).[2][4] Look for enhancement of the aromatic singlet at ~6.5 ppm.[1]

  • Data Processing:

    • Reference the solvent residual peak (DMSO: 2.50 ppm).[2][5]

    • Integrate the aromatic singlet regions (6.0–7.5 ppm) to determine the ratio of Isomer A : Isomer B.[2]

Purification Workflow

If the mixture contains >5% of Isomer B, separation is required before biological testing.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40 g cartridge per 1 g crude).[2]

    • Mobile Phase: Hexanes / Ethyl Acetate gradient (0%

      
       40% EtOAc).[2]
      
    • Elution Order: Isomer B (less polar due to intramolecular H-bonding masking the NH) typically elutes before Isomer A (more polar).[1][2]

  • Recrystallization (Alternative):

    • Solvent: Ethanol or Isopropanol.[1][2]

    • Isomer A is generally less soluble and crystallizes out upon cooling, while Isomer B remains in the mother liquor.

References

  • PubChem Compound Summary: 2,4-Dichloro-6-methyl-3-nitropyridine.[1][2][3] National Center for Biotechnology Information.[1][2] [Link]

  • MDPI Molecules: Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. (Discusses steric effects in nitropyridine substitutions). [Link][1][2]

Sources

Comparative

high-throughput screening of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine derivatives

This guide serves as a technical blueprint for implementing a high-throughput screening (HTS) campaign focused on 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine derivatives. It is designed for drug discovery teams evaluati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for implementing a high-throughput screening (HTS) campaign focused on 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine derivatives. It is designed for drug discovery teams evaluating this scaffold as a "scaffold-hopping" alternative to traditional quinazoline-based kinase inhibitors.

Executive Summary: The Case for Nitropyridines

In the crowded landscape of kinase inhibitors, the quinazoline scaffold (e.g., Gefitinib, Erlotinib) has long been the "privileged structure" for targeting the ATP-binding hinge region. However, this class suffers from crowded intellectual property (IP) space and solubility challenges due to its flat, bicyclic aromatic nature.

The 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine core represents a strategic "scaffold hop." By retaining critical hydrogen-bond donor/acceptor motifs (via the C3-nitro and C4-amine) while breaking the bicyclic system into a monocyclic core, researchers can achieve:

  • Improved Solubility: Reduced planarity disrupts crystal packing energies.

  • Novel IP Space: Distinct from major blockbuster kinase inhibitors.

  • Modular Functionalization: The C2-Chlorine serves as a versatile electrophilic "handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling or S_NAr).

Comparative Analysis: Nitropyridine vs. Quinazoline

To validate the utility of this scaffold, we compared a library of 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine derivatives against a standard 4-anilinoquinazoline library.

Table 1: Physicochemical & ADMET Profile Comparison

Data derived from in silico profiling and kinetic solubility assays (pH 7.4).

FeatureNitropyridine Scaffold (Target)Quinazoline Scaffold (Standard)Implication
Avg. Kinetic Solubility > 150 µM< 50 µMNitropyridines reduce precipitation risks in HTS liquid handling.
cLogP (Lipophilicity) 2.1 - 3.53.8 - 5.2Lower lipophilicity correlates with better oral bioavailability.
Ligand Efficiency (LE) 0.420.35Nitropyridines often bind more efficiently per heavy atom.
Synthetic Complexity Low (3-step core synthesis)Moderate (Requires bicyclic fusion)Faster "Make-Test-Analyze" cycles for Nitropyridines.
Metabolic Stability (t1/2) Moderate (Nitro reduction risk)HighNote: Nitro group often requires bioisosteric replacement in late lead op.
Structural Logic & Binding Mode

The logic behind this screen relies on the pharmacophore overlap .

  • Quinazoline: N1 accepts H-bond from hinge; C4-NH donates H-bond to hinge.

  • Nitropyridine: The C3-Nitro group (acceptor) and C4-Amino group (donor) mimic this interaction geometry but on a monocyclic ring, allowing the C2-substituent to explore the "solvent front" or "gatekeeper" regions.

Experimental Protocol: TR-FRET Kinase Assay

Objective: Screen 10,000 derivatives for inhibition of EGFR(T790M) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (LanthaScreen™).

Rationale for TR-FRET

We utilize TR-FRET over standard ATP-depletion assays (e.g., Kinase-Glo) because nitropyridines are colored compounds (often yellow/orange). TR-FRET is ratiometric, correcting for color quenching and reducing false positives caused by compound autofluorescence.

Step-by-Step Workflow

Reagents:

  • Enzyme: EGFR T790M (0.5 nM final).

  • Substrate: Fluorescein-PolyGT (200 nM).

  • Tracer: Eu-anti-phosphotyrosine antibody (2 nM).

  • ATP: 10 µM (at Km).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Protocol:

  • Compound Dispense: Acoustic dispense 10 nL of library compounds (in DMSO) into 1536-well white low-volume plates. Final concentration: 10 µM.[1]

  • Enzyme Addition: Add 2 µL of Enzyme/Substrate mix. Incubate 15 min at RT to allow compound-enzyme pre-equilibration (crucial for slow-binders).

  • Reaction Initiation: Add 2 µL of ATP solution.

  • Incubation: Incubate for 60 minutes at RT (protect from light).

  • Detection: Add 4 µL of EDTA/Eu-Antibody detection mix. The EDTA stops the kinase reaction; the antibody binds phosphorylated substrate.

  • Read: Measure TR-FRET on PHERAstar FSX (Ex: 337nm, Em: 490nm/520nm).

Data Analysis Formula

Calculate the Emission Ratio (ER):



Calculate % Inhibition relative to controls (DMSO = 0%, Staurosporine = 100%).

Visualization: Screening Workflow & Logic

The following diagram illustrates the critical decision points in the screening campaign, specifically highlighting where the nitropyridine scaffold offers advantages in "False Positive" reduction.

HTS_Workflow cluster_legend Advantage Note Library Library: 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Derivatives PrimaryScreen Primary Screen: TR-FRET (EGFR T790M) Library->PrimaryScreen Acoustic Dispense Filter1 Filter: >50% Inhibition PrimaryScreen->Filter1 Calculate Z' CounterScreen Counter Screen: Unrelated Kinase (e.g., Insulin R) Filter1->CounterScreen Pass Interference Interference Check: Compound Color/Quenching Filter1->Interference Ambiguous Signal HitValidation Hit Validation: IC50 Determination CounterScreen->HitValidation Selectivity Confirmed Interference->CounterScreen Correction Applied SAR SAR Expansion: Suzuki Coupling at C2-Cl HitValidation->SAR Validated Scaffold Note1 Nitropyridines are colored. Ratiometric TR-FRET is essential to avoid false negatives.

Caption: Workflow for screening nitropyridine derivatives, emphasizing ratiometric correction for compound color.

Critical Analysis: The "Self-Validating" Protocol

To ensure scientific integrity (Trustworthiness), the protocol includes specific checkpoints that validate the data in situ:

  • The Z-Prime (Z') Monitor: Every plate must contain 32 wells of High Control (DMSO) and 32 wells of Low Control (1 µM Staurosporine).

    • Acceptance Criteria:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[2]
      
    • Nitropyridine Specifics: Because these compounds can absorb light at lower wavelengths, a drop in the donor channel (490nm) without a drop in the acceptor channel indicates "inner filter effect" rather than inhibition. This is a built-in quality control flag.

  • Solubility Flagging: Unlike quinazolines, which often precipitate and cause light scattering (leading to false "high" signals in some fluorescence intensity assays), the nitropyridine derivatives usually remain soluble. However, if the 520nm/490nm ratio spikes unexpectedly, it suggests aggregation. We validate this by running a Nephelometry counter-screen on all hits.

  • The C2-Chlorine Reactivity Check: Caution: The 2-chloro position is reactive.[3][4] In buffers containing high concentrations of thiols (e.g., DTT > 10 mM), the chlorine can undergo unwanted nucleophilic substitution with the DTT, changing the compound structure during the assay.

    • Solution: Use TCEP or Brij-35 instead of DTT/Mercaptoethanol in the assay buffer to maintain compound integrity.

Conclusion

The 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine scaffold offers a compelling, soluble, and synthetically accessible alternative to quinazolines for kinase drug discovery. By utilizing a ratiometric TR-FRET assay and strictly controlling buffer thiol content, researchers can effectively mine this chemical space for novel inhibitors.

References

  • Vertex AI Search. (2026).[5] Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 4071694, 4-Chloro-3-nitropyridin-2-amine. Retrieved from [Link]

  • Yasgar, A., et al. (2016). High-Throughput Screening for Kinase Inhibitors. NIH PubMed. Retrieved from [Link]

  • Bavetsias, V., et al. (2018).[1][6] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

Technical Guide: In Vitro Evaluation of Imidazo[4,5-c]pyridine Scaffolds Derived from 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Executive Summary This guide details the in vitro validation of small molecule inhibitors derived from 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . This specific precursor functions as a "linchpin" intermediate for syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the in vitro validation of small molecule inhibitors derived from 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . This specific precursor functions as a "linchpin" intermediate for synthesizing Imidazo[4,5-c]pyridines , a class of heterocycles that function as bioisosteres of purine (ATP).

These derivatives are primarily evaluated as ATP-competitive kinase inhibitors , with significant efficacy reported against Src Family Kinases (SFKs) , Aurora Kinases , and CDK9 . This guide compares these derivatives against standard Pyrazolo[3,4-d]pyrimidine scaffolds (e.g., PP2), providing rigorous protocols for kinase selectivity profiling and glioblastoma antiproliferative assays.

Part 1: The Scaffold & Synthetic Logic

The starting material, 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine, offers a unique structural advantage known as "Orthogonal Functionalization."

  • The Purine Mimic (C3/C4 Cyclization): The 3-nitro group is reduced to an amine, which cyclizes with the C4-amino group to form the imidazole ring. This creates the Imidazo[4,5-c]pyridine core, which mimics the adenine base of ATP, allowing it to anchor into the kinase hinge region.

  • The Selectivity Handle (C2-Chloro): The chlorine atom at position 2 is highly reactive toward nucleophilic aromatic substitution (

    
    ). This allows researchers to attach diverse "tail" groups (anilines, piperazines) that extend into the kinase's hydrophobic pocket, determining selectivity and solubility.
    
Diagram: Structural Logic & Synthetic Pathway

The following diagram illustrates how the precursor transforms into the active pharmaceutical ingredient (API) and the logic behind its binding.

ScaffoldLogic cluster_legend Mechanism of Action Precursor Starting Material: 2-Chloro-N,6-dimethyl- 3-nitropyridin-4-amine Step1 Step 1: Reduction (Fe/AcOH or H2/Pd) Precursor->Step1 Intermediate 3,4-Diamino Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Orthoformate/CDI) Intermediate->Step2 Core Imidazo[4,5-c]pyridine (ATP-Mimic Core) Step2->Core Step3 Step 3: SnAr at C2-Cl (Selectivity Handle) Core->Step3 Binding Hinge Binder (H-Bonds) Core->Binding Function Final Final Kinase Inhibitor (Target: Src/Aurora/CDK) Step3->Final Solubility Solubility Tail (Piperazine/Morpholine) Final->Solubility Optimization

Caption: Transformation of the 2-chloro-3-nitropyridine precursor into a functional kinase inhibitor, highlighting the C2 position as the diversity point for selectivity optimization.

Part 2: Comparative Analysis

Comparator: Pyrazolo[3,4-d]pyrimidines (e.g., the reference compound PP2 ).[1] Context: Src Family Kinase (SFK) Inhibition for Glioblastoma treatment.

While Pyrazolo[3,4-d]pyrimidines are potent, they often suffer from "promiscuity" (off-target effects) and poor solubility. The Imidazo[4,5-c]pyridine scaffold derived from our topic molecule offers improved physicochemical properties.

Performance Matrix: Imidazo[4,5-c]pyridine vs. Pyrazolo[3,4-d]pyrimidine[1]
FeatureImidazo[4,5-c]pyridine (Topic Derivative)Pyrazolo[3,4-d]pyrimidine (Standard/PP2)Experimental Implication
Kinase Selectivity High Tunability. The C2-Cl displacement allows bulky groups that exclude off-target kinases via steric hindrance.Moderate. The C3 position is harder to functionalize late-stage, limiting library diversity.Topic derivatives often show cleaner kinome profiles in broad-panel screens.
Solubility (LogS) Enhanced. The pyridine nitrogen (N5) provides a hydrogen bond acceptor, improving aqueous solubility.Low. Often requires high DMSO concentrations, which can be toxic to sensitive cell lines.Topic derivatives allow for lower vehicle toxicity in in vitro assays.
CNS Permeability Favorable. Lower molecular weight and polar surface area (PSA) often result in better Blood-Brain Barrier (BBB) scores.Variable. Many derivatives are P-gp substrates, limiting brain penetration.Critical for Glioblastoma research; topic derivatives are preferred for CNS targets.
Potency (IC50) < 10 nM (Optimized leads against Src/Fyn).~ 5 nM (PP2 reference).Comparable potency, but the topic scaffold offers better "drug-like" properties.

Key Insight: While the standard PP2 scaffold is slightly more potent in cell-free assays, the Imidazo[4,5-c]pyridine derivatives often outperform in whole-cell assays due to better membrane permeability and metabolic stability [1][2].

Part 3: In Vitro Experimental Protocols

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™ Format)

Objective: Determine the IC50 of the derived compound against Src or Aurora kinases without the interference common in fluorescence intensity assays. Why this method? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ratiometric, minimizing errors from compound autofluorescence or precipitation—common issues with hydrophobic kinase inhibitors.

Reagents:

  • Kinase: Recombinant Human Src or Aurora A (0.1–1 nM final).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (Eu-Ab).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Compound Prep: Prepare a 10-point dilution series of the Imidazo[4,5-c]pyridine derivative in 100% DMSO (Top conc: 10 µM).

  • Incubation:

    • Add 5 µL of compound to a 384-well white low-volume plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer.

    • Critical Step: Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to derive IC50.
    
Protocol B: Glioblastoma Cell Viability Assay (Resazurin Reduction)

Objective: Assess cellular potency (EC50) against U87MG (Glioblastoma) cells. Why this method? Resazurin (Alamar Blue) is non-toxic and allows for continuous monitoring, unlike endpoint MTT assays which require cell lysis.

Workflow:

  • Seeding: Seed U87MG cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Add compounds (dissolved in DMSO) at concentrations ranging from 1 nM to 10 µM.

    • Control: Include a DMSO-only vehicle control (0.1% v/v max) and a Staurosporine positive control (1 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add Resazurin solution (final conc. 44 µM).

    • Incubate for 2–4 hours.

  • Readout: Measure Fluorescence (Ex: 560 nm / Em: 590 nm).

  • Validation: Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin. A decrease in fluorescence indicates cytotoxicity.

Part 4: Experimental Workflow Visualization

The following diagram details the decision tree for testing these specific derivatives, ensuring that only "drug-like" candidates proceed to expensive animal models.

TestingWorkflow Synthesis Synthesis: Imidazo[4,5-c]pyridine Derivative SolubilityCheck Checkpoint 1: Aqueous Solubility (Turbidimetric) Synthesis->SolubilityCheck SolubilityCheck->Synthesis Fail: Redesign C2-Tail KinaseAssay Enzymatic Assay: TR-FRET (IC50) SolubilityCheck->KinaseAssay Pass (>50 µM) KinaseAssay->Synthesis Fail: Inactive Selectivity Selectivity Panel: Test vs. 10+ Kinases KinaseAssay->Selectivity Potent (<100 nM) CellAssay Cellular Assay: U87MG Viability Selectivity->CellAssay Selective ADME ADME Profiling: Microsomal Stability CellAssay->ADME Active (<1 µM)

Caption: Step-by-step screening cascade. Note that Solubility is the first "Go/No-Go" gate, as the 2-chloro derivatives can be lipophilic if not optimized.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: PubMed Central (PMC) / Taylor & Francis Context: Establishes the Imidazo[4,5-c]pyridine core as a superior scaffold for CNS-targeted kinase inhibition compared to older generation inhibitors. URL:[Link]

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Source: Bioorganic & Medicinal Chemistry Letters Context: Demonstrates the utility of the pyridine-fused imidazole scaffold in targeting Aurora A/B kinases with high potency (IC50 ~40 nM). URL:[Link][2]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: MDPI (Molecules) Context: A comprehensive review of the synthetic utility of nitropyridine precursors and the biological scope of the resulting fused systems. URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine proper disposal procedures

This guide outlines the authoritative disposal and handling protocols for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine . Executive Safety Directive: Treat this compound as a Halogenated Organic Hazardous Waste .

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine .

Executive Safety Directive: Treat this compound as a Halogenated Organic Hazardous Waste . Due to the presence of both a nitro group (-NO₂) and a chlorine atom (-Cl) on a pyridine ring, this substance presents dual hazards: potential thermal instability and the generation of toxic combustion byproducts (NOx, HCl). Do not mix with non-halogenated solvents.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the waste stream based on these structural properties.

PropertySpecificationOperational Implication
Chemical Class Halogenated NitropyridineMUST go to halogenated waste streams to prevent incinerator corrosion.
Physical State Solid (Crystalline/Powder)High dust potential; requires respiratory protection during transfer.
Primary Hazards Toxic (Oral/Dermal), IrritantH301/H302 (Toxic if swallowed), H315/H319 (Irritant).
Reactivity Nitro-aromaticPotential shock/thermal sensitivity if dry and impure. Avoid friction.
Incompatibilities Strong Oxidizers, Strong BasesViolent reactions possible.[1] Keep away from Nitric Acid or Hydroxides.

Proper Disposal Protocol (Step-by-Step)

Core Principle: The only acceptable destruction method for this compound is High-Temperature Incineration with flue gas scrubbing. Laboratory-scale chemical deactivation (e.g., bleach oxidation) is unsafe due to the risk of forming unstable chloramines or triggering a nitro-group decomposition.

Step 1: Waste Segregation (The Critical Step)
  • Solid Waste: Collect pure solid substance, contaminated weigh boats, and pipettes in a dedicated solid hazardous waste container .

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DCM, DMSO), it must be poured into the Halogenated Organic Solvents carboy.

    • Crucial: Even if the solvent is non-halogenated (like Methanol), the presence of the chloro-pyridine solute classifies the entire mixture as halogenated waste [1, 2].

Step 2: Packaging & Containment
  • Container Type: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid metal cans, which may corrode if trace HCl forms.

  • Headspace: Leave at least 10% headspace in liquid containers to accommodate thermal expansion.

  • Sealing: Ensure caps are screw-tight. Parafilm is insufficient for long-term storage.

Step 3: Labeling (RCRA/GHS Compliance)
  • Label Text: "Hazardous Waste - Halogenated Organic Solid/Liquid."

  • Constituents: List "2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine" explicitly. Do not use abbreviations like "Pyridine deriv."

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Operational Visualizations

Figure 1: Waste Segregation Decision Logic

This decision tree ensures the compound never contaminates non-halogenated streams, which can result in heavy regulatory fines.

WasteSegregation cluster_Solid Solid Waste Path cluster_Liquid Liquid Waste Path Start Waste Generation: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Pure Solid / Contaminated Debris StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Halogenated Waste Stream SolventCheck->HaloStream Yes NonHaloCheck Is the solvent Non-Halogenated? (e.g., MeOH, Acetone) SolventCheck->NonHaloCheck No ContamWarn CRITICAL: Solute contains Chlorine. Classify entire mixture as Halogenated. NonHaloCheck->ContamWarn ContamWarn->HaloStream

Caption: Logic flow for segregating chlorinated pyridine waste. Note that even non-halogenated solvents become halogenated waste streams once this compound is added.[1]

Figure 2: Emergency Spill Response Workflow

Follow this protocol immediately if the substance is released outside of containment.

SpillResponse Spill Spill Detected PPE Don PPE: Double Nitrile Gloves, N95/P100 Mask, Goggles Spill->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet ActionDry Gently Sweep/Scoop Avoid Dust Generation Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb Pads Wet->ActionWet Bag Place in Hazardous Waste Bag ActionDry->Bag ActionWet->Bag Clean Wash Area with Soap & Water Bag->Clean

Caption: Immediate containment and cleanup workflow. Emphasis is placed on avoiding dust generation for solid spills.[2][3]

Regulatory & Compliance Context

  • EPA/RCRA (USA): While this specific intermediate may not have a dedicated "P" or "U" list code, it falls under the characteristic of Toxicity and potentially Reactivity (if D003 applies to specific nitro-formulations). It must be treated as a "Characteristic Hazardous Waste" [3].

  • European Waste Catalogue (EWC): Classify under 07 05 01 * (aqueous washing liquids and mother liquors) or 07 05 13 * (solid wastes containing dangerous substances).

  • Transport (DOT/IATA):

    • Likely UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 2924 (Flammable liquid, corrosive, n.o.s.) depending on formulation.

    • Always verify the specific SDS from your vendor (e.g., Sigma-Aldrich, Fisher) before shipping [4, 5].

References

  • Washington State University. (n.d.). Halogenated Solvents Disposal Guide. Retrieved from

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2,6-dimethyl-3-nitropyridine. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine. Retrieved from

Sources

Handling

Personal protective equipment for handling 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine

Technical Handling Guide: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine CAS: 182257-03-0 | Role: Senior Application Scientist | Context: Drug Discovery Intermediate Part 1: Executive Safety & Hazard Profile The Core Direc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling Guide: 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine CAS: 182257-03-0 | Role: Senior Application Scientist | Context: Drug Discovery Intermediate

Part 1: Executive Safety & Hazard Profile

The Core Directive: As a researcher handling 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine, you are managing a functionalized nitropyridine intermediate. While specific toxicological data for this exact isomer may be sparse, its structural motifs (nitro-aromatic, halogenated pyridine, secondary amine) dictate a High-Potency Handling Protocol .

Mechanistic Hazard Analysis:

  • Nitro-Aromatic Moiety: High potential for transdermal absorption and methemoglobinemia induction upon systemic exposure.

  • Halogenated Pyridine: Enhances lipophilicity, increasing bioavailability and potential for skin sensitization.

  • Secondary Amine: Possible respiratory sensitizer; reactive with strong oxidizers.

GHS Classification (Derived from Structural Analogs):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic if swallowed or in contact with skin).

  • Skin/Eye Corrosion: Category 2A (Causes serious eye irritation/skin irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves. The lipophilic nature of this compound requires a barrier strategy against permeation.

PPE ComponentSpecificationTechnical Rationale
Primary Hand Protection Silver Shield / 4H (Laminate) Gloves Critical: Nitro-aromatics can permeate standard nitrile in <15 mins. Laminate offers >480 min breakthrough time.
Secondary Hand Protection Nitrile (min 5 mil / 0.12 mm) Worn over laminate gloves to provide dexterity and grip (laminate is slippery).
Respiratory Protection P100 / N95 + OV Cartridge Required if handling powder outside a Biosafety Cabinet (BSC). Organic Vapor (OV) protection is needed for stock solutions (DMSO/DCM).
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or energetic reaction mixtures.
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids. Tyvek repels particulates and splashes, preventing dermal contact.

Part 3: Operational Protocol (The "Self-Validating" Workflow)

This protocol is designed as a closed-loop system. Each step includes a "Check" to validate safety before proceeding.

Phase 1: Receiving & Storage
  • Condition: This compound is likely light-sensitive and potentially hygroscopic.

  • Action: Upon receipt, inspect the container for seal integrity.

  • Storage: Store at 2–8°C in a dedicated secondary container (desiccated). Protect from light.[1]

  • Validation: Ensure the secondary container is labeled "TOXIC - NITROPYRIDINE."

Phase 2: Weighing & Solubilization (High Risk Step)
  • Context: The highest risk of exposure occurs during the transfer of dry powder (inhalation/dust) and the creation of high-concentration stock solutions (splash).

  • Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or Powder Weighing Station.

Step-by-Step Procedure:

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Nitropyridines are often electrostatic; static discharge can disperse powder.

  • Taring: Tare the weighing boat before opening the chemical vial.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Add solvent (e.g., DMSO) immediately to the weighing vessel if possible, or transfer powder to a pre-filled vial.

    • Why? Solubilizing immediately traps the dust, eliminating the inhalation hazard for subsequent steps.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as hazardous solid waste.

Phase 3: Reaction & Handling
  • Reactivity: Avoid contact with strong bases (NaOH) or strong oxidizers. The 2-chloro position is electrophilic; nucleophilic attack (e.g., by amines or thiols) can be rapid and exothermic.

  • Monitoring: If heating is required, use a silicone oil bath with a redundant temperature probe (never a direct hotplate).

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine RiskAssess Step 1: Risk Assessment (Check Ventilation & PPE) Start->RiskAssess PPECheck Are Laminate Gloves & Goggles Available? RiskAssess->PPECheck Stop STOP: Acquire Proper PPE PPECheck->Stop No Weighing Step 2: Weighing (Inside Fume Hood Only) PPECheck->Weighing Yes SolventAdd Step 3: Solubilization (Immediate Dissolution in DMSO) Weighing->SolventAdd Minimize Dust Waste Step 4: Waste Disposal (Halogenated Organic Stream) SolventAdd->Waste Post-Exp

Caption: Operational safety logic flow for handling high-potency nitropyridine intermediates.

Part 5: Emergency Response & Disposal

Spill Management:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don double gloves (Laminate + Nitrile), goggles, and a P100 respirator.

  • Contain: Cover the spill with a specialized absorbent pad (chemically inert). Do not use paper towels (combustible).

  • Clean: Wipe the area with 10% sodium thiosulfate (if available) or simple soap/water to degrade residues. Avoid organic solvents (acetone) which may drive the chemical into the surface.

Disposal Protocol:

  • Solid Waste: Dispose of contaminated gloves, wipes, and weighing boats in "Solid Toxic/Hazardous" bins.

  • Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with aqueous acids (risk of hydrolysis/gas evolution).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2,6-dimethyl-3-nitropyridine (Analog). Retrieved from

  • ChemicalBook. (2025).[2][3] 2-Chloro-N,6-dimethyl-3-nitropyridin-4-amine Product Properties & CAS 182257-03-0.[4] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Chloronitropyridines (General Hazard Class). Retrieved from

  • Texas Department of Insurance. (2021).[5] Chlorine and Halogenated Pyridine Handling Guidelines. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.